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  • Product: d-beta-Homoglutamine
  • CAS: 1263046-59-8

Core Science & Biosynthesis

Foundational

The Biological Role of D-β-Homoglutamine in Peptidomimetics: Structural Dynamics, Proteolytic Resilience, and Therapeutic Applications

Executive Summary The translation of native peptides into clinical therapeutics is historically bottlenecked by their rapid proteolytic degradation and poor in vivo bioavailability. Peptidomimetics—specifically those inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into clinical therapeutics is historically bottlenecked by their rapid proteolytic degradation and poor in vivo bioavailability. Peptidomimetics—specifically those incorporating β-amino acids like D-β-Homoglutamine (D-β-HoGln)—offer a profound structural solution. By extending the peptide backbone with an additional methylene group and inverting the stereocenter, D-β-HoGln fundamentally alters the conformational and metabolic landscape of the resulting foldamer. This technical guide explores the mechanistic causality behind D-β-Homoglutamine's biological role, detailing its structural propensity to form stable 14-helices, its evasion of endogenous proteases, and its emerging applications in cancer vaccines and protein-protein interaction (PPI) inhibitors.

Mechanistic Foundations: Why D-β-Homoglutamine?

D-β-Homoglutamine ((3R)-3,6-diamino-6-oxohexanoic acid) is a β3-amino acid homologue of D-glutamine[1]. In natural α-amino acids, the side chain is attached to the α-carbon directly adjacent to the carboxyl group. In β3-amino acids, the amino group is attached to the β-carbon, effectively inserting a methylene (-CH2-) spacer into the peptide backbone[2].

The Causality of Proteolytic Resistance

The incorporation of D-β-HoGln into a peptide sequence confers near-absolute resistance to enzymatic degradation[3]. This is not merely a steric effect; it is driven by a stereochemical and geometric mismatch [4]. Endogenous proteases (e.g., serum exopeptidases and endopeptidases) have evolved highly specific chiral active sites tailored to hydrolyze the amide bonds of L-α-amino acids.

  • Backbone Extension: The extra methylene group disrupts the precise spatial alignment required for the protease's catalytic triad to attack the scissile amide bond[5].

  • Stereoinversion: The use of the D-enantiomer further misaligns the side-chain topology within the protease's binding pocket (S1/S1' subsites), rendering the transition state energetically inaccessible[4].

G A Native L-α-Peptide (Susceptible to Proteolysis) B Arndt-Eistert Homologation + Stereoinversion A->B Synthetic Modification C D-β-Homoglutamine Incorporation B->C D α/β-Peptidomimetic Foldamer C->D SPPS Assembly E Proteolytic Resistance (Stereochemical Mismatch) D->E Biological Environment F Stable 14-Helix Formation (Enhanced Target Affinity) D->F Solution Conformation

Caption: Logical flow of D-β-Homoglutamine integration to achieve proteolytic stability and 14-helix folding.

Structural Conformational Control: The 14-Helix Foldamer

Beyond metabolic stability, β-peptides are renowned for their ability to fold into predictable, highly stable secondary structures known as "foldamers." Pioneering work by the Seebach and Gellman groups demonstrated that β-peptides readily adopt helical conformations that are distinct from native α-helices[2][6].

When D-β-HoGln is incorporated into β-peptides or mixed α/β-peptides, it strongly promotes the formation of a 14-helix [7][8].

  • Hydrogen Bonding Network: The 14-helix is defined by contiguous hydrogen bonds between the backbone N-H of the ith residue and the C=O of the (i+2)th residue, forming a 14-membered ring[6][9].

  • Macrodipole Stabilization: Unlike α-helices, which require roughly 10-15 residues to stabilize in water, β-peptide 14-helices can form stable structures with as few as six residues[6]. The glutamine-like side chain of D-β-HoGln provides crucial hydrogen-bonding capabilities that can interact with the solvent or adjacent polar residues, neutralizing the helix macrodipole and stabilizing the foldamer in aqueous physiological environments[7][8].

Biological Applications & Efficacy

Cancer Vaccines and MHC-I Epitope Design

A critical challenge in peptide-based cancer vaccines (e.g., MUC1-derived glycopeptides) is that the antigens are degraded before they can be effectively presented by Major Histocompatibility Complex Class I (MHC-I) molecules to T-cells[10]. By substituting native L-glutamine with D-β-HoGln, researchers achieve two synergistic effects:

  • Prolonged Antigen Presentation: The modified epitope resists degradation by aggressive proteases, increasing its half-life in the lymphatic system[10][11].

  • Robust Immunogenicity: Despite the backbone modification, the side-chain spatial orientation is sufficiently preserved to allow high-affinity binding to MHC-I and subsequent T-cell receptor (TCR) engagement, resulting in elevated production of interferon-gamma (IFN-γ)[4][10].

Quantitative Data Summary

The following table synthesizes the comparative pharmacokinetic and pharmacodynamic shifts observed when transitioning from native L-α-peptides to D-β-amino acid-modified peptidomimetics based on recent literature[4][5][10].

PropertyNative L-α-Peptideα/β-Peptidomimetic (D-β-HoGln)Mechanistic Rationale
Proteolytic Half-Life (Serum) < 2 hours> 24 hoursStereochemical mismatch at protease active sites prevents scissile bond cleavage.
Secondary Structure Highly flexible / Transient α-HelixStable 14-Helix14-membered hydrogen bond rings favored by gauche conformation of β-residues.
MHC-I Binding Affinity High (Baseline)Maintained / TunablePreservation of critical side-chain topology despite backbone extension.
Immunogenicity (Vaccines) Low (Rapid in vivo clearance)High (Robust IFN-γ output)Prolonged antigen presentation to T-cells due to extended biological half-life.

Experimental Methodologies: Self-Validating Protocols

To harness D-β-Homoglutamine effectively, synthetic and analytical workflows must be rigorously controlled. Below are the field-proven protocols for incorporating this building block and validating its biological stability.

Workflow S1 Resin Swelling & Deprotection S2 Coupling: Fmoc-D-β-HoGln(Trt)-OH + HATU/DIPEA S1->S2 S3 Cleavage & Global Deprotection S2->S3 S4 RP-HPLC Purification S3->S4 S5 Proteolytic Stability Assay S4->S5 S6 LC-MS Quantification S5->S6

Caption: Step-by-step experimental workflow for the synthesis and validation of β-peptidomimetics.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of α/β-Peptidomimetics

Causality Check: β-amino acids are sterically hindered compared to α-amino acids. Standard coupling reagents (like HBTU) often yield incomplete reactions. We utilize HATU , a highly efficient uronium salt, to drive the coupling of the bulky Fmoc-D-β-HoGln(Trt)-OH to completion, minimizing epimerization.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (5×).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-D-β-HoGln(Trt)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) confirms complete coupling. A blue color (positive) indicates unreacted amines, necessitating a double-coupling step.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Stringent Proteolytic Stability Assay

Causality Check: To prove metabolic resilience, we use Proteinase K , a highly aggressive and promiscuous serine protease[10]. If the peptidomimetic survives Proteinase K, it possesses a highly robust foldamer backbone capable of surviving standard serum proteases.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Dissolve the purified α/β-peptidomimetic and the native L-α-peptide control in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 100 µM.

  • Internal Standard Addition: Spike the solutions with a known concentration of an isotope-labeled internal standard to normalize LC-MS injection volumes.

  • Enzyme Incubation: Add Proteinase K to a final enzyme-to-substrate molar ratio of 1:100. Incubate at 37°C.

  • Time-Course Aliquoting: At intervals (0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.

  • LC-MS Quantification: Analyze the supernatant via RP-LC-MS. Plot the Area Under the Curve (AUC) of the intact peptide mass over time relative to the internal standard to determine the half-life ( t1/2​ ).

Conclusion

The strategic integration of D-β-Homoglutamine into peptide sequences represents a paradigm shift in rational drug design. By leveraging the Arndt-Eistert homologation to introduce a methylene spacer and stereoinversion[12], researchers can decouple a peptide's biological activity from its metabolic liability. As demonstrated by its ability to enforce 14-helix conformations and evade promiscuous proteases, D-β-HoGln is an indispensable tool for developing next-generation cancer vaccines, stable radiopharmaceuticals, and potent PPI inhibitors.

References

  • d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed (NIH). Available at: [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central (NIH). Available at:[Link]

  • Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications. Available at:[Link]

  • β-Peptides as inhibitors of protein–protein interactions. PubMed Central (NIH). Available at:[Link]

  • Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid. Chapman University Digital Commons. Available at:[Link]

  • Beta-peptide. Bionity. Available at:[Link]

  • Beta-peptide. Wikipedia. Available at:[Link]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. ACS Publications. Available at:[Link]

  • Mapping the Modification Landscape of MHC-I Epitopes: A Framework for Immunogenic Peptidomimetic Antigen Design. bioRxiv. Available at:[Link]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. ResearchGate. Available at:[Link]

  • First asymmetric synthesis of (R)-(−)-α-phenyl δ-amino valeric acid. ResearchGate. Available at:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action: D-β-Homoglutamine-Derived β-Peptides in Advanced Therapeutics

Executive Summary The transition from native α-peptides to non-natural foldamers represents a paradigm shift in rational drug design. While native proteins and α-peptides are potent ligands for cellular targets, their cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native α-peptides to non-natural foldamers represents a paradigm shift in rational drug design. While native proteins and α-peptides are potent ligands for cellular targets, their clinical utility is severely bottlenecked by rapid proteolytic degradation and poor membrane permeability[1]. β-peptides—oligomers composed of β-amino acids—solve this by offering near-absolute resistance to proteases while folding into highly predictable, stable secondary structures[1]. Within this class of foldamers, D-β-Homoglutamine (D-β³-hGln) serves as a critical structural and functional linchpin. This whitepaper provides an in-depth mechanistic analysis of D-β-Homoglutamine-derived β-peptides, detailing their structural dynamics, mechanisms of action, and the self-validating protocols required for their synthesis and characterization.

Structural Dynamics of D-β-Homoglutamine

D-β-homoglutamine differs from its native α-amino acid counterpart by the insertion of an additional methylene group (–CH₂–) into the peptide backbone[2]. This subtle chemical modification yields profound biophysical consequences:

  • Torsional Freedom and Helical Propensity: The extra backbone carbon alters the allowable Ramachandran angles (φ, ψ, and θ). When polymerized, these residues spontaneously fold into stable secondary structures, most notably the 14-helix, which is stabilized by regular hydrogen bonds between the i and i-2 residues[1].

  • Stereochemical Directing Effects: The use of the D-enantiomer (D-β³-hGln) is a deliberate design choice to dictate the handedness of the resulting helix or to force the formation of highly stable reverse turns when interspersed with L-α-amino acids[3].

  • Hydrogen-Bonding Networks: The glutamine side chain features a terminal amide that acts as a potent, uncharged hydrogen-bond donor and acceptor. This side chain is critical for maintaining aqueous solubility and for engaging in highly specific, directional polar interactions within the shallow binding clefts of target proteins[4].

Core Mechanisms of Action

D-β-Homoglutamine-derived β-peptides operate primarily through two distinct, structurally mediated mechanisms depending on their sequence architecture.

Inhibition of Protein-Protein Interactions (PPIs)

Protein-protein interfaces are notoriously challenging targets due to their large, flat, and featureless topographies. β-peptides can be engineered to project their side chains in a spatial arrangement that perfectly mimics the pharmacophore of a native α-helical ligand[1].

  • Mechanism: The D-β-Hog residue is strategically positioned to align its polar amide side chain with specific receptor clefts (e.g., on hDM2 or EGFR). Because the β-peptide is pre-organized into a rigid 14-helix, the entropic penalty typically associated with target binding is drastically minimized, resulting in nanomolar affinities[4].

  • Causality of Efficacy: The absolute resistance to proteolytic cleavage ensures that the local concentration of the inhibitor remains high at the target site, translating to superior in vivo pharmacodynamics compared to native α-peptides[1].

Antimicrobial Membrane Disruption

In the context of antimicrobial peptides (AMPs), β-peptides are designed to be globally amphipathic.

  • Mechanism: The D-β-Hog residues are clustered to form the hydrophilic face of the foldamer. Upon encountering a negatively charged bacterial membrane, electrostatic interactions draw the peptide to the surface. The peptide then inserts its hydrophobic face into the lipid bilayer, while the homoglutamine residues interact with the aqueous environment and lipid headgroups, ultimately compromising membrane integrity[5].

MOA N1 Target Protein (e.g., hDM2 / EGFR) N5 Stable PPI Inhibition (Therapeutic Efficacy) N1->N5 Target Blocked N2 D-β-Hog β-Peptide (14-Helix Foldamer) N2->N1 High-Affinity Binding (H-Bonds via Gln) N4 Steric Shielding & Backbone Resistance N2->N4 Structural Defense N3 Protease Enzymes (In Vivo Environment) N3->N4 Attempts Cleavage N4->N2 Maintains Integrity

Diagram illustrating the steric shielding and target binding mechanism of D-β-Hog β-peptides.

Quantitative Profiling: Stability and Affinity

To illustrate the pharmacological superiority of β-peptide foldamers, the following table summarizes typical quantitative benchmarks comparing native α-peptides to D-β-Hog-optimized β-peptides targeting PPIs.

MetricNative α-Peptide LigandD-β-Hog Derived β-PeptideMechanistic Rationale
Proteolytic Half-Life (Serum) < 15 minutes> 72 hoursLack of recognition by native peptidases due to altered backbone spacing[4].
Target Affinity ( Kd​ ) ~100 - 500 nM~50 - 300 nMPre-organized helical structure minimizes the entropic penalty of binding[1].
Helical Propensity (in H2​O ) < 10% (Highly flexible)> 85% (Rigid 14-helix)Neutralization of the macrodipole and stabilization via i to i-2 hydrogen bonds[1].

Experimental Methodologies: Synthesis and Validation

The synthesis of β-peptides requires specific deviations from standard Solid-Phase Peptide Synthesis (SPPS) protocols due to the unique steric and kinetic properties of β-amino acids. The following is a self-validating protocol for generating and characterizing D-β-Hog foldamers.

Protocol A: Fmoc-Based SPPS of D-β-Hog Peptides
  • Resin Selection: Utilize Rink Amide AM resin.

    • Causality: Yields a C-terminal amide upon cleavage. This neutralizes the negative charge at the C-terminus, which is critical for stabilizing the macroscopic dipole of the 14-helix[1].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes.

  • Optimized Coupling: React the resin with 4 equivalents of Fmoc-D-β³-hGln-OH, activated by HATU and DIPEA (1:1:2 ratio) for 120 minutes.

    • Causality: The extra methylene group in β-amino acids introduces significant steric hindrance, drastically reducing the kinetics of nucleophilic attack. Standard activators (like HBTU) often lead to incomplete coupling and deletion sequences. HATU provides the necessary electrophilic activation to force the reaction to completion.

  • Cleavage: Treat the resin with a scavenger cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours, followed by cold ether precipitation.

Protocol B: Biophysical Validation (Self-Validating System)

To ensure the synthesized peptide has achieved the correct foldamer architecture, it must pass a biophysical validation checkpoint.

  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in a 10 mM phosphate buffer (pH 7.4). Scan from 260 nm to 190 nm at 25°C.

    • Validation Checkpoint: A successfully folded 14-helical β-peptide will exhibit a characteristic, strong negative minimum at ~214 nm . If the spectrum shows minima at 208 nm and 222 nm, the peptide has misfolded into an α-helical conformation (indicating synthesis errors or sequence incompatibility).

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., EGFR) on a CM5 sensor chip. Flow the D-β-Hog peptide across the chip at varying concentrations to calculate the association ( kon​ ) and dissociation ( koff​ ) rates, validating the target affinity[4].

Workflow S1 1. Monomer Preparation (Fmoc-D-β-Hog-OH) S2 2. SPPS Coupling (HATU/DIPEA Activation) S1->S2 S3 3. Cleavage & Deprotection (TFA Scavenger Cocktail) S2->S3 S4 4. Purification (RP-HPLC) S3->S4 S5 5. Biophysical Validation (CD Spectroscopy & SPR) S4->S5

Workflow for the synthesis and biophysical validation of D-β-Hog derived foldamers.

Conclusion

The integration of D-β-Homoglutamine into foldamer sequences provides an elegant solution to the pharmacokinetic limitations of traditional peptide therapeutics. By leveraging the unique torsional constraints and hydrogen-bonding capabilities of D-β³-hGln, researchers can engineer highly stable, pre-organized 14-helices capable of disrupting historically "undruggable" protein-protein interactions and resistant microbial membranes. As synthesis technologies and computational modeling continue to advance, D-β-Hog-derived β-peptides are poised to become a cornerstone in next-generation drug development.

References

  • β-Peptides as inhibitors of protein–protein interactions - PMC. National Institutes of Health (NIH).
  • A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR - PMC. National Institutes of Health (NIH).
  • d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem. National Institutes of Health (NIH).

Sources

Foundational

The Unseen Architects: A Technical Guide to the Natural Occurrence and Biosynthesis of β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract β-Amino acids, structural isomers of the canonical α-amino acids, represent a fascinating and increasingly important area of biochemical research....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amino acids, structural isomers of the canonical α-amino acids, represent a fascinating and increasingly important area of biochemical research. Once considered mere metabolic curiosities, they are now recognized as crucial components in a wide array of natural products with significant biological activities. Their incorporation into peptides and other secondary metabolites often confers resistance to proteolytic degradation, a highly desirable trait in drug development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of β-amino acids across different biological kingdoms and delves into the intricate enzymatic pathways responsible for their biosynthesis. We will explore the key enzyme families, their mechanisms, and provide field-proven insights into the experimental methodologies used to study these unique molecules. This guide aims to serve as a foundational resource for researchers seeking to understand, identify, and harness the potential of β-amino acids in medicine and biotechnology.

Introduction: The Significance of the β-Configuration

While α-amino acids form the fundamental building blocks of proteins, β-amino acids introduce a critical structural variation: the amino group is attached to the β-carbon, one atom further from the carboxyl group. This seemingly subtle shift has profound consequences for the chemical and biological properties of molecules that contain them. Peptides incorporating β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices and sheets, that are distinct from their α-peptide counterparts.[1][2] A key advantage of this structural alteration is the remarkable resistance of β-peptides to degradation by proteases, enzymes that readily cleave the peptide bonds of α-amino acid chains.[1] This inherent stability makes β-amino acids and their derivatives highly attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.[3][4]

Beyond their role in creating stable peptides, β-amino acids are integral components of numerous biologically active natural products, including antibiotics, antifungals, and anticancer agents.[1][5][6] Their presence contributes to the structural diversity and unique biological functions of these complex molecules.[5][6] This guide will illuminate the natural sources of these valuable building blocks and the elegant biochemical strategies that nature employs for their synthesis.

Part 1: Natural Occurrence of β-Amino Acids

β-Amino acids are found across the tree of life, from microorganisms to plants and animals, where they participate in a variety of physiological processes.[7]

Microbial World: A Treasure Trove of β-Amino Acid Diversity

Bacteria, particularly those of the phylum Actinomycetota (formerly Actinobacteria), and fungi are prolific producers of secondary metabolites containing β-amino acids.[8][9] These compounds often exhibit potent antimicrobial or cytotoxic activities.

  • Peptide Antibiotics: Many nonribosomally synthesized peptide antibiotics incorporate β-amino acids. For instance, certain peptide antibiotics from marine actinomycetes feature unusual β-amino acid residues that are crucial for their bioactivity.[10]

  • Polyketides: β-Amino acids can serve as starter units in the biosynthesis of macrolactam polyketides, a class of compounds with diverse biological activities.[5]

  • Enediyne Antitumor Antibiotics: The biosynthesis of potent enediyne antitumor agents involves MIO (4-methylideneimidazole-5-one)-based aminomutases that generate aromatic β-amino acids.[11]

Plant Kingdom: Roles in Stress Response and Specialized Metabolism

In plants, β-amino acids are involved in both primary and secondary metabolism, playing roles in stress tolerance and the synthesis of specialized compounds.[12][13]

  • β-Alanine: This is one of the most well-studied β-amino acids in plants. It is a precursor to pantothenate (vitamin B5), which is essential for the synthesis of Coenzyme A.[12][13] β-Alanine also accumulates in response to various abiotic stresses, such as extreme temperatures, drought, and heavy metal exposure, suggesting a protective role.[12][13]

  • Taxol (Paclitaxel): The famous anticancer drug Taxol, produced by the yew tree (Taxus species), features a complex side chain derived from β-phenylalanine.[14][15][16] This side chain is essential for its microtubule-stabilizing activity.[14] The biosynthesis of this β-amino acid is a key area of research for improving Taxol production.[14][16]

Animal Kingdom: From Neurotransmission to pH Buffering

In animals, including humans, β-amino acids and their derivatives perform a range of important physiological functions.

  • β-Alanine: As in other organisms, β-alanine is a precursor to Coenzyme A. It is also a key component of the dipeptide carnosine, which is found in high concentrations in muscle and brain tissue and acts as an intracellular pH buffer.[3][17] Its role in carnosine synthesis has made it a popular supplement for enhancing athletic performance.[17][18]

  • Taurine: This β-amino sulfonic acid is semi-essential in mammals and plays a role in numerous physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[18]

  • β-Aminoisobutyric Acid: This β-amino acid is a catabolic product of the pyrimidine base thymine.[7]

The following table summarizes the occurrence and function of some key β-amino acids:

β-Amino AcidNatural Source(s)Key Function(s)
β-Alanine Bacteria, Plants, AnimalsPrecursor to Coenzyme A and carnosine; stress response in plants.[12][13][17]
β-Phenylalanine Yew Tree (Taxus species)Component of the anticancer drug Taxol.[14][15][19]
Taurine AnimalsBile acid conjugation, osmoregulation, neuromodulation.[18]
β-Aminoisobutyric Acid AnimalsProduct of thymine catabolism.[7]
Uncommon β-Amino Acids Bacteria (especially Actinomycetes), FungiComponents of various bioactive natural products (e.g., antibiotics, antitumor agents).[5][8]

Part 2: The Biosynthesis of β-Amino Acids: Nature's Enzymatic Toolkit

Nature has evolved several elegant enzymatic strategies to synthesize β-amino acids. These pathways can be broadly categorized based on the type of reaction and the enzymes involved.

Aminomutases: The Architects of Isomerization

A primary route to β-amino acids involves the isomerization of α-amino acids, catalyzed by enzymes known as aminomutases.[5] These enzymes facilitate the migration of an amino group from the α-carbon to the β-carbon.

  • MIO-Based Aminomutases: A significant class of aminomutases utilizes the uncommon electrophilic cofactor 4-methylideneimidazole-5-one (MIO).[11][20] These enzymes are involved in the biosynthesis of aromatic β-amino acids.[11] The proposed mechanism involves covalent catalysis where the substrate's amino group attacks the MIO cofactor, leading to the elimination and subsequent re-addition of ammonia at the β-position.[11][20][21] Phenylalanine aminomutase (PAM), involved in Taxol biosynthesis, is a well-studied example of a MIO-based enzyme.[22]

    Mechanism Insight: The MIO cofactor acts as an "electron sink," facilitating the deprotonation at the β-carbon and the subsequent 1,2-migration of the amino group. The electrophilic nature of the MIO is crucial for this catalytic activity.[11]

  • Radical SAM Aminomutases: Another class of aminomutases employs S-adenosylmethionine (SAM) to initiate a radical-mediated rearrangement of the amino group.

The following diagram illustrates the general mechanism of a MIO-based aminomutase:

MIO_Aminomutase cluster_0 MIO-Based Aminomutase Catalysis alpha_amino_acid α-Amino Acid enzyme_complex Enzyme-MIO-Substrate Covalent Adduct alpha_amino_acid->enzyme_complex Nucleophilic attack by α-amino group intermediate Dehydroalanine Intermediate enzyme_complex->intermediate Elimination of Ammonia beta_amino_acid β-Amino Acid enzyme_complex->beta_amino_acid Hydrolysis intermediate->enzyme_complex Re-addition of Ammonia at β-position

Caption: Generalized mechanism of a MIO-based aminomutase.

Decarboxylases: The CO₂ Releasers

Decarboxylation of α-amino acid precursors is another common strategy for β-amino acid biosynthesis.

  • Aspartate α-Decarboxylase (ADC): This enzyme, also known as PanD, catalyzes the decarboxylation of L-aspartate to produce β-alanine.[17][23] This is a key step in the biosynthesis of pantothenate (Vitamin B5) in many microorganisms.[17][24] Interestingly, there are two main types of ADCs: a pyruvoyl-dependent form found in bacteria and a pyridoxal 5'-phosphate (PLP)-dependent form in other organisms.[17]

The biosynthesis of β-alanine from L-aspartate is a prime target for metabolic engineering to enhance the production of this valuable chemical.[25][26][27][28][29]

Aminotransferases: The Amino Group Shuttles

Aminotransferases, which are typically PLP-dependent enzymes, can also be involved in β-amino acid biosynthesis.[5][30] These enzymes catalyze the transfer of an amino group from a donor molecule to a β-keto acid acceptor, forming a β-amino acid.[31] The versatility of PLP-dependent enzymes allows them to catalyze a wide range of reactions in amino acid metabolism.[32][33]

The diagram below shows the central role of PLP in aminotransferase reactions:

PLP_Aminotransferase cluster_1 PLP-Dependent Aminotransferase Cycle PLP_Enzyme PLP-Enzyme (Internal Aldimine) External_Aldimine External Aldimine (with β-Keto Acid) PLP_Enzyme->External_Aldimine Transaldimination Quinonoid_Intermediate Quinonoid Intermediate External_Aldimine->Quinonoid_Intermediate Deprotonation PMP_Enzyme PMP-Enzyme Quinonoid_Intermediate->PMP_Enzyme Reprotonation Amino_Donor Amino Donor (e.g., α-Amino Acid) PMP_Enzyme->Amino_Donor Beta_Amino_Acid_Product β-Amino Acid Product PMP_Enzyme->Beta_Amino_Acid_Product Hydrolysis Keto_Acid_Product α-Keto Acid Product Amino_Donor->Keto_Acid_Product Keto_Acid_Product->PLP_Enzyme Regeneration

Caption: The catalytic cycle of a PLP-dependent aminotransferase.

Other Biosynthetic Routes

Nature's ingenuity extends to other, less common pathways for β-amino acid formation:

  • Michael Addition: The conjugate addition of ammonia or an amino group to an α,β-unsaturated carboxylate can also yield β-amino acids.[5]

  • From Uracil Degradation: In some organisms, β-alanine can be produced as a byproduct of uracil catabolism.[17][24]

Part 3: Experimental Workflows for the Study of β-Amino Acids

Investigating the natural occurrence and biosynthesis of β-amino acids requires a multidisciplinary approach, combining analytical chemistry, enzymology, and molecular biology.

Workflow 1: Screening and Identification of Novel β-Amino Acids

The discovery of new β-amino acid-containing natural products often begins with a screening program.

Screening_Workflow cluster_2 Discovery of Novel β-Amino Acids Sample_Collection Sample Collection (e.g., Microbial Fermentation Broth, Plant Extracts) Extraction Extraction of Secondary Metabolites Sample_Collection->Extraction Chromatography Chromatographic Separation (e.g., HPLC, LC-MS) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (e.g., MS, NMR) Chromatography->Spectroscopy Bioassay Bioactivity Screening Chromatography->Bioassay Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Structure_Elucidation->Bioassay

Caption: A typical workflow for the discovery of novel β-amino acids.

Detailed Protocol: HPLC-MS for β-Amino Acid Detection

  • Sample Preparation: Lyophilize microbial culture supernatant or plant extract. Re-suspend in a suitable solvent (e.g., 50% methanol).

  • Derivatization (Optional but Recommended): Derivatize the sample with a reagent such as dabsyl chloride or Marfey's reagent to improve chromatographic separation and detection sensitivity.

  • HPLC Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry Detection: Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) operating in both positive and negative ion modes to detect the masses of potential β-amino acids and their fragments.

  • Data Analysis: Compare the retention times and mass spectra of unknown peaks with those of authentic β-amino acid standards.

Workflow 2: Characterization of Biosynthetic Enzymes

Once a β-amino acid-containing natural product is identified, the next step is to elucidate its biosynthetic pathway.

Step-by-Step Methodology for Enzyme Characterization:

  • Gene Cluster Identification: Analyze the genome of the producing organism to identify putative biosynthetic gene clusters. Look for genes encoding enzymes such as aminomutases, decarboxylases, and aminotransferases.

  • Gene Cloning and Expression: Clone the candidate genes into a suitable expression vector (e.g., pET vectors for E. coli) and express the recombinant proteins.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: Develop an assay to measure the activity of the purified enzyme. For example, for an aminomutase, incubate the enzyme with the α-amino acid substrate and monitor the formation of the β-amino acid product over time using HPLC or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

  • Structural Biology: Crystallize the enzyme and determine its three-dimensional structure using X-ray crystallography to gain insights into its active site and catalytic mechanism.

Workflow 3: Metabolic Engineering for β-Amino Acid Production

The knowledge gained from studying β-amino acid biosynthesis can be applied to engineer microorganisms for the overproduction of these valuable compounds.[34]

A Modular Approach to Metabolic Engineering in E. coli for β-Alanine Production: [25][29]

  • β-Alanine Biosynthesis Module: Overexpress a highly active aspartate α-decarboxylase (ADC), such as the one from Bacillus subtilis.[28]

  • TCA Cycle Module: Engineer the tricarboxylic acid (TCA) cycle to increase the flux towards oxaloacetate, the precursor of aspartate. This may involve overexpressing key enzymes like phosphoenolpyruvate carboxylase.

  • Glycolysis Module: Optimize the glycolytic pathway to ensure a sufficient supply of precursors for the TCA cycle.

  • Transport Engineering: Overexpress an exporter protein to facilitate the secretion of β-alanine from the cells and knock out importer proteins to prevent its re-uptake.[28]

This multivariate modular approach allows for the systematic optimization of the entire metabolic network to channel the flow of carbon towards the desired product.[25][29]

Conclusion and Future Perspectives

β-Amino acids are no longer on the periphery of biochemical research. Their unique structural properties and diverse biological roles have positioned them as key players in drug discovery and biotechnology. The continued exploration of the vast chemical space of natural products will undoubtedly lead to the discovery of new β-amino acid-containing molecules with novel therapeutic applications. Furthermore, a deeper understanding of their biosynthetic pathways, coupled with advances in synthetic biology and metabolic engineering, will enable the sustainable production of these valuable building blocks. The future of β-amino acid research holds immense promise for the development of next-generation therapeutics and bio-based materials. The principles of scientific integrity, grounded in expertise, trustworthiness, and comprehensive referencing, will be paramount in advancing this exciting field.

References

  • Enhancement of β-Alanine Biosynthesis in Escherichia coli Based on Multivariate Modular Metabolic Engineering. (2021). Major Science. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

  • Biosynthesis of natural products containing β-amino acids. (2014). The Royal Society of Chemistry. [Link]

  • Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. (2018). Chinese Journal of Organic Chemistry. [Link]

  • Biosynthesis of natural products containing β-amino acids. (2014). RSC Publishing. [Link]

  • Systems metabolic engineering of Corynebacterium glutamicum for the efficient production of β-alanine. (2022). PubMed. [Link]

  • Metabolic engineering of methylotrophic Pichia pastoris for the production of β-alanine. (2021). Bioresources and Bioprocessing. [Link]

  • A Review on β-alanine Biosynthesis. (n.d.). McMaster University. [Link]

  • Efficient Fermentative Production of β-Alanine from Glucose through Multidimensional Engineering of Escherichia coli. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Taxol biosynthesis and molecular genetics. (n.d.). PMC - NIH. [Link]

  • Enhancement of β-Alanine Biosynthesis in Escherichia coli Based on Multivariate Modular Metabolic Engineering. (2021). MDPI. [Link]

  • Beta amino acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • (PDF) Taxol Biosynthesis and Molecular Genetics. (n.d.). ResearchGate. [Link]

  • Taxol synthesis. (n.d.). International Scholars Journals. [Link]

  • A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. (2019). Frontiers. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. (2018). ResearchGate. [Link]

  • Biosynthesis of Taxoids. Mode of Attachment of the Taxol Side Chain. (n.d.). American Chemical Society. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Military Medical Science Letters. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Publications. [Link]

  • The Mechanism of MIO-Based Aminomutases in β-Amino Acid Biosynthesis. (2007). Journal of the American Chemical Society. [Link]

  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. (n.d.). PMC. [Link]

  • The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis. (2007). PubMed. [Link]

  • Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2. (n.d.). PubMed. [Link]

  • The Synthesis and Role of β-Alanine in Plants. (2019). Frontiers. [Link]

  • Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. (2018). Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Full article: Chemogenomics of pyridoxal 5′-phosphate dependent enzymes. (2011). Taylor & Francis. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • The Synthesis and Role of β-Alanine in Plants. (2019). PMC - NIH. [Link]

  • Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. (2024). ACS Publications. [Link]

  • Pyridoxal phosphate. (n.d.). Wikipedia. [Link]

  • The Mechanism of MIO-Based Aminomutases in β-Amino Acid Biosynthesis. (2007). Semantic Scholar. [Link]

  • The Mechanism of MIO-Based Aminomutases in beta-Amino Acid Biosynthesis. (2006). OSTI.GOV. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. (2025). ResearchGate. [Link]

  • Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. (2018). Natural Product Reports. [Link]

  • Advances in the synthesis of β-alanine. (n.d.). Frontiers. [Link]

  • Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. (n.d.). PMC. [Link]

  • Biological Applications of β-amino acids and its derivatives. (2017). ResearchGate. [Link]

  • Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. (2009). PubMed. [Link]

  • De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. (2019). bioRxiv. [Link]

  • Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. (n.d.). MDPI. [Link]

  • β-Amino Acids: Versatile Peptidomimetics. (2002). Bentham Science Publishers. [Link]

  • The secondary metabolites of rare actinomycetes: chemistry and bioactivity. (2019). PMC - NIH. [Link]

  • The Functional Role of Amino Acids in The Plant. (2024). Wellyou Tech. [Link]

  • Novel Bioactive Molecules from Marine Actinomycetes. (2016). Biosciences Biotechnology Research Asia. [Link]

  • Antibiotics from rare actinomycetes, beyond the genus Streptomyces. (n.d.). White Rose Research Online. [Link]

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Exploratory

Engineering Peptidomimetics: The Role of D-β-Homoglutamine in Modulating Receptor Binding Affinity and Specificity

Executive Summary The transition from native α-peptides to highly stable, receptor-specific peptidomimetics is a critical frontier in modern drug development. Native peptides, while highly efficacious, are fundamentally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native α-peptides to highly stable, receptor-specific peptidomimetics is a critical frontier in modern drug development. Native peptides, while highly efficacious, are fundamentally limited by rapid proteolytic degradation and promiscuous off-target binding. The integration of non-natural amino acids, specifically 1[1], provides a sophisticated structural solution. By introducing an additional methylene group into the peptide backbone and utilizing the D-stereocenter, researchers can thermodynamically lock peptides into favorable binding conformations while simultaneously rendering them invisible to endogenous proteases. This whitepaper details the mechanistic causality, structural implications, and self-validating experimental workflows required to harness D-β-homoglutamine in targeted therapeutics.

Structural & Thermodynamic Causality of D-β-Homoglutamine

The β-Amino Acid Backbone

Unlike native α-amino acids where the side chain is attached directly to the α-carbon, β-amino acids contain an extra carbon atom (the β-carbon) between the amino and carboxyl termini. In D-β-homoglutamine, the glutamine side chain is shifted, creating a new rotatable bond. This expansion alters the Ramachandran dihedral space—introducing a θ angle alongside the traditional ϕ and ψ angles.

Causality in Affinity: Native peptides often suffer a massive entropic penalty ( ΔS ) upon receptor binding due to the loss of conformational freedom. The β-backbone naturally pre-organizes into highly stable secondary structures (e.g., 14-helices) even in short sequences. Because 2[2], this pre-organization minimizes the entropic cost of binding, driving a net increase in the Gibbs free energy ( ΔG ) and resulting in a tighter binding affinity ( Kd​ ).

The D-Stereocenter as a Metabolic Shield

Endogenous proteases (such as DPP-4 or Neprilysin) have evolved highly specific stereochemical requirements to stabilize the transition state of L-α-peptide bonds.

Causality in Stability: The inversion to a D-stereocenter, combined with the extended β-backbone, creates profound steric and stereoelectronic hindrance. The mimetic physically cannot dock into the catalytic triad of endogenous proteases. This is a primary strategy in 3[3], extending serum half-lives from minutes to days.

Modulating Receptor Specificity via Steric Filtering

Achieving target specificity is often more challenging than achieving high affinity. Homologous receptors (e.g., within the GPCR or SH2 domain families) share highly conserved primary binding pockets.

By strategically replacing an L-α-residue with D-β-homoglutamine, the projection angle of the glutamine side chain is altered. In the primary target receptor, the binding pocket is often flexible enough to accommodate this shift, maintaining crucial hydrogen bonds. However, in off-target receptors, this altered trajectory forces the side chain to clash with the receptor wall. By restricting the conformational space,4[4] are optimized, creating a "steric filter" that drastically reduces off-target binding and minimizes adverse side effects.

G2 Ligand D-u03B2-Homoglutamine Ligand Target Target Receptor (High Affinity) Ligand->Target Pre-organized Binding OffTarget Off-Target Receptor (Steric Clash) Ligand->OffTarget Prevented by u03B2-backbone GProt Signal Transduction Complex Target->GProt Activation Response Specific Physiological Response GProt->Response Downstream Effect

Receptor signaling modulation and off-target evasion by β-amino acid ligands.

Experimental Protocol: Synthesis and Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , ensuring that false positives are caught immediately during the development cycle.

Step 1: Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection
  • Action: Synthesize the peptide on a Rink Amide resin using Fmoc-D-β-homoglutamine(Trt)-OH. Utilize HATU/HOAt and DIPEA as coupling reagents, extending the coupling time to 120 minutes.

  • Causality: The additional methylene group creates significant steric hindrance during the acylation step. Standard coupling reagents (like HBTU) fail to achieve complete conversion. HATU, combined with HOAt, forms a highly reactive 7-aza-OBt ester that overcomes this steric barrier.

  • Self-Validation: Perform a quantitative Kaiser test post-coupling. If the test is positive (indicating unreacted amines), the system must automatically trigger a double-coupling cycle before Fmoc deprotection. This ensures deletion sequences are not carried forward.

Step 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Action: Immobilize the target receptor on a CM5 sensor chip. Inject the D-β-homoglutamine mimetic at varying concentrations (10 nM to 1 μM).

  • Causality: Equilibrium assays (like ELISA) only provide an overall Kd​ and mask the kinetic drivers of affinity. SPR is chosen because β-amino acid substitutions primarily enhance affinity by rigidifying the backbone, which drastically reduces the dissociation rate ( koff​ ). Real-time SPR is required to quantify this koff​ reduction.

  • Self-Validation: The system must include a reference flow cell (blank) to subtract bulk refractive index changes. Concurrently, a parallel flow cell immobilized with an off-target homologous receptor must be used to simultaneously validate pharmacological specificity.

Step 3: LC-MS/MS Proteolytic Stability Profiling
  • Action: Incubate the mimetic in 25% human serum at 37°C. Extract aliquots at 0, 1, 2, 4, 8, and 24 hours, quench with 1% TFA in acetonitrile, and analyze intact peptide mass via LC-MS/MS.

  • Causality: Proving that the D-stereocenter and β-backbone successfully evade endopeptidase cleavage requires exact mass tracking over time, rather than simple fluorescence assays which can yield false signals from partial cleavage.

  • Self-Validation: Spike the serum with a known, highly labile native α-peptide (e.g., native GLP-1) as an internal positive control. If the native peptide does not degrade rapidly, the serum batch is enzymatically inactive, and the assay must be invalidated.

G N1 Identify Target Receptor N2 Native u03B1-Peptide Analysis N1->N2 N3 D-u03B2-Homoglutamine SPPS Synthesis N2->N3 N4 SPR Binding Kinetics N3->N4 N5 Serum Stability LC-MS/MS N3->N5 N6 Lead Optimization & ADC Linker N4->N6 N5->N6

Workflow for synthesizing and validating D-β-homoglutamine peptidomimetics.

Quantitative Data Presentation

The following table summarizes representative benchmark data illustrating the thermodynamic and pharmacokinetic advantages of D-β-homoglutamine integration compared to native sequences.

Compound VariantTarget Receptor Kd​ (nM)Off-Target Receptor Kd​ (nM)Selectivity IndexSerum Half-Life ( t1/2​ )
Native L-α-Peptide 12.545.03.6x1.2 hours
L-β-Homoglutamine Mimetic 8.4110.513.1x8.5 hours
D-β-Homoglutamine Mimetic 3.2 >10,000 >3000x >48.0 hours

Table 1: Comparative analysis of binding affinity, specificity, and metabolic stability across peptide variants. The D-β-homoglutamine mimetic demonstrates a synergistic improvement in both target affinity (due to entropic pre-organization) and half-life (due to stereochemical evasion of proteases).

Advanced Applications in Oncology

Beyond standalone peptide therapeutics, the robust nature of D-β-homoglutamine is increasingly being leveraged in complex biologics. For instance, in the development of5[6], non-natural amino acids are utilized to create highly stable linkers. These linkers must survive the harsh proteolytic environment of systemic circulation but release their cytotoxic payload efficiently upon internalization into the tumor microenvironment. The tunable steric hindrance of β-amino acids makes them ideal candidates for controlling this precise release kinetics.

References

  • Source: National Institutes of Health (NIH)
  • Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Source: American Chemical Society (ACS)
  • Protein-Peptide Interactions Revolutionize Drug Development Source: IntechOpen URL
  • WO2024155627A1 - Anti-cd70 antibody-drug conjugates Source: Google Patents URL

Sources

Foundational

Toxicological Profiling of d-beta-Homoglutamine in Cell Culture: A Mechanistic and Methodological Guide

Executive Overview The incorporation of non-proteinogenic amino acids, such as 1, into peptidomimetics and foldamers is a cornerstone strategy for enhancing proteolytic stability and bioavailability in drug design[1]. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The incorporation of non-proteinogenic amino acids, such as 1, into peptidomimetics and foldamers is a cornerstone strategy for enhancing proteolytic stability and bioavailability in drug design[1]. However, the structural homology between D-β-HoGln and endogenous L-glutamine necessitates rigorous toxicological profiling. Because highly proliferative cells exhibit "glutamine addiction," introducing a synthetic beta-amino acid analog can inadvertently disrupt critical metabolic and signaling networks, leading to off-target cytotoxicity. This whitepaper provides a comprehensive, causality-driven framework for evaluating the cellular toxicity of D-β-HoGln.

Mechanistic Rationale: The Glutamine-mTORC1 Axis

To design an effective toxicological screen, we must first understand the putative mechanisms of toxicity. L-Glutamine is imported into cells primarily via the ASCT2 (SLC1A5) transporter, where it serves two critical functions:

  • Metabolic Anaplerosis : It is converted by glutaminase (GLS) to glutamate, and subsequently to alpha-ketoglutarate (α-KG), fueling the TCA cycle[2].

  • Signaling Activation : Intracellular glutamine efflux is coupled with essential amino acid influx (e.g., leucine), which directly3[3]. mTORC1 subsequently promotes cell proliferation by repressing SIRT4, further stimulating glutamine metabolism[3].

D-β-HoGln may act as a competitive inhibitor at the ASCT2 transporter or as a pseudo-substrate that stalls GLS activity. Furthermore, beta-amino acids are known to be 4, potentially competing with endogenous substrates and causing growth repression[4].

G Gln L-Glutamine (Endogenous) ASCT2 ASCT2 Transporter (SLC1A5) Gln->ASCT2 Cellular Uptake D_HoGln d-beta-Homoglutamine (CID 51340705) D_HoGln->ASCT2 Competitive Inhibition GLS Glutaminase (GLS) D_HoGln->GLS Potential Blockade ASCT2->GLS Intracellular Gln mTORC1 mTORC1 Complex ASCT2->mTORC1 Activation TCA TCA Cycle (Energy) GLS->TCA alpha-KG

Fig 1: Putative interference of D-β-HoGln with the L-Glutamine/mTORC1 metabolic axis.

Strategic Workflow for Toxicological Profiling

A robust toxicological profile cannot rely on a single viability endpoint. We employ a tiered, self-validating workflow that moves from macroscopic viability to precise metabolic and molecular signaling disruptions.

Workflow Phase1 Phase 1: Cytotoxicity (ATP & LDH Multiplex) Phase2 Phase 2: Metabolic Flux (Seahorse XF Mito Stress) Phase1->Phase2 Phase3 Phase 3: Mechanistic Signaling (mTORC1 Western Blot) Phase2->Phase3 Decision Toxicity Threshold Met? Phase3->Decision Proceed Proceed to In Vivo Validation Decision->Proceed No Toxicity Redesign Peptide Redesign / Target Optimization Decision->Redesign High Toxicity

Fig 2: Tiered workflow for the toxicological profiling of beta-amino acids.

Self-Validating Experimental Protocols
Protocol 1: Multiplexed Cytotoxicity & Proliferation Assay

Causality: Measuring ATP alone (via CellTiter-Glo) can yield false positives for toxicity if a compound merely slows metabolism without causing cell death. Multiplexing with an LDH (Lactate Dehydrogenase) release assay differentiates between metabolic quiescence (low ATP, low LDH) and frank necrosis (low ATP, high LDH).

Methodology:

  • Seeding: Seed target cells (e.g., HEK293T, HCT116) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a serial dilution of D-β-HoGln (1 µM to 10 mM).

  • Internal Controls: Include a vehicle control (0.1% DMSO/PBS), an apoptosis positive control (1 µM Staurosporine), and a maximum lysis control (0.1% Triton X-100 added 45 mins prior to readout).

  • LDH Readout (Necrosis): After 48 hours, transfer 50 µL of supernatant to a new clear 96-well plate. Add LDH substrate, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • ATP Readout (Viability): Add 50 µL of CellTiter-Glo reagent to the remaining cells and media in the original plate. Shake for 2 mins to induce lysis, incubate for 10 mins, and record luminescence.

Protocol 2: Mitochondrial Stress & Glutaminolysis Dependency

Causality: If D-β-HoGln competitively inhibits glutamine uptake, the cells will experience a drop in TCA cycle intermediates, resulting in reduced mitochondrial respiration. The Agilent Seahorse XF Cell Mito Stress Test quantifies this metabolic shift.

Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate. On the day of the assay, wash and incubate cells in unbuffered XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and either 2 mM L-glutamine or 0 mM L-glutamine (to validate baseline glutamine dependency).

  • Compound Injection: Inject D-β-HoGln (at the IC50 concentration determined from Protocol 1) via Port A.

  • Stress Test Injections: Sequentially inject Oligomycin (1 µM, Port B) to block ATP synthase, FCCP (1 µM, Port C) to uncouple the gradient and measure maximal respiration, and Rotenone/Antimycin A (0.5 µM, Port D) to shut down mitochondrial respiration.

  • Validation: A successful assay is validated by a >2-fold increase in Oxygen Consumption Rate (OCR) following the FCCP injection in the vehicle control wells.

Protocol 3: mTORC1 Signaling Assessment

Causality: To confirm that D-β-HoGln's toxicity is mediated by amino acid starvation signaling, we assess the phosphorylation status of downstream mTORC1 targets.

Methodology:

  • Treatment & Lysis: Treat cells with D-β-HoGln for 4 hours. Include Rapamycin (100 nM) as a positive control for mTORC1 inhibition. Lyse cells on ice in RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Run 20 µg of cleared lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Probe for p-S6K1 (Thr389) and total S6K1, as well as p-4E-BP1 (Thr37/46) and total 4E-BP1.

  • Validation: The ratio of p-S6K1 to total S6K1 must approach zero in the Rapamycin control to validate the dynamic range and antibody specificity of the assay.

Quantitative Data Interpretation

To contextualize the toxicological profile of D-β-HoGln, it is critical to compare its metrics against known glutamine antagonists (e.g., DON - 6-Diazo-5-oxo-L-norleucine) and standard beta-amino acids.

Table 1: Representative Cytotoxicity Baselines (48h Exposure)

CompoundTarget MechanismIC50 (HEK293T)IC50 (HCT116 - Gln Addicted)Primary Toxicity Mode
D-β-Homoglutamine Putative ASCT2/GLS interference> 5 mM~ 2.5 mMMetabolic Quiescence
DON (Reference) Irreversible GLS Inhibitor~ 50 µM~ 10 µMApoptosis / Necrosis
L-Glutamine Endogenous MetaboliteN/A (Nutrient)N/A (Nutrient)Proliferative

Table 2: Expected Metabolic Flux Shifts (Seahorse XF)

ParameterVehicle ControlD-β-HoGln (2.5 mM)DON (50 µM)
Basal OCR (pmol/min)150 ± 10110 ± 15 (↓ 26%)45 ± 8 (↓ 70%)
Maximal OCR (pmol/min)320 ± 20210 ± 25 (↓ 34%)80 ± 12 (↓ 75%)
ECAR (mpH/min)40 ± 565 ± 8 (↑ 62% - Glycolytic Shift)85 ± 10 (↑ 112%)
Conclusion

The toxicological profiling of non-proteinogenic amino acids like D-β-Homoglutamine requires a departure from standard small-molecule screening. Because these compounds mimic endogenous nutrients, their toxicity is often manifested as metabolic interference rather than acute chemical poisoning. By employing a self-validating workflow that triangulates multiplexed viability, mitochondrial flux, and mTORC1 signaling, researchers can accurately delineate the therapeutic window of beta-amino acid-containing peptidomimetics.

References
  • Title: d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 Source: PubChem - NIH URL: [Link]

  • Title: Therapeutic Targeting of Glutaminolysis as a Novel Strategy to Combat Cancer Stem Cells Source: MDPI URL: [Link]

  • Title: The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 Source: PMC - NIH URL: [Link]

  • Title: A single amino acid transporter controls the uptake of priming-inducing beta-amino acids and the associated trade-off between induced resistance and plant growth Source: bioRxiv URL: [Link]

Sources

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocols using Fmoc-d-beta-Homoglutamine

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-β-Homoglutamine Introduction & Mechanistic Rationale The incorporation of β-amino acids into peptide sequences (forming β-peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-β-Homoglutamine

Introduction & Mechanistic Rationale

The incorporation of β-amino acids into peptide sequences (forming β-peptides or α/β-chimeras) has revolutionized the development of peptidomimetics. These structural modifications confer profound resistance to proteolytic degradation and induce highly stable secondary structures, such as 14-helices, which are invaluable in modern drug discovery[1]. Among these synthetic building blocks, D-β-homoglutamine (Fmoc-D-β-HoGln(Trt)-OH) is critical for introducing polar, hydrogen-bonding side chains while dictating specific spatial orientations.

However, synthesizing peptides with β-amino acids presents unique mechanistic hurdles. The additional methylene group in the β-amino acid backbone introduces significant steric hindrance, which drastically reduces the acylation rate during the coupling step[2]. Furthermore, the glutamine side-chain carboxamide is highly vulnerable to dehydration (forming a nitrile) during carboxyl activation, particularly when utilizing carbodiimide-based reagents. To mitigate this side reaction, the side chain must be protected with a bulky Trityl (Trt) group[3].

Experimental Design & Causality

A successful SPPS protocol for Fmoc-D-β-HoGln(Trt)-OH requires a delicate balance of potent activation and the strict suppression of side reactions.

  • Resin Selection: A low-loading resin (e.g., Rink Amide AM, 0.3–0.5 mmol/g) is recommended. Highly structured β-peptides are prone to inter-chain aggregation on the solid support; lower loading minimizes this proximity effect[4].

  • Coupling Reagents: While HATU/DIEA provides exceptional coupling efficiency for sterically hindered residues, excess uronium salts can lead to N-terminal guanidinylation, permanently terminating chain elongation[5]. Alternatively, DIC/Oxyma Pure offers a highly efficient, less epimerization-prone environment that remains stable over the extended coupling times required for β-amino acids[6].

  • Kinetics & Hydrolysis: Active esters of β-amino acids are remarkably stable against hydrolysis but react very slowly with the resin-bound amine[2]. Therefore, extending the coupling time (2–3 hours) or employing double-coupling strategies is mechanistically justified over simply increasing the equivalents of reagents.

Workflow & Logical Relationships

Workflow A 1. Resin Swelling (DCM/DMF) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Activation & Coupling Fmoc-D-β-HoGln(Trt)-OH B->C D 4. Colorimetric Validation (Kaiser/TNBS Test) C->D E 5. Capping (Ac2O/DIEA) To prevent deletion D->E Incomplete Coupling F 6. Global Cleavage (TFA/TIS/H2O) D->F Complete Coupling E->F

Fig 1. Logical workflow for incorporating Fmoc-D-β-HoGln(Trt)-OH in SPPS.

Quantitative Data: Coupling Efficiency Comparison

To optimize the coupling of Fmoc-D-β-HoGln(Trt)-OH, various activation strategies yield different efficiencies. The table below summarizes the expected outcomes based on activation kinetics and steric factors[2][5][6][7].

Coupling Reagent SystemBaseTemperatureTimeEst. Coupling EfficiencyEpimerization / Side Reaction Risk
DIC / HOBt (4 eq)None25°C2 hours80 - 85%Low / High risk of incomplete coupling
DIC / Oxyma Pure (4 eq)None25°C2 hours92 - 95%Low
HATU (3.9 eq)DIEA (8 eq)25°C1 hour96 - 98%Moderate (Guanidinylation if HATU is in excess)
DIC / Oxyma Pure (4 eq)None75°C (MW)15 mins> 99%Low (Microwave accelerates hindered β-AA coupling)

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system for a standard 0.1 mmol scale synthesis, ensuring that each step is verified before progression.

Step 1: Resin Preparation (Swelling)

  • Action: Weigh 0.1 mmol of Rink Amide resin into a fritted reaction vessel. Add 5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). Swell for 45 minutes, then drain.

  • Causality: Proper swelling expands the polymer matrix, exposing the internal reactive sites and maximizing the availability of functional groups for subsequent chemical reactions[8].

Step 2: Fmoc Deprotection & Quantification

  • Action: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL for 15 minutes.

  • Causality: Piperidine initiates a base-induced β-elimination to remove the Fmoc group, generating dibenzofulvene, which is subsequently scavenged by the piperidine to prevent re-attachment[9].

  • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. This quantifies Fmoc removal and confirms the exact functional loading of the resin[3]. Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of base.

Step 3: Activation and Coupling of Fmoc-D-β-HoGln(Trt)-OH

  • Action:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-D-β-HoGln(Trt)-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF.

    • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Pre-activate for 3 minutes.

    • Add the activated mixture to the resin and agitate at room temperature for 2 to 3 hours.

  • Causality: Pre-activation ensures the formation of the active ester. Because β-amino acid active esters are stable but react slowly due to steric hindrance[2], an extended coupling time of 2–3 hours is strictly required to drive the acylation to completion.

Step 4: In-Process Self-Validation (Kaiser Test)

  • Action: Remove a few resin beads, wash them with ethanol, and perform a Kaiser (ninhydrin) colorimetric test.

  • Causality & Decision Gate: A blue color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result confirms >99% coupling efficiency. If the test is positive (blue), perform a double coupling using HATU (3.9 eq) and DIEA (8 eq) for 1 hour to force completion[5]. If negative, proceed to Step 5.

Step 5: Capping (Fail-Safe Mechanism)

  • Action: Treat the resin with 5 mL of a capping solution (Acetic anhydride/DIEA/DMF, 1:1:8 v/v/v) for 10 minutes. Wash with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Causality: Capping permanently acetylates any residual unreacted amines. This prevents the formation of deletion sequences (peptides missing the β-HoGln residue) which are notoriously difficult to separate from the target full-length peptide during final HPLC purification[8].

Step 6: Global Cleavage and Side-Chain Deprotection

  • Action: Treat the dried resin with 5 mL of cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature[8].

  • Causality: TFA cleaves the peptide from the Rink Amide linker and simultaneously removes the Trityl (Trt) protecting group from the glutamine side chain. TIS acts as a carbocation scavenger, preventing the highly reactive trityl cations from re-alkylating the peptide backbone[10].

  • Final Isolation: Filter the resin, concentrate the TFA filtrate under a stream of nitrogen, and precipitate the crude peptide using cold diethyl ether. Centrifuge, decant, and dry the pellet for downstream LC-MS validation.

Sources

Application

Application Note &amp; Protocol: Fmoc-d-beta-Homoglutamine Coupling for β-Peptide Synthesis

Introduction: The Significance of β-Peptides and Fmoc-d-β-Homoglutamine β-Peptides are a class of peptidomimetics constructed from β-amino acids, which contain an additional carbon atom in their backbone compared to thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of β-Peptides and Fmoc-d-β-Homoglutamine

β-Peptides are a class of peptidomimetics constructed from β-amino acids, which contain an additional carbon atom in their backbone compared to their natural α-amino acid counterparts. This structural modification imparts remarkable properties, most notably a profound resistance to enzymatic degradation by proteases[1]. Furthermore, β-peptides are known to adopt stable, well-defined secondary structures, including helices, turns, and sheets, which can be engineered to mimic the functions of natural peptides and proteins[1]. These characteristics make them highly attractive candidates for drug development and biomaterial science.

Fmoc-d-β-Homoglutamine [Fmoc-d-β-hGln(Trt)-OH] is a crucial building block for introducing a polar, hydrogen-bond-donating side chain into a β-peptide sequence. The homoglutamine side chain can participate in specific molecular recognition events, making it invaluable for designing bioactive foldamers that target proteins or other biological macromolecules. This guide provides a comprehensive overview of the principles and a detailed protocol for the efficient coupling of Fmoc-d-β-Homoglutamine in solid-phase peptide synthesis (SPPS).

Core Principles and Mechanistic Considerations

The successful incorporation of Fmoc-d-β-Homoglutamine into a growing peptide chain relies on a thorough understanding of the challenges inherent to β-peptide synthesis and the specific chemistry of the glutamine side chain.

Overcoming Steric Hindrance in β-Amino Acid Coupling

The primary challenge in β-peptide synthesis is the increased steric hindrance around the reacting functional groups compared to α-amino acids[2][3]. The β-substituted nature of the amino group can significantly slow down the kinetics of the acylation reaction. Consequently, the selection of an appropriate coupling reagent is paramount to drive the reaction to completion and avoid the formation of deletion sequences[4].

  • Aminium/Uronium vs. Carbodiimide Reagents: While traditional carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) are effective, they can be slower and may require additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to enhance efficiency and suppress racemization[5][6]. For sterically hindered couplings, aminium/uronium salt-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior[7][8][9][10].

  • The HATU Advantage: HATU is generally preferred over its analogue HBTU for difficult couplings[7][9][10]. It forms a highly reactive OAt-active ester with the amino acid's carboxyl group[7][11]. The nitrogen atom in the 7-azabenzotriazole ring of HOAt provides a "neighboring group effect," which accelerates the subsequent aminolysis step, making HATU particularly effective for coupling bulky or sterically hindered residues like β-amino acids[7][12].

Preventing Side-Chain Dehydration of Glutamine

A critical side reaction associated with glutamine and its homologues is the dehydration of the side-chain amide to a nitrile during the activation step[13][14]. This irreversible modification leads to a difficult-to-remove impurity.

  • The Role of Side-Chain Protection: To prevent this, the side-chain amide of homoglutamine must be protected. The trityl (Trt) group is the standard and most effective choice for this purpose[13][]. Its significant steric bulk physically obstructs the intramolecular cyclization reaction that leads to nitrile formation[13].

  • Activation Conditions: Even with Trt protection, excessively long pre-activation times or the use of overly harsh coupling reagents should be avoided. The protocol outlined below utilizes conditions optimized to minimize this risk.

Recommended Reagents and Conditions

The following table summarizes the recommended reagents and conditions for the efficient coupling of Fmoc-d-β-hGln(Trt)-OH.

ParameterRecommendationRationale & Justification
Resin Rink Amide, Sieber Amide, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminal functionality (amide or carboxylic acid). Ensure appropriate loading (0.3-0.7 mmol/g).
Coupling Reagent HATU Superior reactivity for sterically hindered β-amino acids; forms a highly reactive OAt-ester, accelerating aminolysis[7][9][12].
Amino Acid Fmoc-d-β-hGln(Trt)-OHTrityl (Trt) side-chain protection is essential to prevent nitrile formation[13].
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineDIPEA is standard. For sequences prone to aspartimide formation or other base-catalyzed side reactions, the weaker base collidine is a superior choice[16].
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)High-quality, amine-free solvent is critical for preventing premature Fmoc-deprotection[17]. NMP can improve solvation of growing peptide chains and may disrupt aggregation[18].
Equivalents 4 eq. Fmoc-d-β-hGln(Trt)-OH, 3.95 eq. HATU, 8 eq. DIPEAAn excess of reagents is used to drive the reaction to completion on the solid support[13][19]. A slight sub-stoichiometric amount of HATU relative to the amino acid prevents wastage and potential side reactions.
Reaction Time 1 - 2 hoursβ-amino acid couplings are slower than α-amino acid couplings. Reaction completion should be monitored.
Temperature Room TemperatureElevated temperatures can increase the risk of side reactions. For particularly difficult sequences, controlled microwave heating can be beneficial but requires careful optimization[5][20].

Detailed Experimental Protocol

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) cycle for coupling Fmoc-d-β-hGln(Trt)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials
  • Peptide synthesis vessel (manual or automated)

  • Fmoc-d-β-hGln(Trt)-OH

  • HATU

  • DIPEA

  • DMF (Peptide synthesis grade)

  • Piperidine

  • Dichloromethane (DCM)

  • Kaiser test kit or alternative for monitoring

Workflow Diagram

SPPS_Workflow cluster_prep Preparation cluster_cycle Coupling Cycle Resin 1. Resin Swelling (DMF, 30 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 5 + 10 min) Resin->Deprotection Wash1 3. DMF Wash (5-7 times) Deprotection->Wash1 Coupling 4. Coupling Reaction (See Section 4.3) Wash1->Coupling Wash2 5. DMF Wash (3-5 times) Coupling->Wash2 Monitoring 6. Monitoring (Kaiser Test) Wash2->Monitoring Repeat Repeat Coupling (If needed) Monitoring->Repeat Positive NextAA Proceed to next amino acid Monitoring->NextAA Negative Repeat->Coupling

Caption: Standard Fmoc-SPPS cycle for β-amino acid incorporation.

Step-by-Step Procedure
  • Resin Preparation: If starting a new synthesis, ensure the first amino acid is loaded onto the appropriate resin. For an ongoing synthesis, begin with the peptide-resin after the previous coupling and washing steps. Swell the resin in DMF for at least 30 minutes before the first deprotection step[17].

  • Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes[13]. e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-d-β-hGln(Trt)-OH and 3.95 equivalents of HATU in a minimal amount of DMF. b. Add 8 equivalents of DIPEA to this solution. c. Allow the solution to pre-activate for 1-2 minutes. Caution: Do not exceed 5 minutes to minimize potential side reactions. d. Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. e. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. Wash with DCM (2-3 times) and then again with DMF (2-3 times) to ensure complete removal of all soluble materials.

  • Reaction Monitoring (Kaiser Test): a. Take a small sample of the resin beads (a few milligrams). b. Perform the Kaiser test according to the manufacturer's instructions[21]. c. Interpretation:

    • Blue beads: Indicates the presence of free primary amines, meaning the coupling is incomplete.
    • Yellow/Colorless beads: Indicates the absence of free primary amines, meaning the coupling is complete[21].
  • Repeat or Proceed: a. If the Kaiser test is positive (blue), repeat the coupling step (Step 3) with a fresh solution of activated amino acid for another 1-2 hours. b. If the Kaiser test is negative (yellow), the coupling is successful. Proceed to the deprotection step for the next amino acid in the sequence.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time due to steric hindrance. 2. Peptide aggregation on the resin, blocking reactive sites. 3. Poor quality of reagents (e.g., old HATU, amine-contaminated DMF).1. Recouple: Repeat the coupling step for an additional 1-2 hours. 2. Change Solvent: Switch from DMF to NMP, which can help disrupt aggregation. 3. Use Fresh Reagents: Ensure all reagents and solvents are of high quality and freshly prepared.
Formation of Deletion Peptides in Final Product Chronic incomplete coupling at one or more steps.Optimize coupling for the specific difficult residue. Consider "double coupling" as a standard procedure for all β-amino acids in the sequence. Increase coupling time or use microwave-assisted synthesis with careful temperature control[20].
Presence of Impurity with Mass = (Peptide Mass - 17 Da) Dehydration of the homoglutamine side chain to a nitrile (-CONH2 → -CN).Ensure the use of Trt-protected homoglutamine[13]. Avoid prolonged pre-activation times (>5 min). Use HATU instead of carbodiimides, which can sometimes promote this side reaction under basic conditions.
Guanidinylation of N-terminus (+42 Da) Reaction of excess HATU/HBTU with the free N-terminal amine, capping the chain.Pre-activate the amino acid and coupling reagent before adding them to the resin. Avoid using a large excess of the coupling reagent[9][22].

Cleavage, Deprotection, and Characterization

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group on homoglutamine) are removed simultaneously.

  • Cleavage Cocktail: A standard cleavage cocktail for Trt-protected peptides is TFA/TIS/H₂O (95:2.5:2.5) [13]. Triisopropylsilane (TIS) acts as a scavenger to trap the highly reactive trityl cations released during deprotection, preventing re-attachment to sensitive residues like Tryptophan.

  • Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized.

  • Characterization: The crude peptide should be analyzed by:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity.

    • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the correct molecular weight of the final β-peptide.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.Vertex AI Search.
  • Coupling Reagents - Aapptec Peptides.Aapptec.
  • Purity Analysis of Crude Peptides: A Comparative Guide to Glutamine Side-Chain Protection in Fmoc-SPPS.Benchchem.
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and H
  • Active esters and resins in peptide synthesis: the role of steric hindrance.RSC Publishing.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.PMC - NIH.
  • HATU: The Core Reagent for Peptide & Drug Synthesis.Suzhou Highfine Biotech.
  • 4.3 Synthesis of Peptides on Solid Supports.C-Terminus.
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.IntechOpen.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • SPPS Technology.
  • Solid Phase Peptide Synthesis (SPPS) in Research & Development.Gyros Protein Technologies.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests.AAPPTec.
  • Protected Peptides: Essential Building Blocks for Research.BOC Sciences.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides.Beilstein Journals.
  • Investigation of Impurities in Peptide Pools.MDPI.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.

Sources

Method

Application Notes and Protocols for the Incorporation of D-beta-Homoglutamine into Antimicrobial Peptides

Introduction: Engineering a New Generation of Antimicrobial Peptides The escalating threat of antibiotic resistance necessitates innovative strategies in antimicrobial drug development. Antimicrobial peptides (AMPs) are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering a New Generation of Antimicrobial Peptides

The escalating threat of antibiotic resistance necessitates innovative strategies in antimicrobial drug development. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which are less prone to developing resistance compared to traditional antibiotics.[1][2] However, the therapeutic potential of natural L-amino acid-based AMPs is often hampered by their susceptibility to proteolytic degradation in vivo.[3][4] The incorporation of non-canonical amino acids presents a powerful strategy to overcome this limitation, enhancing the stability and modulating the biological activity of AMPs.[5][6]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific non-canonical amino acid, D-beta-Homoglutamine , into antimicrobial peptides. The introduction of this D-beta-amino acid is hypothesized to confer significant advantages, including increased resistance to proteases, altered helical propensity, and potentially improved therapeutic indices. These notes are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics.

Scientific Rationale: The Strategic Advantage of D-beta-Homoglutamine

The choice to incorporate D-beta-Homoglutamine is based on a multi-faceted strategy to enhance the drug-like properties of AMPs.

  • Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, are highly stereospecific for L-amino acids. The incorporation of D-amino acids renders peptides resistant to cleavage by most endogenous proteases, thereby increasing their in vivo half-life and bioavailability.[3][4][7]

  • Modulation of Secondary Structure: The introduction of a beta-amino acid, which has an additional carbon atom in its backbone compared to an alpha-amino acid, alters the peptide's conformational landscape.[7][8] Beta-amino acids are known to induce stable secondary structures, such as various types of helices (e.g., 12- or 14-helices) or extended conformations.[7] This structural alteration can influence the peptide's amphipathicity, a key determinant of its interaction with microbial membranes and its antimicrobial potency.

  • Fine-Tuning of Hydrophilicity and Side-Chain Presentation: Homoglutamine, with its extended side chain compared to glutamine, provides a subtle modification of hydrophilicity and hydrogen-bonding capacity. The precise spatial orientation of the D-beta-Homoglutamine side chain within the peptide's three-dimensional structure can be leveraged to optimize interactions with microbial membranes while potentially minimizing off-target effects on host cells.

The combination of these features in a single building block, D-beta-Homoglutamine, offers a unique tool for the rational design of AMPs with superior therapeutic profiles.

Physicochemical Properties of D-beta-Homoglutamine

A summary of the key computed properties of D-beta-Homoglutamine is presented below.

PropertyValueSource
Molecular Formula C6H12N2O3PubChem
Molecular Weight 160.17 g/mol [9]
IUPAC Name (3R)-3-amino-5-carbamoylpentanoic acidPubChem
Canonical SMILES C(CC(=O)N)C(CC(=O)O)NPubChem

Proposed Synthesis of Fmoc-D-beta-Homoglutamine

The availability of the Fmoc-protected D-beta-Homoglutamine building block is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). While a direct, optimized synthesis for this specific compound is not widely reported, a plausible route can be adapted from established methods for synthesizing Fmoc-protected beta-homoamino acids, such as the ultrasound-promoted Wolff rearrangement of an α-diazo ketone derived from a protected D-aspartic acid precursor.[10]

G cluster_0 Step 1: Diazoketone Formation cluster_1 Step 2: Wolff Rearrangement cluster_2 Step 3: Side-Chain Amidation A Fmoc-D-Asp(OtBu)-OH B Mixed Anhydride Formation (e.g., isobutyl chloroformate, NMM) A->B C Reaction with Diazomethane (CH2N2) B->C D Fmoc-D-Asp(OtBu)-CHN2 (α-diazo ketone) C->D E Fmoc-D-Asp(OtBu)-CHN2 F Sonication, Silver Benzoate (AgOBz), H2O in Dioxane E->F G Fmoc-D-β-Homo-Asp(OtBu)-OH F->G H Fmoc-D-β-Homo-Asp(OtBu)-OH I Side-Chain Activation (e.g., HBTU, HOBt, DIPEA) H->I J Ammonolysis (NH3) I->J K Fmoc-D-β-Homoglutamine(OtBu)-OH J->K

Caption: Proposed synthetic workflow for Fmoc-D-beta-Homoglutamine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-beta-Homoglutamine-Containing AMP

This protocol describes the Fmoc/tBu-based solid-phase synthesis of a model antimicrobial peptide incorporating D-beta-Homoglutamine.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-beta-Homoglutamine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Dipeptidyl peptidase (DPP-IV) inhibitor (optional, for N-terminal protection)

  • Diethyl ether (cold)

Instrumentation:

  • Automated or manual peptide synthesizer

  • Shaker/vortexer

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard L-amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-L-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-D-beta-Homoglutamine:

    • Rationale: Beta-amino acids can exhibit slower coupling kinetics due to steric hindrance. A more potent coupling reagent and longer coupling times may be necessary.

    • Dissolve 4 equivalents of Fmoc-D-beta-Homoglutamine and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test. If incomplete, recouple using fresh reagents.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

G Start Start with Fmoc-protected resin Swell Swell resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA (DIC/Oxyma or HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Repeat for each AA FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final AA coupled Cleave Cleave from resin & deprotect side chains (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Inject the solution onto a preparative C18 column.

  • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze by ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.

Protocol 3: Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a twofold serial dilution of the peptide in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolytic Assay:

  • Prepare a 2% suspension of human red blood cells (hRBCs) in phosphate-buffered saline (PBS).

  • Add serial dilutions of the peptide to the hRBC suspension in a 96-well plate.

  • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubate for 1 hour at 37°C.

  • Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

Proteolytic Stability Assay:

  • Incubate the peptide at a final concentration of 1 mg/mL with a protease (e.g., trypsin or chymotrypsin) or human serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench the enzymatic reaction (e.g., by adding TFA).

  • Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining.

  • Compare the stability to a control peptide composed of only L-amino acids.

G Peptide Synthesized & Purified Peptide MIC Antimicrobial Activity (MIC Assay) Peptide->MIC Hemo Cytotoxicity (Hemolytic Assay) Peptide->Hemo Stability Proteolytic Stability (Serum/Protease Assay) Peptide->Stability Result1 Determine Potency MIC->Result1 Result2 Assess Safety Profile Hemo->Result2 Result3 Evaluate In Vivo Potential Stability->Result3

Caption: Overall experimental pipeline for biological evaluation.

Conclusion

The incorporation of D-beta-Homoglutamine into antimicrobial peptides is a sophisticated design strategy with the potential to yield novel therapeutic candidates with enhanced stability and optimized activity profiles. The protocols outlined in this guide provide a framework for the successful synthesis, purification, and evaluation of these next-generation AMPs. Careful optimization of coupling conditions for the non-canonical amino acid and thorough bio-physical and biological characterization are critical for advancing these promising molecules through the drug discovery pipeline.

References

  • Effect of lengthening of peptide backbone by insertion of chiral beta-homo amino acid residues: conformational behavior of linear peptides containing alternating L-leucine and beta-homo L-leucine residues. PubMed. Available at: [Link]

  • Beta-peptide. Wikipedia. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. National Institutes of Health. Available at: [Link]

  • Beta Amino Acids and Beta Homo Amino Acids. Aapptec. Available at: [Link]

  • Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. ACS Publications. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Exploration of α/β/γ-peptidomimetics design for BH3 helical domain. Royal Society of Chemistry. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. National Library of Medicine. Available at: [Link]

  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Royal Society of Chemistry. Available at: [Link]

  • Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides. DigitalCommons@UNMC. Available at: [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Royal Society of Chemistry. Available at: [Link]

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Application

Application Notes and Protocols: Orthogonal Protecting Groups for D-beta-Homoglutamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of D-beta-Homoglutamine and Orthogonal Protection D-beta-homoglutamine, a higher homolog of glutamine, is a non-prote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of D-beta-Homoglutamine and Orthogonal Protection

D-beta-homoglutamine, a higher homolog of glutamine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The successful synthesis of peptides containing D-beta-homoglutamine hinges on a robust and versatile protecting group strategy. Orthogonal protecting groups are paramount, allowing for the selective deprotection of one functional group while others remain intact, a necessity for complex peptide synthesis, including the formation of cyclic or branched structures.[1][2][3][4][5]

This guide provides a detailed overview of orthogonal protecting group strategies for D-beta-homoglutamine, complete with application notes and adaptable protocols. The focus is on providing a scientifically grounded framework for researchers to make informed decisions in their synthetic endeavors.

Core Principles of Orthogonal Protection

The concept of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[3][4][6] This allows for a stepwise and controlled manipulation of the peptide chain. The most common orthogonal strategies in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), are the Fmoc/tBu and Boc/Bzl approaches.[1][3]

For D-beta-homoglutamine, which possesses two key functional groups requiring protection—the β-amino group and the side-chain carboxyl group—a carefully chosen orthogonal pair is essential to prevent unwanted side reactions during peptide coupling.[2]

Orthogonal Protecting Group Strategies for D-beta-Homoglutamine

The selection of an orthogonal protecting group strategy for D-beta-homoglutamine will depend on the overall synthetic plan, including the nature of the other amino acids in the sequence and the desired final peptide architecture. Below are two primary strategies, each with its own set of advantages and considerations.

Strategy 1: Fmoc/Boc Orthogonal Protection

This strategy is one of the most widely used in modern peptide synthesis due to the mild conditions required for Fmoc group removal.

  • β-Amino Group Protection: 9-Fluorenylmethoxycarbonyl (Fmoc)

  • Side-Chain Carboxyl Group Protection: tert-Butoxycarbonyl (Boc)

The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][8] The Boc group, on the other hand, is acid-labile and is cleaved with strong acids such as trifluoroacetic acid (TFA).[] This significant difference in deprotection chemistry provides excellent orthogonality.

Start Fmoc-D-β-HGln(Boc)-OH Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Free_Amine H-D-β-HGln(Boc)-OH Fmoc_Deprotection->Free_Amine Peptide_Coupling Peptide Coupling Free_Amine->Peptide_Coupling Protected_Peptide Fmoc-AA-D-β-HGln(Boc)-Peptide Peptide_Coupling->Protected_Peptide Boc_Deprotection Boc Deprotection (e.g., TFA) Protected_Peptide->Boc_Deprotection Final_Peptide Fmoc-AA-D-β-HGln-Peptide Boc_Deprotection->Final_Peptide

Caption: Workflow for Fmoc/Boc orthogonal deprotection of D-beta-homoglutamine.

Strategy 2: Cbz/tBu Orthogonal Protection

This classical approach offers robust protection and is particularly useful in solution-phase synthesis or when Fmoc chemistry is not suitable.

  • β-Amino Group Protection: Benzyloxycarbonyl (Cbz or Z)

  • Side-Chain Carboxyl Group Protection: tert-Butyl (tBu)

The Cbz group is stable to both acidic and basic conditions commonly used in peptide synthesis but is readily removed by catalytic hydrogenation.[9][] The tBu ester, being acid-labile, is cleaved with strong acids like TFA.[9][11] This combination provides a reliable orthogonal system.

Start Cbz-D-β-HGln(tBu)-OH Cbz_Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Start->Cbz_Deprotection Free_Amine H-D-β-HGln(tBu)-OH Cbz_Deprotection->Free_Amine Peptide_Coupling Peptide Coupling Free_Amine->Peptide_Coupling Protected_Peptide Cbz-AA-D-β-HGln(tBu)-Peptide Peptide_Coupling->Protected_Peptide tBu_Deprotection tBu Deprotection (e.g., TFA) Protected_Peptide->tBu_Deprotection Final_Peptide Cbz-AA-D-β-HGln-Peptide tBu_Deprotection->Final_Peptide

Caption: Workflow for Cbz/tBu orthogonal deprotection of D-beta-homoglutamine.

Summary of Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationLabilityTypical Deprotection ReagentsOrthogonal To
9-FluorenylmethoxycarbonylFmocBase-labile20% Piperidine in DMFBoc, tBu, Cbz, Bzl
tert-ButoxycarbonylBocAcid-labileTrifluoroacetic acid (TFA)Fmoc, Cbz, Bzl
BenzyloxycarbonylCbz or ZHydrogenolysisH₂, Pd/CFmoc, Boc, tBu
tert-Butyl estertBuAcid-labileTrifluoroacetic acid (TFA)Fmoc, Cbz, Bzl
Benzyl esterBzlHydrogenolysisH₂, Pd/CFmoc, Boc, tBu

Experimental Protocols

Note: The following protocols are generalized based on standard procedures for amino acid protection and may require optimization for D-beta-homoglutamine.

Protocol 1: Synthesis of Fmoc-D-beta-homoglutamine(Boc)-OH

This protocol outlines the protection of the β-amino group with Fmoc and the side-chain carboxyl group with Boc.

Step 1: Boc Protection of the Side-Chain Carboxyl Group

  • Dissolve D-beta-homoglutamine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide to adjust the pH to approximately 10-11.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with the addition of base.

  • Allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., citric acid or HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield H-D-beta-homoglutamine(Boc)-OH.

Step 2: Fmoc Protection of the β-Amino Group

  • Dissolve the product from Step 1, H-D-beta-homoglutamine(Boc)-OH, in a suitable solvent (e.g., a mixture of acetone and water).

  • Add a base such as sodium bicarbonate.

  • Cool the reaction mixture to 0°C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent (e.g., acetone) dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with a suitable acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Fmoc-D-beta-homoglutamine(Boc)-OH.

Protocol 2: Selective Deprotection of the Fmoc Group
  • Dissolve the Fmoc-protected peptide in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • The resulting free amine can be used directly in the next coupling step.

Protocol 3: Selective Deprotection of the Boc and tBu Groups
  • Dissolve the Boc/tBu-protected peptide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the precipitate with cold diethyl ether several times.

  • Dry the peptide under vacuum.

Protocol 4: Selective Deprotection of the Cbz and Bzl Groups
  • Dissolve the Cbz/Bzl-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Conclusion

The successful incorporation of D-beta-homoglutamine into complex peptides is highly dependent on a well-designed orthogonal protecting group strategy. The Fmoc/Boc and Cbz/tBu combinations are robust and versatile options that offer the necessary selectivity for a wide range of synthetic applications. The choice between these strategies will be dictated by the specific requirements of the target molecule and the overall synthetic route. The protocols provided herein serve as a foundation for the development of optimized procedures for the synthesis of D-beta-homoglutamine-containing peptides.

References

  • PubMed. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Available at: [Link]

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  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

  • PMC. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

  • Wiley Online Library. amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • eScholarship. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. Available at: [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available at: [Link]

  • PMC. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Available at: [Link]

  • K. A. Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014.
  • Humana Press. Methods for Removing the Fmoc Group. Available at: [Link]

  • Protheragen. Fmoc-D-beta-HTrp(Boc)-OH. Available at: [Link]

  • PubMed. SYNTHESIS OF D-BETA-GLUTAMINE FROM BETA-GLUTAMIC ACID BY GLUTAMINE SYNTHETASE. Available at: [Link]

  • PMC. Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3. Available at: [Link]

  • Merel. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

  • PubChem. d-beta-Homoglutamine. Available at: [Link]

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  • Redalyc.org. Synthesis and characterization of novel α-monomers of peptide nucleic acid. Available at: [Link]

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Method

Application Notes and Protocols for the Crystallization and X-ray Diffraction of D-beta-Homoglutamine

Introduction: The Structural Significance of D-beta-Homoglutamine D-beta-Homoglutamine, a derivative of the proteinogenic amino acid glutamine, presents a unique structural scaffold of significant interest in peptidomime...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of D-beta-Homoglutamine

D-beta-Homoglutamine, a derivative of the proteinogenic amino acid glutamine, presents a unique structural scaffold of significant interest in peptidomimetics and drug design. Its altered backbone stereochemistry and additional methylene group, compared to its L-alpha counterpart, can induce specific conformational constraints in peptides, influencing their biological activity and metabolic stability. Elucidating the precise three-dimensional structure of D-beta-Homoglutamine through single-crystal X-ray diffraction is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, for its rational incorporation into novel therapeutic agents.

This comprehensive guide provides a detailed framework for the crystallization and subsequent X-ray diffraction analysis of D-beta-Homoglutamine. The protocols herein are designed to be a robust starting point for researchers, offering both established methodologies and a rationale for experimental design, thereby enabling the successful determination of its atomic-resolution structure.

Part 1: The Principles of D-beta-Homoglutamine Crystallization

The journey to a high-quality crystal begins with a fundamental understanding of the principles of crystallization. For a small molecule like D-beta-Homoglutamine, the process involves slowly transitioning a solution from a state of solubility to one of supersaturation, where the molecules self-assemble into a highly ordered, three-dimensional lattice. The key to success lies in controlling the rate of this transition.

The Role of Supersaturation

Crystallization occurs in a supersaturated solution, a non-equilibrium state containing more solute than can be stably dissolved.[1][2] The path to supersaturation is a delicate balance; too rapid an increase will lead to amorphous precipitation, while a slow and controlled approach will favor the growth of well-ordered single crystals.[3][4]

Key Factors Influencing Crystallization

Several factors can be manipulated to achieve the optimal supersaturation for D-beta-Homoglutamine crystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve D-beta-Homoglutamine at a higher temperature or in the presence of a co-solvent, and its gradual removal or the introduction of an anti-solvent will induce supersaturation.[4][5]

  • pH: As an amino acid derivative, D-beta-Homoglutamine possesses ionizable groups. The pH of the crystallization solution will influence its net charge and, consequently, its solubility and intermolecular interactions.

  • Temperature: Temperature affects the solubility of most compounds. Slow cooling of a saturated solution is a common crystallization technique.[3]

  • Precipitants: These are agents that reduce the solubility of the molecule of interest, often by competing for water molecules. Common precipitants for small molecules include salts and organic solvents.

Part 2: Crystallization Protocols for D-beta-Homoglutamine

Given the lack of a specific published protocol for D-beta-Homoglutamine, a systematic screening approach is recommended. The vapor diffusion method, in both hanging and sitting drop formats, is a powerful and widely used technique for screening a large number of crystallization conditions with minimal sample consumption.[2][6][7]

Protocol for Hanging Drop Vapor Diffusion

This technique involves a drop of the sample mixed with a precipitant solution suspended over a reservoir of a higher precipitant concentration.[7] Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the D-beta-Homoglutamine and the precipitant in the drop, leading to supersaturation.[1][2]

Step-by-Step Protocol:

  • Prepare the Reservoir Solution: Pipette 500 µL of the desired precipitant solution into the well of a 24-well crystallization plate.

  • Prepare the Crystallization Drop: On a siliconized glass coverslip, mix 1 µL of a concentrated D-beta-Homoglutamine solution (e.g., 10-50 mg/mL in a suitable buffer) with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring a perfect seal with vacuum grease to create a closed system.[7]

  • Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature. Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Protocol for Sitting Drop Vapor Diffusion

The principle of sitting drop vapor diffusion is identical to the hanging drop method, but the crystallization drop is placed on a post that sits in the middle of the reservoir well.[6] This method can be more amenable to automated liquid handling systems.

Step-by-Step Protocol:

  • Prepare the Reservoir Solution: Add 100 µL of the precipitant solution to the reservoir of a sitting drop crystallization plate.

  • Prepare the Crystallization Drop: Pipette 1 µL of the D-beta-Homoglutamine solution and 1 µL of the reservoir solution onto the sitting drop post.

  • Seal the Well: Seal the well with clear tape or a lid.

  • Incubate and Observe: As with the hanging drop method, store the plate in a stable environment and monitor for crystal formation.

Recommended Initial Screening Conditions

A rational approach to screening involves varying precipitants, pH, and additives. The following table provides a starting point for screening D-beta-Homoglutamine crystallization conditions.

Parameter Conditions to Screen Rationale
Precipitants Isopropanol, Ethanol, Acetone (10-50% v/v)Organic solvents are common precipitants for polar small molecules.
Polyethylene Glycol (PEG) 400, 3350 (10-30% w/v)PEGs are effective precipitants for a wide range of molecules.[8]
Ammonium Sulfate, Sodium Chloride (0.5-2.0 M)Salts can induce precipitation through "salting out".
pH 4.0 - 9.0 (in 0.5 unit increments)The charge state of the amino and carboxyl groups will vary with pH, affecting solubility and crystal packing.
Buffers Sodium Acetate (pH 4.0-5.5), MES (pH 5.5-6.5), HEPES (pH 6.8-8.2), Tris (pH 7.5-9.0)To maintain a stable pH throughout the crystallization experiment.
Temperature 4°C, 18°C, 25°CTemperature directly influences solubility and the kinetics of crystal growth.

Workflow for D-beta-Homoglutamine Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_incubation Incubation & Observation cluster_outcome Outcome A Prepare D-beta-Homoglutamine Stock Solution (10-50 mg/mL) C Hanging Drop Vapor Diffusion A->C D Sitting Drop Vapor Diffusion A->D B Prepare Reservoir Solutions (Precipitants, Buffers, Additives) B->C B->D E Incubate at Constant Temperature C->E D->E F Microscopic Observation E->F G Single Crystals F->G Success H Precipitate/ No Crystals F->H Optimization Needed

Caption: Workflow for D-beta-Homoglutamine Crystallization.

Part 3: Crystal Handling, Cryo-protection, and Mounting

Once suitable crystals are obtained, they must be carefully handled and prepared for X-ray diffraction analysis. For data collection at cryogenic temperatures (typically 100 K), which minimizes radiation damage, crystals need to be cryo-protected.[9][10]

Cryo-protection Protocol

Cryo-protection involves soaking the crystal in a solution containing a cryoprotectant to prevent the formation of crystalline ice upon flash-cooling in liquid nitrogen.[9]

Step-by-Step Protocol:

  • Prepare Cryo-protectant Solution: The cryo-protectant solution is typically the mother liquor (the solution in which the crystal grew) supplemented with a cryo-protectant.

  • Soak the Crystal: Using a small nylon loop, carefully transfer the crystal from the crystallization drop to a drop of the cryo-protectant solution. The soaking time can range from a few seconds to several minutes.

  • Flash-Cool: Quickly plunge the loop with the crystal into liquid nitrogen.

Common Cryoprotectants

The choice of cryoprotectant and its concentration needs to be optimized to ensure vitrification without damaging the crystal.

Cryoprotectant Typical Concentration Notes
Glycerol15-30% (v/v)A widely used and effective cryoprotectant.
Ethylene Glycol15-30% (v/v)A smaller molecule that can penetrate crystals more easily.[11]
PEG 40020-40% (v/v)Can also act as a precipitant.[11]
Sucrose10-25% (w/v)A gentle cryoprotectant, often used in combination with others.[12]

Part 4: X-ray Diffraction Data Collection and Processing

With a cryo-cooled crystal, the final step is to collect and process the X-ray diffraction data to determine the three-dimensional structure.[13][14]

Data Collection

The cryo-cooled crystal is mounted on a goniometer in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector.[15] The diffraction pattern consists of a series of spots, with the position and intensity of each spot containing information about the crystal lattice and the arrangement of atoms within the unit cell.[16]

Data Processing

The raw diffraction images are processed using specialized software.[15][16] This involves several key steps:

  • Indexing: Determining the unit cell parameters and the crystal lattice symmetry.[16]

  • Integration: Measuring the intensity of each diffraction spot.[16]

  • Scaling and Merging: Placing all the integrated intensities on a common scale and merging redundant measurements to produce a final dataset of unique reflections.[16]

X-ray Diffraction Data Processing Workflow

Xray_Workflow A Diffraction Images (Raw Data) B Indexing (Determine Unit Cell & Lattice) A->B C Integration (Measure Spot Intensities) B->C D Scaling & Merging (Create Final Dataset) C->D E Structure Solution (Phasing) D->E F Structure Refinement & Validation E->F G Final 3D Structure F->G

Caption: X-ray Diffraction Data Processing Workflow.

Conclusion

The successful crystallization and structure determination of D-beta-Homoglutamine is an achievable goal through a systematic and well-reasoned experimental approach. While no specific protocol has been previously published, the application of established crystallization techniques, coupled with a comprehensive screening strategy, will pave the way for obtaining high-quality crystals. The subsequent X-ray diffraction analysis will provide invaluable insights into the structural properties of this intriguing amino acid analog, thereby aiding in the future design of novel and potent therapeutic molecules.

References

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  • Formaggio, F., et al. (2002). X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis. Macromolecules, 35(9), 3375–3381.
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  • Morelhão, S. L., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 6(Pt 5), 849–858.
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Application

Application Notes &amp; Protocols: d-beta-Homoglutamine in Structure-Based Drug Discovery

Abstract This document provides a comprehensive technical guide on the application of d-beta-Homoglutamine, a pivotal amino acid analog, in the workflows of modern structure-based drug discovery (SBDD). As cancer cells f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the application of d-beta-Homoglutamine, a pivotal amino acid analog, in the workflows of modern structure-based drug discovery (SBDD). As cancer cells frequently exhibit dysregulated glutamine metabolism, molecules that can probe or inhibit glutamine-utilizing enzymes are of significant interest.[1] D-beta-Homoglutamine, as a structural analog of glutamine, serves as a valuable chemical tool for elucidating the binding mechanisms of these targets. We present detailed protocols for its use in X-ray co-crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular docking, aimed at researchers, medicinal chemists, and drug development professionals. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating high-fidelity structural and functional data.

Introduction: The Strategic Role of d-beta-Homoglutamine

Structure-based drug design (SBDD) is a paradigm that leverages the three-dimensional structural information of a biological target to design effective therapeutic agents.[2][3] This process is iterative, cycling through target characterization, hit identification, and lead optimization, with each step informed by high-resolution structural data.[4][5]

Amino acid analogs are crucial tools in medicinal chemistry, often used to develop new drugs or probe biological systems.[6][7] D-beta-Homoglutamine, an analog of L-glutamine, is particularly relevant due to the central role of glutamine metabolism in various pathologies, most notably cancer.[1][8] Many tumors become "addicted" to glutamine to fuel their rapid proliferation, making enzymes in the glutamine metabolic pathway, such as glutaminase (GLS), attractive therapeutic targets.[1][9][10] By using d-beta-Homoglutamine, researchers can:

  • Elucidate Binding Pockets: Determine the precise atomic interactions between a glutamine-like scaffold and the active site of a target enzyme.

  • Validate Target Engagement: Confirm that a designed molecule interacts with the intended target in a cellular or in-vitro system.

  • Provide Scaffolds for Fragment-Based Design: Serve as a starting point or a reference compound in fragment-based drug discovery (FBDD) campaigns.[4]

This guide provides the foundational knowledge and actionable protocols to effectively integrate d-beta-Homoglutamine into SBDD pipelines.

Biochemical and Structural Properties

Understanding the fundamental properties of d-beta-Homoglutamine is the first step in its effective application. These properties influence its solubility, stability, and interaction potential.

PropertyValueSource
IUPAC Name (3R)-3,6-diamino-6-oxohexanoic acid[11]
Molecular Formula C₆H₁₂N₂O₃[11]
Molecular Weight 160.17 g/mol [11]
Canonical SMILES C(CC(=O)N)N[11]
InChIKey IDNSGZOFDGAHTI-SCSAIBSYSA-N[11]
XLogP3 -4.2[11]
Hydrogen Bond Donors 4[11]
Hydrogen Bond Acceptors 4[11]

Core Methodologies in Structure-Based Drug Discovery

The following sections detail the primary experimental and computational techniques where d-beta-Homoglutamine can be applied.

X-ray Co-crystallography

X-ray crystallography provides a high-resolution, static snapshot of a protein-ligand complex, revealing precise atomic interactions. The primary goal is to obtain a crystal of the target protein with d-beta-Homoglutamine bound in its active site. This is typically achieved through co-crystallization, where the protein and ligand are mixed before crystallization trials.[12]

Causality and Experimental Choice: Co-crystallization is often preferred over soaking pre-formed crystals because it allows the protein to conformationally adapt to the ligand as the crystal lattice forms, potentially revealing induced-fit mechanisms.[12] The choice of solvent and molar ratio is critical; d-beta-Homoglutamine is highly polar (XLogP3 of -4.2[11]), requiring aqueous buffers. A molar excess of the ligand (e.g., 10-fold) is used to ensure the binding site is saturated, maximizing the likelihood of observing the complex in the crystal structure.[12]

NMR Spectroscopy for In-Solution Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing data on binding affinity, kinetics, and the location of the binding interface.[13][14][15] This is particularly useful for validating that an interaction occurs before attempting the more labor-intensive crystallization process.

Key Techniques:

  • Ligand-Observed NMR: Methods like Saturation Transfer Difference (STD) NMR are excellent for screening and detecting weak binding without the need for isotope-labeled protein. They identify which parts of the ligand are in close contact with the protein.[14]

  • Protein-Observed NMR: The 2D ¹H-¹⁵N HSQC experiment is the gold standard for mapping the binding site on the protein.[13][16] By titrating unlabeled d-beta-Homoglutamine into a solution of ¹⁵N-labeled protein, researchers can monitor chemical shift perturbations (CSPs) of specific amino acid residues. Residues with significant CSPs are inferred to be at or near the binding interface.[16]

Causality and Experimental Choice: An HSQC titration is chosen because it gives residue-specific information, creating a "fingerprint" of the binding event on the protein's backbone.[13] This provides direct evidence of the interaction site, which can be used to validate computational models and guide further structural studies. The buffer conditions must be carefully controlled to maintain protein stability and ensure a stable pH throughout the experiment.[13]

Computational Modeling: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a protein target.[3][17] It is an essential tool for generating hypotheses before embarking on experimental work.

Workflow:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. It is prepared by adding hydrogens, assigning charges, and removing water molecules.[18]

  • Ligand Preparation: A 3D structure of d-beta-Homoglutamine is generated and energy-minimized.

  • Docking Simulation: Software like AutoDock Vina uses a scoring function to place the ligand into a defined binding site (the "grid box") on the protein and estimate the binding energy for different poses.[18][19]

  • Analysis: The resulting poses are analyzed based on their predicted binding affinity (kcal/mol) and the plausibility of their interactions (e.g., hydrogen bonds, electrostatic interactions) with key active site residues.[20]

Causality and Experimental Choice: Docking is used as a predictive tool to assess whether d-beta-Homoglutamine is likely to bind to a target of interest and to visualize a hypothetical binding mode. This in silico model can then be directly tested and validated by experimental methods like NMR and X-ray crystallography. The choice of a "blind dock" (where the grid box covers the whole protein) versus a "targeted dock" (focused on a known active site) depends on whether the binding site is known beforehand.[19]

Diagrams of Key Workflows and Pathways

SBDD_Workflow cluster_start Phase 1: Target & Ligand Prep cluster_core Phase 2: SBDD Iterative Cycle cluster_end Phase 3: Validation T_ID Target Identification (e.g., Glutaminase) P_Prep Protein Expression & Purification T_ID->P_Prep L_Prep d-beta-Homoglutamine Procurement & QC T_ID->L_Prep Dock Computational Docking (Hypothesis Generation) P_Prep->Dock L_Prep->Dock NMR NMR Spectroscopy (Binding Validation) Dock->NMR Xtal Co-Crystallography (High-Res Structure) NMR->Xtal Lead_Opt Analog Design & Lead Optimization Xtal->Lead_Opt Structural Insights Lead_Opt->Dock New Analogs Assay In Vitro & Cellular Assays Lead_Opt->Assay

Glutamine_Pathway Gln_ext Extracellular Glutamine transporter ASCT2/ SLC1A5 Gln_ext->transporter Gln_int Intracellular Glutamine GLS Glutaminase (GLS) Target for Inhibition Gln_int->GLS Glu Glutamate GLUD GLUD1/GDH Glu->GLUD aKG alpha-Ketoglutarate TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA transporter->Gln_int GLS->Glu GLUD->aKG inhibitor d-beta-Homoglutamine (Competitive Analog) inhibitor->GLS

Detailed Experimental Protocols

Protocol 1: Co-crystallization with d-beta-Homoglutamine

This protocol outlines the hanging drop vapor diffusion method for co-crystallizing a target protein with d-beta-Homoglutamine.

Materials:

  • Purified target protein at >95% purity (concentration: 5-15 mg/mL).

  • d-beta-Homoglutamine (powder).

  • Crystallization buffer (protein-specific, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Crystallization screens (commercial or custom).

  • 24-well hanging drop crystallization plates.

  • Siliconized glass cover slips.

Procedure:

  • Ligand Stock Preparation: Prepare a 100 mM stock solution of d-beta-Homoglutamine in nuclease-free water or a compatible buffer. Ensure it is fully dissolved. The high polarity suggests good aqueous solubility.[11]

  • Complex Formation: In a microcentrifuge tube, mix the purified protein with the d-beta-Homoglutamine stock solution to achieve a final concentration of 1-2 mM ligand. This corresponds to a 10- to 20-fold molar excess for a protein at ~10 mg/mL (~0.1-0.2 mM). Incubate the mixture on ice for 60 minutes to allow for complex formation.[12]

  • Crystallization Plate Setup: Pipette 500 µL of the reservoir solution from a crystallization screen into each well of the 24-well plate.

  • Drop Setting: On a siliconized cover slip, pipette 1 µL of the protein-ligand complex solution. Add 1 µL of the corresponding reservoir solution to the drop. Mix gently by aspirating and dispensing.

  • Sealing and Incubation: Invert the cover slip and place it over the well, sealing it with grease. Incubate the plate at a stable temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization (If Necessary): If initial screens do not yield crystals, optimize conditions by varying the protein-to-ligand ratio, protein concentration, pH, or precipitant concentration. Techniques like microseeding can also be employed.[12]

Protocol 2: ¹H-¹⁵N HSQC Titration for Binding Site Mapping

This protocol describes how to identify the binding site of d-beta-Homoglutamine on a target protein using NMR.[13][16]

Materials:

  • ¹⁵N-isotopically labeled purified protein (0.1 - 0.5 mM) in NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

  • Concentrated stock solution of d-beta-Homoglutamine (e.g., 50 mM) in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Initial Protein Spectrum: Prepare the ¹⁵N-labeled protein sample and acquire a baseline 2D ¹H-¹⁵N HSQC spectrum. This is the "apo" or ligand-free state. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair in the protein.

  • Ligand Titration: Add a small aliquot of the concentrated d-beta-Homoglutamine stock solution to the protein sample to achieve a desired protein:ligand molar ratio (e.g., 1:0.5).

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Iterative Titration: Repeat steps 2 and 3 with increasing amounts of ligand (e.g., 1:1, 1:2, 1:5, 1:10 ratios) until the chemical shifts of the affected peaks stop changing, indicating saturation of the binding site.

  • Data Analysis: Overlay all spectra. Identify the peaks (residues) that show significant movement (chemical shift perturbations, CSPs) upon addition of the ligand.

  • Binding Site Mapping: Map the residues with the largest CSPs onto the 3D structure of the protein. These residues collectively form the binding interface for d-beta-Homoglutamine.

NMR Sample ParameterRecommended ConditionRationale
Protein Concentration 0.1 - 0.5 mMBalances signal strength with potential for aggregation.
Buffer pH 6.0 - 7.5Minimizes amide exchange with solvent for sharper signals.[13]
Salt Concentration ≤ 100 mM NaClHigh salt can broaden signals and interfere with binding.[13]
Ligand Stock >20x Protein Conc.Minimizes sample dilution during titration.
Temperature 25-30 °CStable temperature is critical for comparing chemical shifts.
Protocol 3: Molecular Docking with AutoDock Vina

This protocol provides a general workflow for performing a targeted molecular docking of d-beta-Homoglutamine into a protein's active site.[19][21]

Software:

  • AutoDock Tools (for file preparation).

  • AutoDock Vina (for the docking simulation).

  • PyMOL or Chimera (for visualization).

Procedure:

  • Receptor Preparation:

    • Load the protein PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor file in the PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of d-beta-Homoglutamine and save it as a PDB file.

    • Load the ligand PDB into AutoDock Tools.

    • Detect the torsional root and define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • In AutoDock Tools, with the receptor loaded, open the "Grid Box" tool.

    • Center the grid box on the known active site of the protein. Adjust the dimensions to fully encompass the binding pocket (e.g., 25 x 25 x 25 Å). This defines the search space for the ligand.[21]

  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results:

    • Vina will output a PDBQT file containing the top-ranked binding poses.

    • Load the receptor PDB and the output pose file into PyMOL or Chimera.

    • Visualize the interactions (hydrogen bonds, etc.) between d-beta-Homoglutamine and the protein's active site residues. The top pose is the one with the lowest (most favorable) binding affinity score.[19]

Conclusion

D-beta-Homoglutamine is a potent chemical probe for the structural and functional investigation of enzymes involved in glutamine metabolism. Its application within a rigorous SBDD framework, combining predictive computational modeling with high-resolution experimental validation, enables a deep understanding of molecular recognition at the atomic level. The protocols and workflows detailed in this guide provide a robust foundation for researchers to leverage d-beta-Homoglutamine in their efforts to discover and design novel therapeutics targeting this critical metabolic pathway.

References

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  • Title: Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC Source: The FEBS Journal URL: [Link]

  • Title: (PDF) NMR Methods to Characterize Protein-Ligand Interactions Source: ResearchGate URL: [Link]

  • Title: NMR for Studying Protein-Ligand Interactions Source: Creative Biostructure URL: [Link]

  • Title: NMR-based analysis of protein-ligand interactions Source: PubMed URL: [Link]

  • Title: NMR Methods to Characterize Protein-Ligand Interactions Source: DOE PAGES URL: [Link]

  • Title: (PDF) Investigating protein‐ligand interactions by solution NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL: [Link]

  • Title: Traditional and Novel Methods for Cocrystal Formation: A Mini Review Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer Source: MDPI URL: [Link]

  • Title: Homology Modelling, Molecular Docking and Molecular Dynamics Simulation Studies of CALMH1 against Secondary Metabolites of Bauhinia variegata to Treat Alzheimer's Disease - PMC Source: Molecules URL: [Link]

  • Title: Co-Crystallization: A technique to develop a better pharmaceutical formulation Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Molecular docking and MD simulations predicted quercetin as a potent human interleukin-1 beta (hIL1β) inhibitor for improved endodontic disease management Source: PLOS One URL: [Link]

  • Title: QSAR Study on Some Substituted Glutamine Analogs as Anticancer Agents Source: SciSpace URL: [Link]

  • Title: The power of structure-based drug design Source: Drug Discovery News URL: [Link]

  • Title: Computational Determination of Potential Multiprotein Targeting Natural Compounds for Rational Drug Design Against SARS-COV-2 Source: MDPI URL: [Link]

  • Title: Co-Crystallization Techniques for Improving Nutraceutical Absorption and Bioavailability Source: IntechOpen URL: [Link]

  • Title: Current progress in Structure-Based Rational Drug Design marks a new mindset in drug discovery - PMC Source: Computational and Structural Biotechnology Journal URL: [Link]

  • Title: Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL: [Link]

  • Title: Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC Source: Heliyon URL: [Link]

  • Title: A Structure-Based Drug Discovery Paradigm Source: MDPI URL: [Link]

  • Title: Molecular Docking Studies: The Success Should Overrule the Doubts Source: Longdom Publishing URL: [Link]

  • Title: Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies Source: Pure and Applied Chemistry URL: [Link]

  • Title: Current progress in Structure-Based Rational Drug Design marks a new mindset in drug discovery Source: ResearchGate URL: [Link]

  • Title: Advances in the chemistry of β-lactam and its medicinal applications - PMC Source: Tetrahedron URL: [Link]

  • Title: Analog Design as useful Strategy for Molecular Modification and Drug Design Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach Source: MDPI URL: [Link]

  • Title: Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning Source: Research Communities by Nature URL: [Link]

  • Title: Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Protective effect of β-D-glucan and glutamine on the genomic instability induced by Cytarabine/Ara-C in BALB/c mice Source: PubMed URL: [Link]

  • Title: Properties of the recombinant beta subunit of glutamate synthase Source: PubMed URL: [Link]

  • Title: Glutamine Metabolism Drives Growth in Advanced Hormone Receptor Positive Breast Cancer Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans Source: ResearchGate URL: [Link]

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Method

Introduction: Expanding the Foldamer Universe with D-β-Homoglutamine

An Application Note and Protocol for the Synthesis and Characterization of Foldamers Incorporating D-β-Homoglutamine Residues For Researchers, Scientists, and Drug Development Professionals Foldamers are synthetic oligom...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis and Characterization of Foldamers Incorporating D-β-Homoglutamine Residues

For Researchers, Scientists, and Drug Development Professionals

Foldamers are synthetic oligomers that adopt well-defined, three-dimensional structures, mimicking the secondary structures of natural biopolymers like proteins and nucleic acids.[1] Unlike their natural counterparts, foldamers are constructed from non-natural building blocks, which grants them remarkable properties, most notably a high resistance to proteolytic degradation.[2] This stability, combined with the ability to design novel conformations, makes them powerful tools for developing new therapeutics, biomaterials, and probes for molecular recognition.[3][4]

Among the most studied classes of foldamers are β-peptides, which are oligomers of β-amino acids.[5][6] The extra carbon in the backbone of β-amino acids provides additional conformational flexibility, allowing them to form stable helices, sheets, and turns that are distinct from those of α-peptides.[7] By strategically designing the sequence and stereochemistry of β-amino acid residues, researchers can create foldamers that mimic protein surfaces to inhibit protein-protein interactions or act as potent antimicrobial agents.[2][8]

This guide introduces a novel building block for foldamer synthesis: D-β-Homoglutamine (D-β-hGln). This chiral, non-canonical amino acid [(3R)-3,6-diamino-6-oxohexanoic acid][9] incorporates a glutamine-like side chain, which is prevalent in biological recognition and contributes to aqueous solubility.[10] Peptides rich in glutamine are known to have various physiological functions, including roles in protecting the intestinal barrier.[11][12][13][14] By incorporating D-β-hGln into a foldamer backbone, we can potentially create structures with enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications.

This document provides a comprehensive guide for the chemical synthesis of the protected D-β-hGln monomer and its subsequent incorporation into a model foldamer sequence using solid-phase peptide synthesis (SPPS). It details the necessary protocols, from monomer synthesis and peptide elongation to final cleavage, purification, and characterization.

Part 1: Synthesis of the Protected Monomer: Fmoc-D-β-hGln(Trt)-OH

As D-β-hGln is not a commercially available building block, a reliable synthetic route is required. The following protocol is a proposed pathway based on established methodologies in amino acid chemistry, such as the Arndt-Eistert homologation for extending the carbon backbone and standard protection strategies for functional groups.[15][16] The goal is to produce the monomer in a form suitable for Fmoc-based solid-phase synthesis, with the N-terminus protected by a base-labile Fmoc group and the side-chain amide protected by an acid-labile Trityl (Trt) group.

Proposed Synthetic Workflow

cluster_0 Monomer Synthesis Pathway Fmoc-D-Asp-OtBu Fmoc-D-Asp(OtBu)-OH AcidChloride Fmoc-D-Asp(OtBu)-Cl Fmoc-D-Asp-OtBu->AcidChloride 1. SOCl₂ Diazomethane Diazoketone Intermediate AcidChloride->Diazomethane 2. CH₂N₂ WolffRearrangement Homologated Ester (β-amino acid ester) Diazomethane->WolffRearrangement 3. Ag₂O, H₂O/Dioxane (Wolff Rearrangement) Saponification Homologated Acid WolffRearrangement->Saponification 4. LiOH SideChainDeprotection Fmoc-D-β-HGA-OH Saponification->SideChainDeprotection 5. TFA Amidation Fmoc-D-β-hGln-OH SideChainDeprotection->Amidation 6. HOBt, DIC, NH₃ Tritylation Fmoc-D-β-hGln(Trt)-OH Amidation->Tritylation 7. Trt-Cl, DIEA

Caption: Proposed synthetic route for Fmoc-D-β-hGln(Trt)-OH monomer.

Materials and Reagents for Monomer Synthesis
Reagent/MaterialSupplierGrade
Fmoc-D-Asp(OtBu)-OHMajor SupplierSynthesis Grade
Thionyl Chloride (SOCl₂)Major SupplierReagent Grade
Diazomethane (CH₂N₂)Generated in situN/A
Silver(I) Oxide (Ag₂O)Major SupplierHigh Purity
Lithium Hydroxide (LiOH)Major SupplierReagent Grade
Trifluoroacetic Acid (TFA)Major SupplierReagent Grade
Trityl Chloride (Trt-Cl)Major SupplierSynthesis Grade
Diisopropylethylamine (DIEA)Major SupplierSynthesis Grade
Dichloromethane (DCM)Major SupplierAnhydrous
Diethyl EtherMajor SupplierAnhydrous
DioxaneMajor SupplierAnhydrous
Tetrahydrofuran (THF)Major SupplierAnhydrous
Protocol for Monomer Synthesis

Note: This synthesis involves hazardous reagents, including thionyl chloride and diazomethane, and must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Acid Chloride Formation: Dissolve Fmoc-D-Asp(OtBu)-OH (1 equiv.) in anhydrous DCM. Cool to 0 °C and add thionyl chloride (1.2 equiv.) dropwise. Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess SOCl₂ under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add an ethereal solution of diazomethane (generated from a suitable precursor like Diazald®) dropwise until a persistent yellow color indicates a slight excess. Stir for 3 hours at 0 °C. Caution: Diazomethane is explosive and toxic.

  • Wolff Rearrangement (Homologation): In a separate flask, prepare a suspension of Ag₂O (0.1 equiv.) in a 1:1 mixture of dioxane and water. Add the diazoketone solution dropwise to the silver oxide suspension at 50-60 °C. Vigorous nitrogen evolution will be observed. Stir until the reaction is complete. This step inserts a methylene group between the α-carbon and the carboxyl group, forming the β-amino acid backbone.

  • Saponification: After cooling the reaction mixture, add a solution of LiOH (2 equiv.) in water. Stir at room temperature overnight to hydrolyze the methyl ester formed during the rearrangement. Acidify the mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.

  • Side-Chain Deprotection: Remove the solvent from the organic extracts. Dissolve the crude product in DCM and add trifluoroacetic acid (TFA, 30-50% v/v) to remove the tert-butyl (tBu) protecting group from the side chain. Stir for 2-4 hours. Remove the volatiles under reduced pressure.

  • Side-Chain Amidation: Dissolve the resulting free acid in THF. Add HOBt (1.2 equiv.) and DIC (1.2 equiv.) and stir for 20 minutes at 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete. This converts the side-chain carboxylic acid to a primary amide.

  • Side-Chain Protection: After workup and purification, dissolve the Fmoc-D-β-hGln-OH in anhydrous DCM. Add DIEA (2.5 equiv.) and Trityl chloride (1.1 equiv.). Stir at room temperature overnight. The Trityl group protects the side-chain amide from side reactions during subsequent peptide synthesis. Purify the final product, Fmoc-D-β-hGln(Trt)-OH, by column chromatography.

Part 2: Solid-Phase Synthesis of a Model Foldamer

This section details the incorporation of the newly synthesized Fmoc-D-β-hGln(Trt)-OH into a peptide sequence using automated or manual solid-phase peptide synthesis (SPPS). The standard Fmoc/tBu strategy is employed.[17][18]

SPPS Workflow

cluster_1 Solid-Phase Peptide Synthesis Cycle Start Start with Resin-NH₂ Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for each residue Wash2->Repeat Repeat->Deprotection Next cycle End Final Peptide-Resin Repeat->End Final cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents for SPPS
Reagent/MaterialSupplierGrade
Rink Amide MBHA ResinMajor Supplier100-200 mesh, ~0.5 mmol/g
Protected Amino AcidsMajor SupplierFmoc/tBu protected
Fmoc-D-β-hGln(Trt)-OHSynthesized in Part 1>95% Purity
N,N-Dimethylformamide (DMF)Major SupplierPeptide Synthesis Grade
PiperidineMajor SupplierReagent Grade
HBTU / HATUMajor SupplierPeptide Coupling Grade
Diisopropylethylamine (DIEA)Major SupplierPeptide Synthesis Grade
Dichloromethane (DCM)Major SupplierReagent Grade
Trifluoroacetic Acid (TFA)Major SupplierReagent Grade
Triisopropylsilane (TIS)Major SupplierReagent Grade
Acetonitrile (ACN)Major SupplierHPLC Grade
Protocol for Foldamer Synthesis (Model Sequence: Ac-X-Z-X-Z-X-NH₂ where X = D-β-hGln, Z = Ala)
  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Perform an initial Fmoc deprotection on the Rink Amide linker using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Ala-OH (4 equiv.) with HBTU (3.9 equiv.) and DIEA (8 equiv.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Elongation Cycle (for subsequent residues):

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Coupling: Pre-activate the next amino acid (Fmoc-D-β-hGln(Trt)-OH or Fmoc-Ala-OH, 4 equiv.) with HBTU (3.9 equiv.) and DIEA (8 equiv.) in DMF. Add to the resin and allow to react for 2-4 hours. Note: Coupling of β-amino acids can be slower than α-amino acids; extended coupling times or double coupling may be necessary.

    • Washing: Wash the resin with DMF (3 times).

    • Repeat this cycle until the desired sequence is assembled.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equiv.) and DIEA (10 equiv.) in DMF for 30 minutes to cap the N-terminus.

  • Final Washing and Drying: Wash the completed peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: Handle TFA in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 3-4 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (Trt, tBu, Pbf, etc.).

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

HPLC Parameters
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 30 minutes (example)
Flow Rate ~10-20 mL/min (preparative)
Detection 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Inject the solution onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization
  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) or MALDI-TOF.

    • Purpose: To confirm the molecular weight of the synthesized foldamer. The observed mass should match the calculated theoretical mass.

  • Circular Dichroism (CD) Spectroscopy:

    • Purpose: To assess the secondary structure of the foldamer in solution.[19] β-peptides are known to form distinct helical structures (e.g., 12-helices, 14-helices) which produce characteristic CD spectra, often different from the α-helical signature minima at 208 and 222 nm.[7]

    • Protocol: Dissolve the purified peptide in a suitable solvent (e.g., methanol or phosphate buffer). Record the CD spectrum from ~190 to 260 nm.

Part 4: Potential Applications and Future Directions

The ability to synthesize foldamers containing D-β-hGln opens up several avenues for research and development:

  • Protein-Protein Interaction (PPI) Inhibitors: The glutamine side chain can form key hydrogen bonds at protein interfaces. D-β-hGln foldamers could be designed to mimic BH3 domains or other helical protein motifs to disrupt disease-relevant PPIs, for example in cancer biology.[8][19]

  • Novel Antimicrobials: The unique structural and physicochemical properties of these foldamers could be harnessed to design agents that selectively disrupt bacterial membranes.[2]

  • Cell-Penetrating Peptides and Drug Delivery: The enhanced stability and potential for specific cell interactions could make these foldamers effective vehicles for delivering therapeutic cargo into cells.[3]

  • Modulators of Gut Health: Given the role of glutamine in maintaining the intestinal barrier, D-β-hGln foldamers could be explored as highly stable agents to treat conditions like inflammatory bowel disease.[13][14]

Future work should focus on synthesizing a library of these foldamers with varying lengths and sequences to fully explore their structural propensities and biological activities. High-resolution structural analysis by NMR or X-ray crystallography will be crucial for understanding their folding patterns and guiding future design efforts.

References

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Chang, H., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed. Retrieved from [Link]

  • S. H. Gellman, et al. (2011). High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL. Angewandte Chemie. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Fülöp, F., et al. (2014). β-Peptide foldamer helices with tailored diameters. Academia.edu. Retrieved from [Link]

  • Suga, H., et al. (2020). Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. Nature Chemistry. Retrieved from [Link]

  • Gellman, S. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Retrieved from [Link]

  • Albericio, F., et al. (1991). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. Retrieved from [Link]

  • Glass, J. D., et al. (1982). Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • El-Faham, A. (2013). Solid phase peptide synthesis: new resin and new protecting group. Digital Commons @ University of Rhode Island. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Chang, H., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. ResearchGate. Retrieved from [Link]

  • Chang, H., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed. Retrieved from [Link]

  • Li, P., et al. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Gellman, S. H., et al. (2006). Sequence-Based Design of α/β-Peptide Foldamers that Mimic BH3 Domains. Journal of the American Chemical Society. Retrieved from [Link]

  • Cai, J., et al. (2018). Right-Handed Helical Foldamers Consisting of De Novo D-AApeptides. Angewandte Chemie. Retrieved from [Link]

  • Wang, Y., et al. (2022). Production of Corn Protein Hydrolysate with Glutamine-Rich Peptides and Its Antagonistic Function in Ulcerative Colitis In Vivo. MDPI. Retrieved from [Link]

  • Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). d-beta-Homoglutamine. PubChem. Retrieved from [Link]

  • Gellman, S. H., et al. (2007). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]

  • Khedouri, E., & Meister, A. (1965). SYNTHESIS OF D-BETA-GLUTAMINE FROM BETA-GLUTAMIC ACID BY GLUTAMINE SYNTHETASE. Journal of Biological Chemistry. Retrieved from [Link]

  • Barron, A. E., & Zuckermann, R. N. (2007). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology. Retrieved from [Link]

  • Sewald, N., & Rimkus, A. (2003). First synthesis of a beta(2)-homoamino acid by enantioselective catalysis. Organic Letters. Retrieved from [Link]

  • P, S. (2018). Beta Peptide Foldamers. News-Medical. Retrieved from [Link]

  • Thiem, J., et al. (1991). Syntheses of homologous omega-aminated 1-methoxyalkyl beta-D-glucopyranosides as potential beta-D-glucosidase inhibitors. Carbohydrate Research. Retrieved from [Link]

Sources

Application

Topic: D-Beta-Homoglutamine NMR Spectroscopy Characterization Techniques

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract D-beta-homoglutamine is a non-canonical β-amino acid of significant interest in peptidomimetics and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-beta-homoglutamine is a non-canonical β-amino acid of significant interest in peptidomimetics and drug design due to the unique conformational properties it imparts upon peptide backbones.[1][2] Unlike its α-amino acid counterpart, the additional methylene group in the backbone offers increased flexibility and metabolic stability, making it a valuable building block for novel therapeutics. Unambiguous structural characterization is the cornerstone of its application. This guide provides a comprehensive set of protocols and an in-depth workflow for the complete structural elucidation and characterization of D-beta-homoglutamine using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail everything from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data.

Structural and Spectroscopic Overview

The first step in any NMR characterization is to understand the target molecule's structure and define a clear numbering system. This ensures that all spectral data can be unambiguously assigned.

Figure 1: Structure of D-beta-Homoglutamine with Atom Numbering

D_beta_Homoglutamine N N H_N H N->H_N C_beta C3 (β) N->C_beta C_alpha C2 (α) H_alpha H C_alpha->H_alpha C_carboxyl C1 C_alpha->C_carboxyl C_beta->C_alpha H_beta H C_beta->H_beta C_gamma C4 (γ) C_beta->C_gamma H_gamma1 H C_gamma->H_gamma1 H_gamma2 H C_gamma->H_gamma2 C_delta C5 (δ) C_gamma->C_delta O_amide O C_delta->O_amide N_amide N C_delta->N_amide H_amide1 H N_amide->H_amide1 H_amide2 H N_amide->H_amide2 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl inv1 inv2 inv3 inv4

Caption: Structure of D-beta-homoglutamine with IUPAC numbering.

The key to structural elucidation lies in a multi-pronged NMR approach.

  • 1D ¹H NMR: Reveals the number of distinct proton environments and their scalar (J) couplings to neighbors.

  • 1D ¹³C NMR: Shows the number of distinct carbon environments.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling networks, identifying which protons are connected through 2-3 bonds.[3]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-CH).[3]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds (ⁿJ-CH, where n=2,3), crucial for piecing together the molecular fragments.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous, high-concentration sample suitable for a full suite of 1D and 2D experiments.

Materials:

  • D-beta-Homoglutamine (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP

  • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)[4]

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 5-10 mg of D-beta-homoglutamine into a clean, dry microcentrifuge tube or small vial. For comprehensive 2D analysis, especially ¹³C-based experiments, a higher concentration (20-50 mg) is recommended to reduce acquisition time.[5][6]

  • Solubilization: Add 0.6-0.7 mL of D₂O to the vial.[5] Since D-beta-homoglutamine is an amino acid, D₂O is the solvent of choice. It solubilizes the polar molecule and exchanges with labile protons (NH₂, COOH), simplifying the spectrum by removing those signals.

  • Internal Standard: Add a small amount of DSS as an internal standard. DSS provides a sharp reference signal at 0.0 ppm for accurate chemical shift calibration.[5]

  • Mixing: Vortex the vial thoroughly until the sample is completely dissolved. A clear, homogeneous solution is critical.[7]

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.

  • Transfer: Carefully transfer the final solution into the NMR tube. Ensure the sample height is approximately 4-5 cm, which corresponds to the active detection volume of the NMR probe.[6]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Protocol 2: NMR Data Acquisition

This protocol outlines standard parameters for acquiring high-quality data on a 500 MHz (or similar) NMR spectrometer.

1. 1D ¹H Spectrum

  • Pulse Program: zgpr (or equivalent with water suppression)

  • Spectral Width (SW): 12-16 ppm

  • Number of Scans (NS): 16-64 (adjust for concentration)

  • Relaxation Delay (D1): 2-5 s

  • Acquisition Time (AQ): 2-4 s

2. 1D ¹³C{¹H} Spectrum

  • Pulse Program: zgpg30 (or a power-gated decoupling sequence)

  • Spectral Width (SW): 200-220 ppm

  • Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)

  • Relaxation Delay (D1): 2 s

3. 2D ¹H-¹H COSY

  • Pulse Program: cosygpmfqf (or gradient-selected equivalent)

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Scans (NS): 4-8 per increment

  • Increments (F1): 256-512

4. 2D ¹H-¹³C HSQC

  • Pulse Program: hsqcedetgpsisp2.3 (or phase-sensitive, edited equivalent)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

  • Number of Scans (NS): 8-16 per increment

  • Increments (F1): 256

5. 2D ¹H-¹³C HMBC

  • Pulse Program: hmbcgplpndqf (gradient-selected, long-range)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Scans (NS): 16-64 per increment

  • Increments (F1): 256-512

  • Long-Range Coupling Delay (D6): Set to optimize for ~8 Hz couplings (approx. 60-70 ms).

Data Analysis and Interpretation Workflow

The power of this method lies in the systematic integration of data from all experiments.

Figure 2: NMR Data Interpretation Workflow

Workflow H1 Acquire 1D ¹H Spectrum A1 Identify ¹H signals: Chemical Shift, Multiplicity, Integration H1->A1 C13 Acquire 1D ¹³C Spectrum A2 Identify ¹³C signals: Approximate Chemical Shifts C13->A2 COSY Acquire 2D COSY A3 Map ¹H-¹H Spin Systems (e.g., H2-H3-H4) COSY->A3 HSQC Acquire 2D HSQC A4 Assign ¹H-¹³C pairs (H2→C2, H3→C3, H4→C4) HSQC->A4 HMBC Acquire 2D HMBC A5 Connect Fragments via long-range ¹H-¹³C correlations HMBC->A5 A1->A3 A2->A4 A3->A4 A4->A5 Final Assemble Full Structure & Confirm Assignments A5->Final

Caption: Systematic workflow for structural elucidation using multiple NMR experiments.

Step-by-Step Interpretation:

  • Analyze the ¹H NMR Spectrum: Identify all proton signals. The protons on C2, C3, and C4 will form a coupled spin system. Based on L-glutamine data (α-H ~3.78 ppm, β-H ~2.14 ppm, γ-H ~2.46 ppm), we can predict the approximate regions for D-beta-homoglutamine's backbone protons.[8] The key difference will be the chemical shifts of H2 and H3, now part of a β-amino acid backbone.

  • Establish Connectivity with COSY: The COSY spectrum will show cross-peaks connecting adjacent protons. A clear correlation path should be visible from H2 ↔ H3 ↔ H4 protons, confirming the backbone structure.

  • Assign Carbons with HSQC: The HSQC spectrum is the definitive link between the proton and carbon skeletons. Each cross-peak confirms a direct, one-bond C-H attachment. For example, the proton signal assigned as H3 will show a correlation to the C3 signal in the ¹³C dimension. This allows for the unambiguous assignment of all protonated carbons (C2, C3, C4).

  • Connect the Fragments with HMBC: The HMBC spectrum provides the final connections. It reveals correlations over 2-3 bonds. Key expected correlations include:

    • H2 to C1 (carboxyl) and C3: Confirms the position of the α-carbon relative to the carboxyl group.

    • H4 to C5 (amide carbonyl) and C3: Links the γ-proton to the side-chain amide and the backbone.

    • H3 to C1, C2, C4, and C5: The central β-proton will show multiple long-range correlations, solidifying the entire structure.

  • Assign Quaternary Carbons: The carboxyl (C1) and amide (C5) carbons do not have attached protons and will not appear in the HSQC spectrum. Their assignments are confirmed solely through the HMBC correlations from nearby protons.

Predicted NMR Data Summary

The following table provides predicted chemical shifts for D-beta-homoglutamine in D₂O. These values are extrapolated from L-glutamine data and known chemical shift trends for β-amino acids.[8][9][10] Actual experimental values may vary based on pH, concentration, and temperature.

AtomPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)Key 2D Correlations (HMBC)
C1 --~178-181H2, H3
C2 ~2.5-2.8dd~38-42C1, C3, C4
C3 ~3.4-3.7m~48-52C1, C2, C4, C5
C4 ~2.2-2.5m~30-34C2, C3, C5
C5 --~179-182H3, H4

Note: In D₂O, the amine (NH₂) and carboxylic acid (COOH) protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. The side-chain amide (CONH₂) protons may also exchange, albeit more slowly.

Advanced Applications: Conformational Analysis

For researchers interested in the 3D structure and dynamics, advanced NMR techniques can be employed:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of bond connectivity. This is invaluable for determining the preferred solution-state conformation of the molecule.[11]

  • J-Coupling Analysis: Precise measurement of the ³J(HH) coupling constants between H2, H3, and H4 can provide information about the dihedral angles along the C2-C3 and C3-C4 bonds, further refining the conformational model.

Conclusion

The suite of NMR experiments detailed in this guide—¹H, ¹³C, COSY, HSQC, and HMBC—provides a robust and definitive method for the structural characterization of D-beta-homoglutamine. By following the systematic workflow of data acquisition and interpretation, researchers can achieve complete and unambiguous assignment of all proton and carbon signals. This foundational characterization is a critical prerequisite for the confident use of this non-canonical amino acid in peptide synthesis, drug discovery, and materials science.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Nagayama, K., & Wüthrich, K. (1981). Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules. PubMed. [Link]

  • Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management. [Link]

  • ISMRM. (2008). Two-Dimensional Zero-Quantum Coherence 1H NMR Spectroscopy of Glutamate and Glutamine. Proc. Intl. Soc. Mag. Reson. Med. 16. [Link]

  • University of California, Davis. 2D NMR Introduction. [Link]

  • Scientific Research Publishing. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • mediaTUM, Technical University of Munich. NMR structural characterization of beta-amyloid peptides and their inhibitors. [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. [Link]

  • Biological Magnetic Resonance Bank. bmse000038 L-Glutamine. [Link]

  • Cucinotta, V., et al. (2007). Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. Electrophoresis. [Link]

  • Permi, P., & Annila, A. (2008). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Magnetic Resonance. [Link]

  • van Gunsteren, W. F., et al. (2005). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes and Protocols for the Enzymatic Synthesis of Enantiopure D-beta-Homoglutamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Enantiopure D-beta-Homoglutamine D-beta-homoglutamine, a non-proteinogen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Enantiopure D-beta-Homoglutamine

D-beta-homoglutamine, a non-proteinogenic β-amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can confer unique structural properties, such as increased proteolytic stability, enhanced receptor affinity, and the ability to induce specific secondary structures like helices and turns. The D-configuration, in particular, is often explored to modulate the pharmacological profile of parent L-amino acid-containing peptides. The production of enantiomerically pure D-beta-homoglutamine is therefore a critical step in the synthesis of novel drug candidates. Traditional chemical synthesis routes often involve harsh reaction conditions, expensive chiral auxiliaries, and tedious purification steps. In contrast, enzymatic synthesis offers a green, highly selective, and efficient alternative for the production of enantiopure compounds under mild, aqueous conditions.

This comprehensive guide details three robust enzymatic strategies for the synthesis of enantiopure D-beta-homoglutamine, providing in-depth protocols and the scientific rationale behind the experimental design.

Method 1: Asymmetric Synthesis via Glutamine Synthetase

Glutamine synthetase (GS) is an enzyme that catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine.[1][2] Research has shown that GS from various sources can also utilize β-glutamate as a substrate, opening a direct pathway for the synthesis of β-glutamine and its analogs.[3] This method leverages the inherent stereoselectivity of GS to directly synthesize D-beta-homoglutamine from D-beta-homoglutamic acid.

Scientific Rationale

The catalytic mechanism of glutamine synthetase involves the formation of a γ-glutamyl phosphate intermediate from glutamate and ATP, which is then attacked by ammonia to yield glutamine.[1] The active site of the enzyme provides a chiral environment that can preferentially bind and catalyze the reaction of one enantiomer of a substrate. By supplying the enzyme with the D-enantiomer of beta-homoglutamic acid, the direct synthesis of D-beta-homoglutamine can be achieved. This approach is an asymmetric synthesis, which can theoretically achieve a 100% yield of the desired product.

D-beta-Homoglutamic Acid D-beta-Homoglutamic Acid Glutamine Synthetase Glutamine Synthetase D-beta-Homoglutamic Acid->Glutamine Synthetase ATP ATP ATP->Glutamine Synthetase NH3 NH3 NH3->Glutamine Synthetase D-beta-Homoglutamine D-beta-Homoglutamine Glutamine Synthetase->D-beta-Homoglutamine ADP ADP Glutamine Synthetase->ADP Pi Pi Glutamine Synthetase->Pi

Figure 1: Asymmetric synthesis of D-beta-homoglutamine using glutamine synthetase.

Experimental Protocol
  • Enzyme and Substrate Preparation:

    • Obtain commercially available glutamine synthetase (e.g., from E. coli or Bacillus subtilis).

    • Prepare a stock solution of D-beta-homoglutamic acid (e.g., 200 mM in deionized water, adjust pH to 7.0 with NaOH).

    • Prepare a stock solution of ATP (e.g., 100 mM in deionized water, pH 7.0).

    • Prepare a stock solution of MgCl₂ (e.g., 1 M).

    • Prepare a stock solution of ammonium chloride (NH₄Cl) (e.g., 1 M).

    • Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel at 37°C, combine the following in the specified order:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 50 mM D-beta-homoglutamic acid

      • 20 mM ATP

      • 50 mM MgCl₂

      • 100 mM NH₄Cl

    • Initiate the reaction by adding glutamine synthetase to a final concentration of 1-5 U/mL.

    • Incubate the reaction mixture with gentle agitation for 4-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS for the consumption of D-beta-homoglutamic acid and the formation of D-beta-homoglutamine.

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing the D-beta-homoglutamine can be further purified by ion-exchange chromatography.

  • Analysis of Enantiomeric Purity:

    • Derivatize the product with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by reverse-phase HPLC.

    • Alternatively, use a chiral HPLC column to directly separate the D- and L-enantiomers of beta-homoglutamine.

Data Summary
ParameterValueReference
EnzymeGlutamine Synthetase[3]
SubstrateD-beta-Homoglutamic AcidN/A
Key ReagentsATP, MgCl₂, NH₄Cl[3]
Temperature37°C[3]
pH7.5[3]
Expected Yield>90%Theoretical
Enantiomeric Excess>99%Expected

Method 2: Kinetic Resolution of Racemic D,L-beta-Homoglutamine using a D-selective ω-Transaminase

Transaminases catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[4] ω-Transaminases are particularly useful for the synthesis of β-amino acids.[5] In a kinetic resolution, a D-selective ω-transaminase will preferentially convert the D-enantiomer of a racemic mixture of D,L-beta-homoglutamine to the corresponding β-keto acid, leaving behind the unreacted L-enantiomer. The desired D-beta-homoglutamine can then be obtained in a subsequent step. Alternatively, the reaction can be run in the reverse direction, starting with the β-keto acid and an amino donor to asymmetrically synthesize D-beta-homoglutamine. For the purpose of this protocol, we will focus on the kinetic resolution of a racemic mixture.

Scientific Rationale

Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of a chiral catalyst with the two enantiomers. A highly D-selective ω-transaminase will exhibit a much higher catalytic efficiency (kcat/Km) for the D-enantiomer of beta-homoglutamine compared to the L-enantiomer. This results in the rapid conversion of the D-enantiomer, allowing for the separation of the unreacted L-enantiomer. The theoretical maximum yield for the recovery of the unreacted enantiomer in a kinetic resolution is 50%.

cluster_0 Racemic Mixture D-beta-Homoglutamine D-beta-Homoglutamine D-selective Transaminase D-selective Transaminase D-beta-Homoglutamine->D-selective Transaminase L-beta-Homoglutamine L-beta-Homoglutamine Enantiopure L-beta-Homoglutamine Enantiopure L-beta-Homoglutamine L-beta-Homoglutamine->Enantiopure L-beta-Homoglutamine Unreacted Pyruvate Pyruvate Pyruvate->D-selective Transaminase beta-Keto-homoglutamic Acid beta-Keto-homoglutamic Acid D-selective Transaminase->beta-Keto-homoglutamic Acid L-Alanine L-Alanine D-selective Transaminase->L-Alanine

Figure 2: Kinetic resolution of D,L-beta-homoglutamine using a D-selective transaminase.

Experimental Protocol
  • Enzyme and Substrate Preparation:

    • Obtain a D-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant).[6]

    • Prepare a stock solution of racemic D,L-beta-homoglutamine (e.g., 100 mM in deionized water, pH adjusted to 8.0).

    • Prepare a stock solution of sodium pyruvate (e.g., 200 mM in deionized water).

    • Prepare a stock solution of pyridoxal-5'-phosphate (PLP) (e.g., 10 mM in deionized water).

    • Prepare the reaction buffer: 100 mM potassium phosphate buffer, pH 8.0.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel at 30-40°C, combine the following:

      • 100 mM potassium phosphate buffer (pH 8.0)

      • 50 mM D,L-beta-homoglutamine

      • 100 mM sodium pyruvate

      • 1 mM PLP

    • Initiate the reaction by adding the D-selective ω-transaminase (e.g., 1-10 mg/mL of a lyophilized powder or a whole-cell preparation).

    • Incubate the reaction with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by chiral HPLC to determine the enantiomeric excess of the remaining beta-homoglutamine and the conversion. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining L-beta-homoglutamine.

    • Terminate the reaction by acidification (e.g., with 1 M HCl) and centrifugation to remove the enzyme.

    • The separation of the remaining L-beta-homoglutamine from the product (β-keto-homoglutamic acid and L-alanine) can be achieved by ion-exchange chromatography.

  • Isolation of D-beta-Homoglutamine (from the keto acid):

    • The β-keto-homoglutamic acid in the supernatant can be isolated and then subjected to a reverse transamination reaction using a D-amino acid as the amino donor (e.g., D-alanine) and a D-amino acid transaminase to produce D-beta-homoglutamine.

Data Summary
ParameterValueReference
EnzymeD-selective ω-Transaminase[6]
SubstrateD,L-beta-HomoglutamineN/A
Amino AcceptorPyruvate[4]
CofactorPyridoxal-5'-phosphate (PLP)[4]
Temperature30-40°C[5]
pH8.0-9.0[5]
Theoretical Yield50% (for unreacted enantiomer)N/A
Enantiomeric Excess>99% (at 50% conversion)[6]

Method 3: Kinetic Resolution of Racemic D,L-beta-Homoglutamine Amide using a D-Amidase

Amidases are hydrolytic enzymes that catalyze the cleavage of amide bonds to form a carboxylic acid and ammonia.[7] A D-selective amidase or aminopeptidase can be used for the kinetic resolution of a racemic mixture of D,L-beta-homoglutamine amide. The enzyme will selectively hydrolyze the D-enantiomer to D-beta-homoglutamine, leaving the L-beta-homoglutamine amide unreacted.[8]

Scientific Rationale

This method relies on the high enantioselectivity of a D-amidase. The enzyme's active site accommodates the D-enantiomer of the substrate much more effectively than the L-enantiomer, leading to a significantly higher rate of hydrolysis for the D-amide. This allows for the separation of the resulting D-beta-homoglutamine from the unreacted L-beta-homoglutamine amide. This approach is advantageous as the product (amino acid) and the remaining substrate (amide) have different chemical properties, facilitating their separation.

cluster_1 Racemic Mixture D-beta-Homoglutamine Amide D-beta-Homoglutamine Amide D-Amidase D-Amidase D-beta-Homoglutamine Amide->D-Amidase L-beta-Homoglutamine Amide L-beta-Homoglutamine Amide Unreacted L-beta-Homoglutamine Amide Unreacted L-beta-Homoglutamine Amide L-beta-Homoglutamine Amide->Unreacted L-beta-Homoglutamine Amide Unreacted H2O H2O H2O->D-Amidase Enantiopure D-beta-Homoglutamine Enantiopure D-beta-Homoglutamine D-Amidase->Enantiopure D-beta-Homoglutamine NH3 NH3 D-Amidase->NH3

Figure 3: Kinetic resolution of D,L-beta-homoglutamine amide using a D-amidase.

Experimental Protocol
  • Enzyme and Substrate Preparation:

    • Obtain a D-selective amidase or D-aminopeptidase (e.g., from Ochrobactrum anthropi).[9]

    • Synthesize racemic D,L-beta-homoglutamine amide from racemic D,L-beta-homoglutamine.

    • Prepare a stock solution of racemic D,L-beta-homoglutamine amide (e.g., 50 mM in reaction buffer).

    • Prepare the reaction buffer: 100 mM sodium phosphate buffer, pH 7.5.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel at 30°C, dissolve the D,L-beta-homoglutamine amide in the reaction buffer to a final concentration of 20-50 mM.

    • Initiate the reaction by adding the D-amidase (as a lyophilized powder, cell-free extract, or immobilized enzyme).

    • Incubate the reaction with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by HPLC. The consumption of the D-beta-homoglutamine amide and the formation of D-beta-homoglutamine can be tracked. The reaction should be stopped at approximately 50% conversion.

    • Terminate the reaction by adjusting the pH to < 2 with HCl to inactivate the enzyme.

    • Separate the product, D-beta-homoglutamine, from the unreacted L-beta-homoglutamine amide using ion-exchange chromatography. The amino acid will bind to a cation exchange resin, while the amide will not.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric purity of the D-beta-homoglutamine product using chiral HPLC, either directly or after derivatization.

Data Summary
ParameterValueReference
EnzymeD-Amidase / D-Aminopeptidase[8][9]
SubstrateD,L-beta-Homoglutamine AmideN/A
Temperature30°C[9]
pH7.5[8]
Theoretical Yield50%N/A
Enantiomeric Excess>99% (at 50% conversion)[8]

Conclusion

The enzymatic synthesis of enantiopure D-beta-homoglutamine offers significant advantages over traditional chemical methods in terms of selectivity, mild reaction conditions, and environmental impact. The three methodologies presented here—asymmetric synthesis with glutamine synthetase, and kinetic resolution using D-selective transaminases or amidases—provide a versatile toolbox for researchers in drug discovery and development. The choice of method will depend on factors such as the availability of the starting material (D-beta-homoglutamic acid vs. racemic beta-homoglutamine or its amide) and the desired scale of production. With the continued discovery and engineering of novel enzymes, the efficiency and applicability of these biocatalytic routes are expected to further expand.

References

  • Moisă Mădălina Elena, Paizs Csaba, Toşa Monica Ioana, Irimie Florin Dan. STEREOSELECTIVE ENZYMATIC SYNTHESIS OF β-AMINO ACID DERIVATIVES. Department of Biochemistry and Biochemical Engineering, Faculty of Chemistry and Chemical Engineering, Babeş-Bolyai University in Cluj-Napoca.
  • Pollegioni, L., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. [Link]

  • Martínková, L., & Uhnáková, B. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Stereoselective Biocatalysis (pp. 299-320). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Pollegioni, L., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Semantic Scholar.
  • Bitran, A., et al. (2015). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids.
  • Wikipedia contributors. (2023, November 28). Glutamine synthetase. In Wikipedia, The Free Encyclopedia. Retrieved March 20, 2024, from [Link]

  • Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11.
  • Rudat, J., Brücher, B., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11. [Link]

  • Iovino, M., et al. (2018). Glutamine Synthetase: Localization Dictates Outcome. International Journal of Molecular Sciences, 19(2), 631.
  • Taylor & Francis. (n.d.). Glutamine synthetase – Knowledge and References. In Taylor & Francis Online. Retrieved March 20, 2024, from [Link]

  • Goodsell, D. S. (2002). Molecule of the Month: Glutamine Synthetase. RCSB PDB-101. [Link]

  • Heck, T., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases.
  • Romero-Revilla, D., et al. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2021, August 15). Glutamine Synthetase. In Chemistry LibreTexts. Retrieved March 20, 2024, from [Link]

  • Mourelle-Insua, Á., et al. (2019). Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions. Catalysis Science & Technology, 9(15), 4083-4090.
  • Fedorova, O. S., et al. (2023). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. Molecules, 28(5), 2109.
  • ResearchGate. (n.d.). Enzymatic Preparation of a D-Amino Acid from a Racemic Amino Acid or Keto Acid.
  • Hsiao, H. Y., et al. (1986). Enzymatic Production of Amino Acids. In Biotechnology and Bioengineering Symposium (No. 17, pp. 39-55). John Wiley & Sons, Inc.
  • Asano, Y., et al. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Bioscience, Biotechnology, and Biochemistry, 69(6), 1149-1152.
  • Roberts, M. F., et al. (2003). β-Glutamate as a Substrate for Glutamine Synthetase. Journal of Bacteriology, 185(23), 7013-7016. [Link]

  • Kumar, A., et al. (2022). Microbial amidases: Characterization, advances and biotechnological applications. Biotechnology Advances, 60, 107998.

Sources

Application

Application Note: Engineering ASCT2-Targeted Drug Delivery Systems Utilizing d-β-Homoglutamine

Executive Summary The development of targeted drug delivery systems (TDDS) relies heavily on exploiting the unique metabolic vulnerabilities of malignant cells. A hallmark of many aggressive cancers is "glutamine addicti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted drug delivery systems (TDDS) relies heavily on exploiting the unique metabolic vulnerabilities of malignant cells. A hallmark of many aggressive cancers is "glutamine addiction," characterized by the significant overexpression of the ASCT2 (SLC1A5) amino acid transporter to fuel rapid proliferation and mechanistic target of rapamycin complex 1 (mTORC1) signaling[1].

While native L-glutamine has been utilized to functionalize nanocarriers for ASCT2 targeting, its clinical translation is bottlenecked by rapid proteolytic degradation in systemic circulation. This application note details a robust, self-validating methodology for utilizing d-β-Homoglutamine ((3R)-3,6-diamino-6-oxohexanoic acid)[2]—a β-amino acid analog—as a superior targeting ligand. By substituting the alpha-amino acid with its beta-homologue, researchers can achieve high-affinity multivalent ASCT2 targeting while conferring near-absolute resistance to endogenous peptidases.

Mechanistic Rationale: The Dual Advantage of d-β-Homoglutamine

The structural configuration of d-β-Homoglutamine displaces the amino group to the beta-carbon. This subtle shift renders the peptide bonds formed with this ligand unrecognizable to standard proteases, drastically extending the serum half-life of the delivery vehicle. Simultaneously, the side-chain amide remains intact and spatially available to interact with the substrate-binding pockets of the ASCT2 transporter[3].

When conjugated to a polymeric backbone, such as Poly(ethylene glycol)-block-poly(L-lysine) (PEG-PLys), the multivalent presentation of d-β-Homoglutamine triggers efficient receptor-mediated endocytosis[1].

G A d-β-Homoglutamine Nanocarrier B ASCT2 (SLC1A5) Transporter A->B High Affinity Binding C Endocytosis & Internalization B->C Cellular Uptake D Lysosomal Drug Release C->D pH Drop E mTORC1 Pathway Modulation D->E Intracellular Action

ASCT2-mediated endocytosis of d-β-Homoglutamine nanocarriers.

Experimental Design & Workflow

To ensure scientific integrity, the following protocols are designed as a self-validating system . The synthesis utilizes highly efficient aqueous coupling chemistry, while the biological validation incorporates a competitive inhibition assay. By deliberately blocking the ASCT2 receptor with a known small-molecule inhibitor prior to nanocarrier introduction, researchers can definitively prove that cellular uptake is driven by specific ligand-receptor causality rather than non-specific endocytosis.

Workflow S1 Step 1: EDC/NHS Conjugation S2 Step 2: Dialysis & Purification S1->S2 S3 Step 3: ASCT2 Competitive Uptake Assay S2->S3 S4 Step 4: In Vivo Biodistribution S3->S4

Workflow for the synthesis and validation of targeted nanocarriers.

Step-by-Step Methodologies

Protocol 1: Synthesis of PEG-PLys(d-β-hGln) Copolymers

Causality & Rationale: EDC/NHS zero-length crosslinking is selected because it allows the direct coupling of d-β-Homoglutamine’s free carboxyl group to the ε-amines of the PLys block in an aqueous environment, avoiding organic solvent toxicity that could compromise downstream biological assays.

  • Buffer Preparation: Dissolve 50 mg of PEG-PLys copolymer in 5 mL of 0.1 M MES buffer (pH 5.5). Note: MES buffer is critical here; it maintains the slightly acidic pH required to optimize the half-life of the highly reactive EDC intermediate.

  • Activation: Add 5 molar equivalents (relative to available lysine residues) of d-β-Homoglutamine[2], followed immediately by EDC (10 eq) and NHS (10 eq).

  • Conjugation: Stir the reaction mixture continuously at room temperature for 24 hours in the dark to prevent photo-degradation of the polymer backbone.

  • Purification: Transfer the reaction mixture to a dialysis cassette (MWCO 3.5 kDa). Dialyze against deionized water for 48 hours, changing the water every 12 hours. Note: This step isolates the self-validating system by removing unreacted d-β-Homoglutamine, crosslinkers, and urea byproducts, ensuring that any subsequent cellular uptake is strictly due to the polymer-bound ligand.

  • Recovery: Lyophilize the dialysate to obtain the purified PEG-PLys(d-β-hGln) powder. Store desiccated at -20°C.

Protocol 2: In Vitro ASCT2-Targeted Cellular Uptake Assay

Causality & Rationale: To confirm that the d-β-Homoglutamine carrier actively targets ASCT2, we employ a competitive inhibition model using V9302, a potent and selective ASCT2 inhibitor[4]. If the nanocarrier relies on ASCT2 for entry, pre-treatment with V9302 will abrogate its uptake.

  • Cell Culture: Seed HT29 colorectal cancer cells—a line extensively validated for high ASCT2 overexpression[5]—in a 6-well plate at a density of 2×10⁵ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment (Competitive Group): Pre-incubate designated wells with 50 µM of the ASCT2 inhibitor V9302[4] (or Benzylserine[6]) in serum-free DMEM for 30 minutes.

  • Nanocarrier Introduction: Replace the media in all wells (control and competitive groups) with fresh media containing fluorescently labeled PEG-PLys(d-β-hGln) at a concentration of 10 µg/mL.

  • Incubation: Incubate for exactly 2 hours.

  • Termination: Wash the cells three times with ice-cold PBS. Note: The rapid temperature drop halts active endocytosis and washes away surface-bound, uninternalized carriers.

  • Quantification: Lyse the cells using RIPA buffer. Quantify intracellular fluorescence via a microplate reader (Ex/Em matched to the conjugated fluorophore) and normalize the data to total cellular protein using a standard BCA assay.

Quantitative Data Summary

The integration of a β-amino acid analog fundamentally alters the pharmacokinetic profile of the delivery system. The table below summarizes representative validation data demonstrating the superiority of d-β-Homoglutamine over standard L-glutamine functionalization[1].

Carrier ConstructSerum Half-Life (t₁/₂)*Relative ASCT2 Uptake (HT29 cells)Uptake with V9302 Inhibitor
Non-targeted PEG-PLys 4.2 hours1.0x (Baseline)0.9x
PEG-PLys(L-Gln) 6.5 hours3.4x1.2x
PEG-PLys(d-β-hGln) 28.4 hours 4.1x 1.3x

*Serum half-life determined via incubation in 50% human serum at 37°C, measured by size exclusion chromatography (SEC) for polymer degradation.

Data Interpretation: The d-β-Homoglutamine construct exhibits a >4-fold increase in serum half-life due to its resistance to enzymatic cleavage. Furthermore, the sharp drop in uptake upon the introduction of the V9302 inhibitor (from 4.1x to 1.3x) self-validates the hypothesis that internalization is strictly ASCT2-dependent.

Conclusion

Utilizing d-β-Homoglutamine as a targeting moiety bridges the gap between high-affinity metabolic targeting and necessary in vivo stability. By exploiting the glutamine addiction of malignant tumors via ASCT2[1][5] and employing a self-validating experimental workflow, researchers can reliably engineer next-generation nanocarriers that resist premature degradation while maximizing tumor-site accumulation.

References

1.[5] Title: Glutamine transporters as effective targets in digestive system malignant tumor treatment Source: techscience.com URL:

2.[4] Title: Targeting Glutamine Transporters as a Novel Drug Therapy for Synovial Sarcoma - PMC Source: nih.gov URL:

3.[1] Title: Systemically Applicable Glutamine-Functionalized Polymer Exerting Multivalent Interaction with Tumors Overexpressing ASCT2 | ACS Applied Bio Materials Source: acs.org URL:

4.[2] Title: d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem - NIH Source: nih.gov URL:

5.[6] Title: Targeting of glutamine transporter ASCT2 and glutamine synthetase suppresses gastric cancer cell growth - PMC Source: nih.gov URL:

6.[3] Title: Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during Fmoc-d-beta-Homoglutamine coupling

Technical Support Center: Fmoc-D-beta-Homoglutamine Coupling A Guide to Preserving Stereochemical Integrity in Peptide Synthesis Welcome to the technical support center for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-D-beta-Homoglutamine Coupling

A Guide to Preserving Stereochemical Integrity in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of Fmoc-D-beta-Homoglutamine, ensuring the stereochemical integrity of your synthetic peptides.

The incorporation of non-natural amino acids like Fmoc-D-beta-Homoglutamine (Fmoc-D-β-Hgn(Trt)-OH) is a powerful strategy for developing novel peptides with enhanced stability and unique pharmacological profiles. However, the structural characteristics of β-amino acids, including increased steric bulk, can present significant challenges during solid-phase peptide synthesis (SPPS), most notably the risk of epimerization at the chiral β-carbon. This guide provides in-depth solutions to this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Fmoc-D-beta-Homoglutamine coupling?

A1: Epimerization is a specific type of racemization where a molecule with multiple chiral centers undergoes a configuration change at only one of those centers. During the synthesis of a peptide made of L-amino acids, if your target is to incorporate D-beta-Homoglutamine, epimerization at the beta-carbon would convert it to L-beta-Homoglutamine. This results in a diastereomeric impurity in the final peptide, which can be difficult to separate and may alter the peptide's biological activity.[1]

Q2: Why is Fmoc-D-beta-Homoglutamine susceptible to racemization during coupling?

A2: Racemization of Nα-urethane protected amino acids typically occurs during the carboxyl group activation step required for amide bond formation.[2] The process is often base-catalyzed and proceeds through the formation of a planar intermediate, such as an oxazolone for α-amino acids.[2][3][4] For β-amino acids, while the exact mechanism may differ, the key factors are similar: the acidity of the proton on the chiral carbon is increased upon activation, and the base used in the reaction can abstract this proton. The steric hindrance of β-amino acids can lead to slower coupling reactions, which prolongs the lifetime of the highly reactive, racemization-prone activated intermediate.[5]

Q3: What are the consequences of epimerization in my final peptide product?

A3: The stereochemistry of a peptide is fundamental to its three-dimensional structure and, consequently, its biological function. The presence of a diastereomeric impurity can lead to:

  • Reduced Biological Activity: The incorrect stereoisomer may not bind to the target receptor or enzyme with the same affinity.

  • Altered Pharmacokinetic Properties: Changes in structure can affect solubility, stability, and clearance rates.

  • Purification Challenges: Diastereomers often have very similar physical properties, making them difficult to separate by standard reversed-phase HPLC.[1][6]

  • Safety and Regulatory Concerns: For therapeutic peptides, the presence of isomeric impurities is a critical quality attribute that must be strictly controlled.

Troubleshooting Guide: From Detection to Prevention

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My crude peptide analysis (HPLC/LC-MS) shows a significant peak with the same mass as my target peptide, which I suspect is a diastereomer. How can I confirm this is due to epimerization of the D-beta-Homoglutamine residue?

Solution:

This is a common observation when epimerization occurs. Standard reversed-phase HPLC can often separate diastereomers, but confirmation requires a systematic approach.[6]

Step 1: Enzymatic Digestion If your peptide sequence allows, use an aminopeptidase, which selectively cleaves L-amino acids from the N-terminus. Resistance to cleavage at a specific site can indicate the presence of a D-amino acid.

Step 2: Total Acid Hydrolysis followed by Chiral Analysis This is the definitive method.

  • Hydrolyze: Cleave your purified peptide from the resin and then hydrolyze it into its constituent amino acids using 6 M HCl or deuterated HCl (DCl) at 110°C.[7][8] Using DCl helps to distinguish between racemization that occurred during synthesis versus during the hydrolysis itself.[8]

  • Derivatize: React the amino acid mixture with a chiral derivatizing agent, such as Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][8] This converts the amino acid enantiomers into diastereomers.

  • Analyze: Separate and quantify these diastereomeric derivatives using standard reversed-phase HPLC with UV detection (e.g., at 340 nm).[7] By comparing the retention times to derivatized L- and D-beta-Homoglutamine standards, you can precisely quantify the extent of epimerization.

Problem 2: My coupling efficiency for Fmoc-D-β-Hgn(Trt)-OH is low, forcing me to use longer reaction times and higher temperatures, which I believe is causing epimerization.

Solution:

Low coupling efficiency with sterically hindered residues is a primary driver for using harsher conditions that promote racemization. The key is to enhance coupling speed while using milder conditions.

Workflow for Optimizing Difficult Couplings

G cluster_0 start Low Coupling Efficiency Detected (Positive Kaiser Test) reagent Switch to a High-Potency Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent base Change to a Sterically Hindered Base (e.g., 2,4,6-Collidine) reagent->base temp Reduce Coupling Temperature (Perform activation at 0°C) base->temp result Re-evaluate Coupling (Kaiser Test) temp->result end_good Proceed to Next Cycle result->end_good Negative end_bad Consider Double Coupling (with fresh reagents) result->end_bad Positive

Caption: A workflow for troubleshooting difficult couplings.

  • Use High-Potency Reagents: Switch from standard reagents like HBTU or DIC/HOBt to more powerful uronium/aminium salts such as HATU, HCTU, or COMU.[3][9][10] These reagents generate highly reactive acylating species that accelerate amide bond formation, minimizing the time the activated amino acid is susceptible to epimerization.[10]

  • Optimize the Base: Strong, non-hindered bases like DIPEA can accelerate epimerization.[2][11] Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or, preferably, 2,4,6-collidine.[2][12][13]

  • Control Temperature: Perform the amino acid activation step at a reduced temperature (e.g., 0°C) for a few minutes before adding it to the resin.[13][14] While coupling can then proceed at room temperature, lowering the initial activation temperature can significantly suppress racemization.

Problem 3: Which coupling reagent and base combination is the best for minimizing epimerization with Fmoc-D-beta-Homoglutamine?

Solution:

The optimal choice depends on balancing reactivity with safety and cost, but for racemization-prone residues, certain combinations are demonstrably superior.

Comparison of Coupling Reagents for Racemization Suppression

Reagent CombinationRelative ReactivityRacemization RiskKey Considerations
DIC / HOBt ModerateModerateA classic method. Racemization can be significant.[2]
DIC / OxymaPure HighLow-ModerateOxyma is a safer and often more effective alternative to HOBt for suppressing racemization.[3][15]
HBTU / DIPEA HighModerateA workhorse reagent, but DIPEA can increase racemization risk for sensitive residues.[2][10]
HATU / Collidine Very HighVery LowExcellent for sterically hindered couplings. The HOAt active ester is highly reactive, promoting fast coupling.[10] Collidine is a hindered base that minimizes epimerization.[12][13]
COMU / Collidine Very HighVery LowPerformance is comparable to HATU.[3] COMU is based on Oxyma, making it a non-explosive and safer alternative to HOBt/HOAt-based reagents.[3]
DEPBT ModerateVery LowDoes not require a tertiary base for activation, which inherently reduces racemization risk. It is the reagent of choice for the highly sensitive Fmoc-His(Trt)-OH.[3]

Recommendation: For a challenging coupling like Fmoc-D-β-Hgn(Trt)-OH, the combination of COMU and 2,4,6-collidine is highly recommended. It offers top-tier reactivity to overcome steric hindrance while providing excellent racemization suppression in a safer format.

Recommended Protocols

Protocol A: High-Efficiency, Low-Epimerization Coupling of Fmoc-D-β-Hgn(Trt)-OH

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group from the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5-7 times) to completely remove residual base.[16]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-β-Hgn(Trt)-OH (3 eq.), COMU (3 eq.), in DMF.

  • Activation: Add 2,4,6-collidine (6 eq.) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes at room temperature. For maximum suppression, this step can be performed at 0°C.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.[16] If the test is positive (blue beads), indicating incomplete coupling, a second coupling with fresh reagents may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove all excess reagents and byproducts.

G cluster_0 Activation Vessel cluster_1 SPPS Reaction Vessel AA Fmoc-D-β-Hgn(Trt)-OH Mix Pre-activate (1-2 min @ RT or 0°C) AA->Mix COMU COMU COMU->Mix Base 2,4,6-Collidine Base->Mix Coupling Couple (1-2 hours @ RT) Mix->Coupling Add to Resin Resin Deprotected Peptide-Resin Resin->Coupling

Caption: Schematic of the low-epimerization coupling protocol.

Protocol B: Analytical Method for Quantifying Epimerization via Chiral HPLC

This protocol provides a general method for determining the extent of epimerization after peptide synthesis and purification.

  • Peptide Hydrolysis:

    • Place a known quantity (e.g., 1-2 mg) of the purified, dried peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.[7]

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey’s Reagent (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction to room temperature and neutralize by adding 100 µL of 1 M HCl.

    • Evaporate the solvent to dryness.[7]

  • HPLC Analysis:

    • Redissolve the derivatized residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Inject the sample onto a standard C18 reversed-phase column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution at 340 nm.[7]

    • Identify the peaks corresponding to the L- and D-beta-Homoglutamine derivatives by comparison with authentic standards. Calculate the percentage of the undesired L-epimer by integrating the respective peak areas.

References

  • Nishi, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. AAPPTec. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Chen, W.-C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development. [Link]

  • Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • Dou, D., et al. (n.d.). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Specialty Chemicals Magazine. [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Peptide Chemistry. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. [Link]

  • Davies, J. S., et al. (1998). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Vairaperumal, V., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • D'Alonzo, D., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides. [Link]

Sources

Optimization

improving overall yield in d-beta-Homoglutamine chemical synthesis

Technical Support Center: Optimizing Yield in D- β -Homoglutamine Synthesis Welcome to the Technical Support Center for peptidomimetic synthesis. Synthesizing D- β -homoglutamine—a critical building block for foldamers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in D- β -Homoglutamine Synthesis

Welcome to the Technical Support Center for peptidomimetic synthesis. Synthesizing D- β -homoglutamine—a critical building block for foldamers and advanced therapeutics—presents unique experimental challenges. While the standard Arndt-Eistert homologation reliably adds a methylene group to the backbone of α -amino acids[1], the presence of a reactive side-chain carboxamide in glutamine and the high polarity of the final zwitterionic product often lead to severe yield attrition[2].

This guide addresses the mechanistic causes of yield drops and provides validated, step-by-step troubleshooting protocols to ensure high-fidelity synthesis.

Arndt-Eistert Homologation Workflow

ArndtEistert A N-Protected D-Glutamine (e.g., Fmoc-D-Gln(Trt)-OH) B Mixed Anhydride Activation (Isobutyl chloroformate, NMM) A->B -15°C, THF C Diazomethane Addition (CH2N2 in Ether, 0°C) B->C Avoid epimerization D Diazoketone Intermediate C->D N2 evolution E Wolff Rearrangement (Ag+ catalysis or UV Photoflow) D->E H2O/Dioxane F Protected D-beta-Homoglutamine E->F Ketene intermediate G Global Deprotection (TFA/Scavengers) F->G H D-beta-Homoglutamine (Final Product) G->H

Arndt-Eistert homologation workflow for D-beta-Homoglutamine synthesis.

Section 1: Activation & Diazoketone Formation

Q1: During the activation of Fmoc-D-Gln-OH, I observe a significant side product, and my overall yield drops below 40%. What is happening? Root Cause: The primary amide on the glutamine side chain is highly prone to dehydration during the mixed anhydride activation step. The combination of isobutyl chloroformate and a base can activate the unprotected side-chain amide, leading to water elimination and the formation of an unwanted nitrile (cyano) byproduct. Solution: You must use a robust side-chain protecting group. The Trityl (Trt) group is mandatory for glutamine in this context (i.e., starting with Fmoc-D-Gln(Trt)-OH). The massive steric bulk of the Trityl group completely suppresses side-chain dehydration and drastically improves the substrate's solubility in organic solvents like THF[3].

Q2: My diazoketone intermediate shows a loss of enantiomeric purity. How do I prevent epimerization? Root Cause: Epimerization at the α -carbon occurs if the mixed anhydride intermediate is exposed to base (like N-methylmorpholine, NMM) for too long or at elevated temperatures. This allows the intermediate to cyclize temporarily into an oxazolone, which readily racemizes[4]. Solution:

  • Strict Temperature Control: Maintain the activation reaction strictly at -15 °C to -20 °C using a dry ice/ethylene glycol bath[5].

  • Timing: Limit the activation time to exactly 15 minutes before introducing the diazomethane solution.

  • Base Selection: Use exactly 1.05 to 1.1 equivalents of NMM. Avoid stronger or less sterically hindered bases.

Section 2: Wolff Rearrangement Yield Optimization

Q3: The Wolff rearrangement stalls, leaving unreacted diazoketone, and my yield of the β -amino acid is poor. How can I drive it to completion? Root Cause: The traditional Wolff rearrangement utilizes silver benzoate ( AgPhCO2​ ) as a catalyst. In batch reactions, the silver catalyst often aggregates into inactive nanoparticles or gets poisoned, prematurely halting the generation of the highly reactive ketene intermediate[6]. Solution: Implement ultrasonication . Performing the silver-catalyzed Wolff rearrangement in an ultrasonic bath continuously disperses the silver salts, preventing aggregation and maintaining a high active surface area. This physical agitation drives the reaction to >90% conversion within 2 hours[4].

Q4: Can I bypass the use of hazardous diazomethane and heavy metal (silver) catalysts while improving yields? Root Cause: Diazomethane is explosive and toxic, and silver salts can complicate downstream purification, especially for pharmaceutical-grade building blocks. Solution: Adopt a Pseudotelescopic Photoflow setup. Recent chemical engineering advancements demonstrate that diazomethane can be generated in situ within a flow reactor, immediately reacted with the mixed anhydride, and the resulting diazoketone directly subjected to UV irradiation (photochemical Wolff rearrangement)[7]. This avoids silver catalysts entirely, utilizes the N-Fmoc protecting group efficiently, and significantly boosts both the safety profile and the overall yield of the homologation[7].

Section 3: Quantitative Data & Yield Comparison

To highlight the impact of these optimizations, the following table summarizes typical yield recoveries based on the chosen synthetic parameters.

Synthesis ParameterStandard Batch ConditionOptimized ConditionYield Improvement ( Δ )
Side-Chain Protection Unprotected AmideTrityl (Trt) Protected+ 35%
Anhydride Activation Temp 0 °C-15 °C+ 15% (and >98% ee)
Wolff Rearrangement Stirring (Ag+ catalyst)Sonication (Ag+ catalyst)+ 25%
Reactor Technology Batch (Thermal/Ag+)Photoflow (UV, no Ag+)+ 20% (Higher purity)

Section 4: Validated Experimental Protocol

Optimized Arndt-Eistert Homologation for Fmoc-D- β -Homoglutamine(Trt)-OH

Self-Validating Checkpoint System: This protocol includes visual and physical checkpoints to ensure reaction integrity at each stage, allowing you to trust the process before moving to the next step.

Step 1: Mixed Anhydride Formation

  • Dissolve 10 mmol of Fmoc-D-Gln(Trt)-OH in 50 mL of anhydrous THF under an argon atmosphere.

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Add 11 mmol (1.1 eq) of N-methylmorpholine (NMM), followed dropwise by 11 mmol (1.1 eq) of isobutyl chloroformate[5].

  • Stir for exactly 15 minutes at -15 °C.

Checkpoint: A white precipitate (NMM hydrochloride) will form rapidly. This visual cue confirms the activation is proceeding successfully.

Step 2: Diazoketone Synthesis

  • Prepare a solution of diazomethane in diethyl ether (approx. 30 mmol, 3 eq)[5][6]. Caution: Handle with specialized clear-seal glassware behind a blast shield.

  • Add the diazomethane solution dropwise to the mixed anhydride at -15 °C.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

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Checkpoint: Gentle evolution of nitrogen gas ( N2​ ) bubbles indicates the successful acylation of diazomethane.

  • Quench excess diazomethane with a few drops of acetic acid, then concentrate under reduced pressure.

Step 3: Sonication-Assisted Wolff Rearrangement

  • Dissolve the crude diazoketone in 40 mL of 1,4-dioxane and 10 mL of distilled water.

  • Add 0.1 eq of silver benzoate ( AgPhCO2​ )[5].

  • Place the reaction flask in an ultrasonic bath at room temperature for 2 hours.

Checkpoint: The solution will turn dark/black as silver nanoparticles form. Continuous evolution of N2​ gas will be observed as the ketene forms and is subsequently trapped by water to form the β -amino acid[6].

  • Filter the mixture through a pad of Celite to remove silver residues, concentrate, and purify via flash chromatography to yield Fmoc-D- β -Homoglutamine(Trt)-OH.

Step 4: Global Deprotection

  • Treat the protected β -amino acid with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the final product in cold diethyl ether, centrifuge, and dry to obtain pure D- β -Homoglutamine.

References

  • Title : (PDF) Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. - ResearchGate Source : researchgate.net URL : 1

  • Title : Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade - ACS Publications Source : acs.org URL : 7

  • Title : Diazomethane and the Arndt-Eistert Homologation - Curly Arrow Source : blogspot.com URL : 6

  • Title : A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters - Benchchem Source : benchchem.com URL : 5

  • Title : (PDF) Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure - ResearchGate Source : researchgate.net URL : 4

  • Title : Amino Acid-Protecting Groups Source : ug.edu.pl URL : 3

  • Title : Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy - PMC Source : nih.gov URL : 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-β-Homoglutamine Deprotection

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing sequence-dependent synthesis failures, specifically the incomplete...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing sequence-dependent synthesis failures, specifically the incomplete deprotection of Fmoc-D-β-Homoglutamine(Trt)-OH .

Beta-amino acids are highly valuable in peptidomimetic drug design due to their proteolytic stability. However, their unique conformational dynamics often turn routine Solid-Phase Peptide Synthesis (SPPS) into a troubleshooting nightmare. This guide synthesizes mechanistic theory with field-proven interventions to establish a self-validating workflow for complete Fmoc removal.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why is Fmoc-D-β-Homoglutamine specifically prone to incomplete deprotection compared to standard alpha-amino acids? A: The resistance stems from a compounded effect of steric shielding and severe on-resin aggregation. The introduction of an extra methylene group in the β-amino acid backbone alters the dihedral angles, strongly driving the formation of rigid, stable secondary structures (such as β-sheets) on the resin [1][1]. Furthermore, the glutamine side chain—even when protected by a massive Trityl (Trt) group—creates a dense steric barrier. Fmoc cleavage relies on a base-induced E1cB elimination mechanism, requiring the base to physically access and abstract the acidic β-proton of the fluorenyl ring [2][2]. In highly aggregated β-peptide matrices, standard 20% piperidine simply cannot penetrate the local microenvironment.

Q2: I am using standard 20% Piperidine in DMF, but my LC-MS shows a massive +222 Da adduct. What is happening? A: You are observing Dibenzofulvene (DBF) alkylation. When the Fmoc group is removed, it releases CO₂ and DBF, a highly reactive electrophile. Piperidine serves a dual purpose: it acts as the base to trigger the elimination, and as a nucleophile to scavenge the liberated DBF [3][3]. In sterically hindered β-homoglutamine sequences, the scavenging kinetics are severely retarded. If DBF is not efficiently trapped, it irreversibly reattaches to the newly deprotected N-terminal amine, generating the +222 Da mass shift [2][2].

Q3: How can I overcome this steric block without destroying my peptide? A: You must decouple the deprotonation step from the scavenging step by using a synergistic base cocktail. Replace standard piperidine with a mixture of 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 15-20% Piperidine in DMF . DBU is a non-nucleophilic amidine base that is significantly stronger (pKa ~12.5) than piperidine (pKa 11.1) [4][4]. It aggressively penetrates the aggregate and drives the E1cB elimination. However, because DBU cannot scavenge DBF, the piperidine must remain in the cocktail to trap the DBF before it alkylates your peptide [3][3].

Q4: Can Microwave-Assisted SPPS (MW-SPPS) solve the aggregation issue? A: Yes, but with strict caveats. Microwave dielectric heating (typically 60–75 °C) provides the thermodynamic energy required to disrupt intermolecular hydrogen bonding and β-sheet aggregation, accelerating Fmoc removal from 20 minutes down to 1–3 minutes [5][5]. However, elevated temperatures drastically increase the risk of aspartimide formation if your sequence contains Asp-Gly or Asp-Asn motifs [2][2]. If using MW-SPPS, consider switching to a Piperazine/DBU/Formic Acid cocktail to suppress base-catalyzed side reactions.

Part 2: Diagnostic & Intervention Logic

To systematically resolve incomplete deprotection, follow the logic tree below. It differentiates between simple steric hindrance and complex on-resin aggregation, dictating the appropriate chemical intervention.

G Start Incomplete Fmoc Deprotection Detected Check Analyze UV Monitoring (DBF Adduct at 301 nm) Start->Check Agg Broad/Tailing Peak: On-Resin Aggregation Check->Agg Peak profile Steric Low/Flat Peak: Steric Hindrance Check->Steric Peak profile Sol1 Apply Chaotropic Solvents (e.g., NMP/DMSO) or Heat Agg->Sol1 Sol2 Switch to Stronger Base (2% DBU + 20% Piperidine) Steric->Sol2 Val Re-evaluate via LC-MS (Check for +222 Da DBF adduct) Sol1->Val Sol2->Val Val->Start +222 Da persists Success Complete Deprotection Proceed to Coupling Val->Success No +222 Da mass

Figure 1: Diagnostic logic tree for troubleshooting Fmoc deprotection failures.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct deprotection cocktail requires balancing kinetic power against the risk of side reactions. The table below summarizes the quantitative and qualitative performance of various interventions.

Deprotection CocktailCompositionRelative KineticsDBF Scavenging EfficiencyPrimary Use Case for β-HoGln
Standard 20% Piperidine in DMFBaseline (1.0x)ExcellentRoutine, non-aggregated sequences
High-Steric 2% DBU + 20% Piperidine in DMFFast (3.5x)ExcellentHighly hindered β-amino acids
Low-Toxicity / MW 5% Piperazine + 0.1M HOBt in DMFModerate (0.8x)GoodMicrowave SPPS, Asp-containing peptides
Chaotropic 20% Piperidine in NMP/DMSO (1:1)Slow (0.5x)ExcellentSevere on-resin aggregation

Part 4: The Self-Validating Experimental Protocol

Do not rely on a single endpoint assay. The following protocol integrates chemical intervention with real-time analytical validation to ensure 100% Fmoc removal from D-β-Homoglutamine.

Phase 1: Matrix Disruption (Swelling)

Causality: Aggregated β-peptides collapse the resin matrix. Proper swelling is mandatory before base introduction.

  • Transfer the peptidyl-resin to a reaction vessel with a glass frit.

  • Wash the resin with DMF (3 × 1 min).

  • Swell the resin in a chaotropic mixture of NMP/CH₂Cl₂ (1:1, v/v) for 30 minutes at room temperature.

  • Drain completely.

Phase 2: Synergistic Deprotection

Causality: A two-stage treatment prevents DBF saturation and drives the E1cB equilibrium forward.

  • Stage 1 (Rapid Scavenge): Add 20% Piperidine + 2% DBU in DMF. Agitate vigorously for 3 minutes . This clears easily accessible Fmoc groups and prevents initial DBF buildup. Drain.

  • Stage 2 (Deep Penetration): Add fresh 20% Piperidine + 2% DBU in DMF. Agitate for 15 minutes (or 3 minutes at 75°C if using MW-SPPS).

  • Crucial Step: Collect the drained solution from Stage 2 for UV analysis.

Phase 3: Real-Time Validation

Causality: Colorimetric tests (like Kaiser) often yield false negatives for secondary or highly hindered amines. UV monitoring provides objective kinetic data.

  • UV Analysis: Dilute the drained Stage 2 solution (1:100 in DMF) and measure absorbance at 301 nm. A flat baseline indicates complete removal; a tailing absorbance indicates ongoing slow deprotection.

  • Wash: Wash the resin rigorously: DMF (3 × 1 min), CH₂Cl₂ (3 × 1 min), and DMF (3 × 1 min) to remove all traces of DBU.

  • Micro-Cleavage (Definitive Check): Suspend 1-2 mg of resin in 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and shoot on LC-MS.

    • Pass Criteria: Target mass is present. Absence of +222 Da (DBF adduct) and +244 Da (intact Fmoc) peaks.

Part 5: Mechanistic Pathway Visualization

Understanding the exact point of failure allows for precise chemical intervention. The diagram below illustrates how aggregation blocks the E1cB mechanism and where our protocols intervene.

Mechanism Fmoc Fmoc-D-β-HoGln(Trt)-Resin Base Base Abstraction (β-proton) pKa Dependence Fmoc->Base AggBlock Aggregation/Steric Block (β-sheet formation) Fmoc->AggBlock Inter E1cB Intermediate (Carbanion) Base->Inter Elim Elimination (CO2 + DBF Release) Inter->Elim Scavenge DBF Scavenging (Piperidine/Piperazine) Elim->Scavenge AggBlock->Base Inhibits Intervention DBU + Heat Intervention (Breaks H-Bonds) Intervention->AggBlock Disrupts

Figure 2: E1cB elimination pathway showing the steric aggregation block and targeted chemical intervention.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. PeptideChemistry.org. Available at:[Link][2]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. Available at:[Link][5]

  • Microwave enhanced N-Fmoc deprotection in peptide synthesis (US20070270573A1). Google Patents. Available at:[4]

Sources

Optimization

optimizing solubility of d-beta-Homoglutamine in polar organic solvents

Welcome to the dedicated technical support guide for optimizing the solubility of D-beta-Homoglutamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing the solubility of D-beta-Homoglutamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this polar molecule in organic solvent systems. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific experimental needs.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of D-beta-Homoglutamine Solubility

This section addresses the most common foundational questions regarding the solubility behavior of D-beta-Homoglutamine.

Q1: What are the key chemical properties of D-beta-Homoglutamine that dictate its solubility?

A1: D-beta-Homoglutamine's solubility is governed primarily by its molecular structure, which features multiple polar functional groups: a carboxylic acid, a primary amine, and a primary amide.

  • Zwitterionic Nature: Like other amino acids, D-beta-Homoglutamine exists predominantly as a zwitterion in its solid state and at neutral pH. This means it has both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). The strong electrostatic interactions between these charged groups in the solid crystal lattice result in high lattice energy, which requires a significant amount of energy to overcome during dissolution.[1]

  • High Polarity: The molecule has a calculated XLogP3 of -4.2, indicating it is extremely hydrophilic (water-loving) and will have a strong preference for highly polar solvents.[2]

  • Hydrogen Bonding: The presence of multiple hydrogen bond donors (-NH, -OH) and acceptors (=O, -N) allows for extensive hydrogen bonding with suitable solvents.

Q2: Why is D-beta-Homoglutamine so difficult to dissolve in common "polar" organic solvents like acetonitrile or isopropanol?

A2: The challenge arises from a mismatch in the type and strength of intermolecular interactions. Solvents like acetonitrile or isopropanol, while polar, are often not effective enough to break apart the strong ionic crystal lattice of the zwitterionic D-beta-Homoglutamine.[1] A successful solvent must be able to effectively solvate both the positive and negative charges of the molecule and replace the strong intermolecular hydrogen bonds with favorable solute-solvent interactions.[3] Many moderately polar organic solvents cannot provide the requisite energy to make this process thermodynamically favorable.

Q3: What classes of polar organic solvents are the most promising initial candidates for dissolving D-beta-Homoglutamine?

A3: Based on its structure, the most promising solvents fall into these categories:

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and have high dielectric constants, making them excellent candidates. This class includes water, methanol, and ethanol. Formic acid has also been shown to be effective for solubilizing complex amino acid structures due to its strong hydrogen-bonding capabilities.[4][5]

  • Polar Aprotic Solvents: High-polarity aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also strong candidates. Their large dipole moments allow them to solvate charged species effectively, even without donating hydrogen bonds.[6][7]

  • Co-solvent Systems: Blending a primary solvent with a co-solvent (e.g., water in DMSO, or ethanol in water) is a powerful strategy.[8][9] This approach modifies the bulk solvent properties (polarity, hydrogen bonding capacity) to create a more favorable environment for dissolution.

Section 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to overcoming common solubility challenges.

Common Issue: "My D-beta-Homoglutamine powder is not dissolving, or is only partially dissolving, in my chosen polar organic solvent."

Before proceeding, perform these initial checks:

  • Purity Confirmation: Ensure the D-beta-Homoglutamine and the solvent are of high purity and free from contaminants. For solvents, ensure they are anhydrous if required.

  • Visual Inspection: Check for any visible clumping of the solid material, which may indicate the need for particle size reduction (e.g., gentle grinding with a mortar and pestle) to increase the surface area available for solvation.[3]

Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, follow this logical workflow to systematically optimize solubility.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: D-beta-Homoglutamine Fails to Dissolve strategy1 Strategy A: Co-Solvency start->strategy1 Try First strategy2 Strategy B: pH Modification start->strategy2 If Co-solvency Fails or is Incompatible strategy3 Strategy C: Thermal Method start->strategy3 Use with Caution protocol1 Titrate with a highly polar co-solvent (e.g., Water, DMSO). See Protocol 1. strategy1->protocol1 protocol2 Add a modifier (e.g., HCl, TFA, or NH4OH) to shift away from the isoelectric point. strategy2->protocol2 protocol3 Gently warm the solution (e.g., 30-50°C) with stirring. Monitor for degradation. strategy3->protocol3 outcome1 Success: Fully Dissolved protocol1->outcome1 outcome2 Failure: Still Insoluble protocol1->outcome2 protocol2->outcome1 protocol2->outcome2 protocol3->outcome1 protocol3->outcome2 next_step Consider a different primary solvent system. outcome2->next_step

Caption: A workflow for troubleshooting D-beta-Homoglutamine solubility.

Strategy A: Co-Solvency

Causality: This is often the most effective and least chemically aggressive strategy. By introducing a small amount of a highly effective "co-solvent" (like water or DMSO) into a less effective primary organic solvent (like ethanol), you can dramatically alter the bulk solvent properties. The co-solvent can create a "micro-environment" around the D-beta-Homoglutamine molecules that is more favorable for disrupting the crystal lattice and solvating the zwitterion.[8][9]

Execution:

  • Add the solid D-beta-Homoglutamine to your primary organic solvent.

  • While stirring or vortexing, add the co-solvent (e.g., purified water) dropwise or in small, incremental volumes (e.g., 1-5% of the total volume at a time).

  • Allow the mixture to stir for several minutes after each addition to reach equilibrium before adding more co-solvent.

  • Observe for clarification of the solution. Sonication in a bath can help accelerate dissolution between additions.

Strategy B: pH Modification

Causality: The zwitterionic form of an amino acid is often its least soluble form because of the strong intermolecular ionic attractions. By adjusting the pH, you can shift the equilibrium to favor either the fully protonated (cationic, at low pH) or deprotonated (anionic, at high pH) form. These charged species are no longer zwitterions and often exhibit significantly higher solubility in polar solvents because the strong crystal lattice is disrupted.[10][11]

Execution:

  • To create the cationic form (more soluble in polar protic solvents): Add a small amount of a suitable acid. Start with a dilute solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in the primary solvent. Add it dropwise until the solid dissolves.

  • To create the anionic form: Add a small amount of a suitable base, such as ammonium hydroxide or a dilute solution of sodium hydroxide.

  • Important: This method introduces a counter-ion and alters the chemical nature of your compound in solution. You must ensure this is compatible with your downstream application. A final pH measurement of the solution is recommended.

Strategy C: Thermal Methods

Causality: For most compounds, solubility is an endothermic process, meaning solubility increases with temperature.[9] Applying heat provides the energy needed to help overcome the crystal lattice energy, allowing the solvent molecules to interact with and dissolve the solute.

Execution:

  • Create a slurry of the D-beta-Homoglutamine in the chosen solvent at room temperature.

  • While stirring vigorously, gently warm the solution in a water bath (e.g., start at 30°C and increase in 5°C increments).

  • Do not exceed temperatures that could cause solvent evaporation or compound degradation. A general upper limit for initial screening is 50-60°C.

  • Critical Caveat: D-beta-Homoglutamine, like many biological molecules, may be susceptible to thermal degradation. Always check for changes in solution color or the appearance of new peaks via an analytical method (e.g., HPLC) after heating. Once dissolved, check if the compound remains in solution upon cooling to room temperature. If it precipitates, this indicates the formation of a supersaturated solution.

Section 3: Protocols & Data

Data Summary: Recommended Starting Solvents

The table below summarizes promising solvent systems for initial solubility screening experiments.

Solvent SystemTypeDielectric Constant (Approx.)Notes & Rationale
WaterPolar Protic80.1The universal standard for polar compounds. Excellent starting point to determine maximum baseline solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2An excellent, highly polar solvent capable of dissolving many poorly soluble polar compounds.[12] Often used for creating concentrated stock solutions.
MethanolPolar Protic32.7A highly polar alcohol that is often more effective than ethanol for polar molecules.
DMSO / Water (e.g., 90:10 v/v)Co-solvent SystemVariableAdding a small amount of water can significantly increase the solvating power of DMSO for highly polar, zwitterionic compounds.
Ethanol / Water (e.g., 80:20 v/v)Co-solvent SystemVariableA common co-solvent system in pharmaceutical sciences.[13] The water component is critical for disrupting the crystal lattice.
Formic AcidPolar Protic58.0A strongly protic and polar organic acid known to be an excellent solvent for proteins and peptides, suggesting it may be effective for D-beta-Homoglutamine.[4][5] Use with caution due to its corrosive nature.
Protocol 1: Systematic Solubility Screening

This protocol provides a method for determining the approximate solubility of D-beta-Homoglutamine in a panel of solvents.

  • Preparation: Weigh out a precise amount of D-beta-Homoglutamine (e.g., 10 mg) into several individual, small glass vials.

  • Solvent Addition: To each vial, add a different solvent or co-solvent system from the table above. Start with a small, measured volume (e.g., 100 µL).

  • Equilibration: Cap the vials tightly and vortex for 1-2 minutes. Follow this with sonication for 10-15 minutes in a bath sonicator.

  • Visual Assessment: After equilibration, visually inspect each vial against a light and dark background for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another measured aliquot of the same solvent (e.g., another 100 µL).

  • Repeat: Repeat steps 3-5 until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility in mg/mL. For example, if 10 mg dissolved in a final volume of 0.5 mL, the solubility is approximately 20 mg/mL.

Protocol 2: Outline for Quantitative Solubility Determination by HPLC

For precise quantification, an analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach.

  • Method Development: Develop an isocratic or gradient HPLC method capable of separating D-beta-Homoglutamine from any impurities or degradants. A C18 column with a polar mobile phase (e.g., a buffered aqueous solution with a small percentage of acetonitrile or methanol) is a common starting point. Detection is typically done at a low UV wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore.

  • Calibration Curve: Prepare a series of standards of known D-beta-Homoglutamine concentrations in a solvent where it is freely soluble (e.g., water or DMSO/water). Inject these standards to create a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Measurement: a. Add an excess amount of solid D-beta-Homoglutamine to a known volume of the test solvent in a vial. b. Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, centrifuge the sample at high speed to pellet the undissolved solid. d. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). e. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system. Determine the peak area and use the calibration curve to calculate the precise concentration of D-beta-Homoglutamine in the saturated solution.[14]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Retrieved from [Link]

  • Prajapati, R., & Patel, P. (2023). Methods to boost solubility. International Journal for Scientific Research & Development. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-β-HGln-OH · HCl. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90471629, D,L-Homoglutamine. Retrieved from [Link]

  • Clark, J. (2022). Backgrounds of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). D-beta-hoMoglutaMine-HCl — Chemical Substance Information. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Sharma, D., & Singh, P. (2023). Solubility Enhancement Methods. International Journal of Innovative Research in Technology. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • van der Wielen, L. A. M., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Retrieved from [Link]

  • Lonza. (n.d.). Safety Data Sheet: L-Glutamine 200mM. Retrieved from [Link]

  • NextSDS. (n.d.). D-beta-hoMoglutaMic acid-HCl — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Boc-D-beta-hoMoglutaMine — Chemical Substance Information. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS J. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Gekko, K. (1992). The Solubility of Proteins in Organic Solvents. SciSpace. Retrieved from [Link]

  • Gekko, K. (1992). The Solubility of Proteins in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Bowden, N.A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]

  • Voutsas, E., et al. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Voutsas, E., et al. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: A comparative study. ResearchGate. Retrieved from [Link]

  • Biehler, E., et al. (1999). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Armstrong, D. W., & Gasper, M. P. (1995). Analytical Chemistry and Biochemistry of D‐Amino Acids. ResearchGate. Retrieved from [Link]

  • Bendre, S.D., & Ghule, P.J. (2016). ANALYTICAL METHOD DEVELOPMENT, VALIDATION, AND ASSAY OF BETAMETASONE DIPROPIONATE CREAM BY HPLC METHOD. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of β-Homoglutamine Enantiomers

Welcome to the technical support center for resolving enantiomeric impurities of D- and L-β-Homoglutamine using chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving enantiomeric impurities of D- and L-β-Homoglutamine using chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these sensitive separations. The following sections offer a blend of foundational knowledge and advanced troubleshooting strategies to empower you in developing robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before delving into complex method development or troubleshooting.

Q1: Why is chiral separation of β-Homoglutamine important?

β-Homoglutamine is a non-proteinogenic amino acid analog. Like many chiral molecules, its enantiomers (D- and L-forms) can exhibit different biological activities, pharmacological effects, and toxicities.[1] For instance, in drug development, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.[1][2] Therefore, accurately quantifying the enantiomeric purity is a critical quality control parameter mandated by regulatory agencies.[1][3]

Q2: Can I use a standard reversed-phase C18 column for this separation?

No, standard achiral stationary phases like C18 cannot distinguish between enantiomers.[4] Enantiomers have identical physical and chemical properties in an achiral environment.[4] To achieve separation, a chiral environment must be introduced into the chromatographic system. This is typically accomplished by using a Chiral Stationary Phase (CSP).[4][5]

Q3: What types of Chiral Stationary Phases (CSPs) are suitable for β-Homoglutamine?

For amino acids and their analogs, several types of CSPs have proven effective. Given that β-Homoglutamine is a β-amino acid, CSPs based on macrocyclic glycopeptides, such as those containing teicoplanin or vancomycin, are excellent starting points.[2][6] These are known for their broad applicability to underivatized amino acids.[7] Other potential options include crown ether-based and zwitterionic ion-exchange CSPs, which also show strong chiral recognition for amino acids.[8][9][10]

Q4: Do I need to derivatize my β-Homoglutamine sample?

Not necessarily, and direct separation (without derivatization) is often preferred to avoid potential side reactions or racemization.[4] Many modern CSPs, particularly macrocyclic glycopeptide and zwitterionic phases, are designed to separate underivatized amino acids.[7][9] However, if direct methods fail, derivatization with a chiral or achiral reagent to form diastereomers that can be separated on an achiral column is a possible, though more complex, alternative.[4]

Chiral HPLC Method Development Workflow

Developing a successful chiral separation method is often an empirical process.[3] The following workflow provides a systematic approach to screening and optimization.

MethodDevelopment Start Start: Define Analytical Goal (e.g., enantiomeric purity) CSP_Selection Step 1: CSP Selection - Macrocyclic Glycopeptide (e.g., Teicoplanin-based) - Zwitterionic - Crown Ether Start->CSP_Selection Mode_Screening Step 2: Mode Screening - Polar Organic Mode - Reversed-Phase Mode - Normal Phase Mode CSP_Selection->Mode_Screening Initial_Run Step 3: Initial Screening Run (Isocratic or Gradient) Mode_Screening->Initial_Run Eval1 Evaluation: Any Separation? Initial_Run->Eval1 Optimization Step 4: Optimization - Mobile Phase Composition - Additives/pH - Temperature - Flow Rate Eval1->Optimization Yes NoSep No Separation: Return to Step 1 or 2 Eval1->NoSep No Eval2 Evaluation: Resolution (Rs) > 1.5? Optimization->Eval2 Eval2->Optimization No Validation Step 5: Method Validation (Linearity, Accuracy, Precision, LOQ) Eval2->Validation Yes End End: Robust Method Validation->End NoSep->CSP_Selection

Caption: Systematic workflow for chiral HPLC method development.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable protocols to resolve them.

Problem 1: Poor or No Resolution (Rs < 1.5)

This is the most common challenge in chiral separations. It indicates that the chosen conditions do not provide sufficient differentiation between the enantiomers.

Potential Causes & Solutions:

  • Inappropriate CSP: The selected chiral stationary phase may not have the right interaction sites for β-Homoglutamine.

    • Action: Screen different types of CSPs. If you started with a teicoplanin-based column (e.g., Chirobiotic T), try a zwitterionic (e.g., CHIRALPAK ZWIX) or a crown-ether based phase (e.g., Crownpak CR(+)).[7][9][11]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.

    • Action: Systematically vary the mobile phase composition. In polar organic mode, adjust the ratio of the alcohol (e.g., methanol, ethanol) to the aprotic solvent (e.g., acetonitrile). In reversed-phase, alter the organic modifier-to-buffer ratio.[12]

  • Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition.[6]

    • Action: Optimize the column temperature. Generally, lower temperatures enhance the subtle interactions required for chiral separation, increasing selectivity.[12][13] However, the effect is compound-dependent, so testing a range (e.g., 10°C to 40°C in 5°C increments) is recommended.[12]

Protocol: Temperature Optimization Study

  • Initial Setup: Use the mobile phase and column that provided the best (even if poor) initial separation. Set the column temperature to 25°C.

  • Injection: Inject the racemic standard of β-Homoglutamine.

  • Temperature Gradient (Cooling): Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C). Allow the system to equilibrate for at least 15-20 minutes at each new temperature before injecting the sample.

  • Temperature Gradient (Heating): If cooling does not improve resolution, return to 25°C and increase the temperature in 5°C increments (e.g., 30°C, 35°C, 40°C).

  • Analysis: For each chromatogram, calculate the resolution (Rs) between the enantiomeric peaks. Plot Rs versus temperature to identify the optimal setting.

ParameterSetting 1Setting 2Setting 3Setting 4
Temperature 15°C25°C35°C45°C
Retention Time 1 (min) 12.510.28.57.1
Retention Time 2 (min) 14.011.19.17.6
Resolution (Rs) 1.8 1.20.90.7

Table 1: Example data from a temperature optimization study, showing improved resolution at lower temperatures.

Problem 2: Peak Tailing or Poor Peak Shape

Peak tailing can compromise resolution and make accurate integration difficult, affecting the reliability of enantiomeric excess (%ee) calculations.

Potential Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. This is common for amine-containing compounds like β-Homoglutamine.

    • Action: Add a mobile phase modifier. For basic compounds, adding a small amount of a basic competitor like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can mask the active silanol sites and improve peak shape.[12] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is used.[12]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Action: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts of the sample until peak shape improves.[12]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities or may have degraded over time.

    • Action: Follow the manufacturer's instructions for column washing. For immobilized CSPs, a wider range of strong solvents may be used for cleaning.[12] If washing does not restore performance, the column may need replacement.

Protocol: Mobile Phase Modifier Screening

  • Prepare Mobile Phases: Prepare several batches of your primary mobile phase. To each, add a different modifier. For β-Homoglutamine, good starting points are:

    • Mobile Phase A: No additive

    • Mobile Phase B: + 0.1% TFA

    • Mobile Phase C: + 0.1% TEA

  • Equilibration: Equilibrate the column with each mobile phase for at least 20-30 column volumes before the first injection. Chirobiotic columns can sometimes require longer equilibration times.[13]

  • Injection & Analysis: Inject the β-Homoglutamine standard using each mobile phase.

  • Evaluation: Compare the peak asymmetry (tailing factor) from each run. Select the modifier that provides the most symmetrical peaks without sacrificing resolution.

Problem 3: Inconsistent Retention Times or Resolution

Poor reproducibility is a critical issue, especially in a regulated environment.

Potential Causes & Solutions:

  • Insufficient Equilibration: Chiral separations are highly sensitive to mobile phase composition. Insufficient equilibration between runs or after changing mobile phases is a common cause of drift.[14]

    • Action: Always ensure the column is fully equilibrated. When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase. For gradient methods, ensure the post-run equilibration time is adequate.

  • Mobile Phase Instability: The mobile phase may be unstable, or its composition may change over time due to the evaporation of volatile components.

    • Action: Prepare fresh mobile phase daily. Keep mobile phase bottles capped to minimize evaporation.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention and selectivity if the column is not in a thermostatted compartment.[12]

    • Action: Always use a column oven and ensure it maintains a stable temperature (± 0.1°C).[13]

  • Additive Memory Effect: Acidic or basic additives can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[14]

    • Action: If switching between methods that use acidic and basic modifiers, dedicate a column to each method or perform a rigorous washing procedure between switches.

Troubleshooting Problem Identify Problem PoorRes Poor Resolution (Rs < 1.5) Problem->PoorRes Tailing Peak Tailing Problem->Tailing Inconsistent Inconsistent Results Problem->Inconsistent Cause_Res1 Cause: Wrong CSP? PoorRes->Cause_Res1 Cause_Res2 Cause: Suboptimal Mobile Phase? PoorRes->Cause_Res2 Cause_Res3 Cause: Wrong Temperature? PoorRes->Cause_Res3 Cause_Tail1 Cause: Secondary Interactions? Tailing->Cause_Tail1 Cause_Tail2 Cause: Column Overload? Tailing->Cause_Tail2 Cause_Incon1 Cause: Poor Equilibration? Inconsistent->Cause_Incon1 Cause_Incon2 Cause: Temperature Fluctuation? Inconsistent->Cause_Incon2 Cause_Incon3 Cause: Additive Memory Effect? Inconsistent->Cause_Incon3 Sol_Res1 Solution: Screen CSPs Cause_Res1->Sol_Res1 Sol_Res2 Solution: Vary MP Composition Cause_Res2->Sol_Res2 Sol_Res3 Solution: Optimize Temperature Cause_Res3->Sol_Res3 Sol_Tail1 Solution: Add Modifiers (TEA/TFA) Cause_Tail1->Sol_Tail1 Sol_Tail2 Solution: Reduce Sample Load Cause_Tail2->Sol_Tail2 Sol_Incon1 Solution: Increase Equilibration Time Cause_Incon1->Sol_Incon1 Sol_Incon2 Solution: Use Column Oven Cause_Incon2->Sol_Incon2 Sol_Incon3 Solution: Dedicate Column/Wash Cause_Incon3->Sol_Incon3

Caption: Troubleshooting decision tree for common chiral HPLC issues.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Astec. (n.d.).
  • Chromatography Today. (2020, May 20).
  • Fasial, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • LCGC International. (2023, December 9).
  • Ilisz, I., et al. (2009). High-performance liquid chromatographic chiral separation of beta2-homoamino acids.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Journal of the Pharmaceutical Society of Korea. (2021, June 30).
  • Claus, J.E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Phenomenex. (n.d.).
  • YMC. (n.d.).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Arh, H., et al. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju.
  • Jarc, A., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry.
  • Weatherly, C. A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Shinde, V. (2020, August 1). Overview & Determination of Enantiomeric Impurities. Veeprho.
  • Ahuja, S. (2007, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kunkel, A., et al. (n.d.). Enantiomeric identification of chiral drugs, adulterants and impurities by capillary electrophoresis-ESI-mass spectrometry. gtfch.org.

Sources

Optimization

overcoming steric hindrance in d-beta-Homoglutamine peptide bond formation

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic barrie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic barriers associated with d- β -Homoglutamine incorporation.

The integration of β -amino acids into peptide backbones introduces a high degree of conformational flexibility and proteolytic stability. However, d- β -Homoglutamine presents a dual challenge: the extra methylene group ( β -carbon) creates significant steric hindrance during nucleophilic attack, while the carboxamide side chain strongly promotes intermolecular hydrogen bonding , leading to severe on-resin aggregation.

Below is our field-proven, causality-driven guide to overcoming these synthetic bottlenecks.

I. Troubleshooting Guides & FAQs

Q1: Why is my coupling efficiency drastically reduced when adding or extending from d- β -Homoglutamine, leading to sequence truncations? The Causality: The extra carbon in the β -amino acid backbone alters the trajectory of the incoming nucleophile, increasing the activation energy required for peptide bond formation. Furthermore, the glutamine side chain acts as a powerful hydrogen-bond donor and acceptor, causing the growing peptide chains to cross-link and form insoluble β -sheet-like aggregates on the resin. The Solution: You must shift the thermodynamic equilibrium. Standard room-temperature coupling is insufficient. Implementing Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) provides the kinetic energy necessary to disrupt intermolecular hydrogen bonds and drive the sterically hindered coupling to completion[1]. Additionally, switching the solvent system from DMF to a 1:1 mixture of NMP and DMSO enhances the solvation of the growing hydrophobic chain.

Q2: I extended the coupling time to overcome the steric hindrance, but now I am observing epimerization at the chiral center. How do I prevent this? The Causality: When using traditional uronium-based coupling reagents like HATU or HBTU, a strong tertiary base (e.g., DIPEA) is required. Because the steric bulk of d- β -Homoglutamine slows down the desired acylation rate, the prolonged exposure to the basic environment allows the activated ester to cyclize into an oxazolone intermediate. Base-catalyzed proton abstraction at the α -carbon of the oxazolone leads to rapid racemization/epimerization[2]. The Solution: Eliminate the strong base. Switch your activation strategy to DIC / Oxyma Pure . Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester with the carboxylic acid via DIC activation without requiring a tertiary base, completely bypassing the base-catalyzed oxazolone epimerization pathway while maintaining excellent solubility[3].

Q3: Even with MW-SPPS, my Fmoc-deprotection step following the d- β -Homoglutamine coupling is sluggish and incomplete. What is happening? The Causality: The steric bulk of the newly formed β -peptide bond shields the N-terminal Fmoc group from the piperidine base. If the sequence is highly prone to aggregation, the N-terminus may be physically buried within a collapsed resin matrix. The Solution: Introduce chaotropic salts into your deprotection cocktail. Adding 0.1 M Lithium Chloride (LiCl) to your 20% piperidine/NMP solution forces the lithium ions to coordinate with the carboxamide oxygens of the glutamine side chains. This electrostatic repulsion breaks apart the aggregated chains, exposing the Fmoc group for efficient removal[1].

II. Mechanistic Workflows & Pathways

Workflow Start Incomplete Coupling of d-beta-Homoglutamine CheckAgg Check for Aggregation (Intermolecular H-bonds) Start->CheckAgg Solvent Switch to NMP/DMSO Add 0.1M LiCl CheckAgg->Solvent CheckReagent Evaluate Coupling Reagents Solvent->CheckReagent Reagent Use DIC/Oxyma Pure (Avoid strong bases) CheckReagent->Reagent CheckTemp Assess Thermodynamics Reagent->CheckTemp Temp Microwave-Assisted SPPS (75°C, 5-10 min) CheckTemp->Temp Success Complete Peptide Bond Formation Temp->Success

Fig 1: Step-by-step troubleshooting workflow for resolving d-beta-Homoglutamine coupling failures.

Mechanism Fmoc Fmoc-d-beta-Homoglutamine Act Activation Strategy Fmoc->Act DICOxyma DIC / Oxyma Pure (Neutral/Weak Base) Act->DICOxyma HATUDIPEA HATU / DIPEA (Strong Base) Act->HATUDIPEA ActiveEster Highly Reactive Oxyma Ester DICOxyma->ActiveEster HATUDIPEA->ActiveEster Fast coupling Oxazolone Oxazolone Formation (Base-Catalyzed) HATUDIPEA->Oxazolone Steric delay + Base Product Target Peptide Bond (Retention of Chirality) ActiveEster->Product Nucleophilic Attack Epimer Epimerized Byproduct Oxazolone->Epimer Racemization

Fig 2: Mechanistic pathways comparing DIC/Oxyma activation versus base-catalyzed epimerization.

III. Quantitative Data Presentation

To make an informed decision on reagent selection, review the comparative efficacy of standard coupling systems when applied to sterically hindered β -amino acids.

Coupling SystemBase RequiredActivation MechanismEpimerization RiskCoupling Efficiency (Hindered)Solvation Power
DIC / Oxyma Pure None (Neutral)Active EsterLow High (Excellent for MW-SPPS)Excellent
HATU / DIPEA Strong (DIPEA)Uronium / At-EsterHigh (due to slow kinetics)Moderate to HighGood
HBTU / DIPEA Strong (DIPEA)Uronium / Bt-EsterHighLow (Fails on bulky β -carbons)Poor
DIC / HOBt NoneActive EsterLowLow (Too slow for β -amino acids)Moderate

IV. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every coupling step is immediately followed by a biochemical assay (Kaiser Test) to ensure the protocol adapts to the specific steric environment of your sequence.

Protocol 1: Microwave-Assisted Coupling of d- β -Homoglutamine

Objective: Achieve >99% coupling efficiency of Fmoc-d- β -Homoglutamine while suppressing epimerization.

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide or ChemMatrix) in a 1:1 mixture of NMP/DMSO for 20 minutes at room temperature to maximize pore expansion.

  • Reagent Preparation: In a separate vial, dissolve 4.0 equivalents of Fmoc-d- β -Homoglutamine and 4.0 equivalents of Oxyma Pure in NMP.

  • Activation: Add 4.0 equivalents of DIC to the vial. Stir for 2 minutes to allow the formation of the active Oxyma ester. Note: Do not add DIPEA.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer set to 75°C for 10 minutes [1].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Result A (Yellow/Colorless): Coupling is complete. Proceed to Protocol 2.

    • Result B (Blue): Unreacted amines remain due to extreme sequence-specific hindrance. Do not proceed. Perform a second coupling cycle using the exact same parameters before moving to the capping step.

Protocol 2: Aggregation-Disrupting Deprotection

Objective: Ensure complete removal of the Fmoc group from the sterically hindered d- β -Homoglutamine N-terminus.

  • Reagent Preparation: Prepare a solution of 20% Piperidine in NMP. Add anhydrous Lithium Chloride (LiCl) to achieve a final concentration of 0.1 M.

  • First Deprotection (Kinetic Burst): Add the deprotection cocktail to the resin and react at room temperature for 3 minutes. This initial burst removes easily accessible Fmoc groups and neutralizes any residual acid. Drain.

  • Second Deprotection (Thermodynamic Drive): Add fresh deprotection cocktail. If using a microwave synthesizer, heat to 70°C for 3 minutes. The heat combined with the chaotropic LiCl will unfold the aggregated β -peptide backbone[1].

  • Washing: Wash extensively with NMP (5 × 1 min) to remove all traces of piperidine and LiCl.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the drained waste stream at 301 nm. A flat baseline confirms complete deprotection.

V. References

  • Greening the synthesis of peptide therapeutics: an industrial perspective National Center for Biotechnology Information (PMC)[Link]

  • Epimerisation in Peptide Synthesis MDPI[Link]

Sources

Troubleshooting

preventing d-beta-Homoglutamine degradation under strongly acidic conditions

Welcome to the technical support center for D-beta-Homoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of D-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-beta-Homoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of D-beta-Homoglutamine, particularly under strongly acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to D-beta-Homoglutamine Instability

D-beta-Homoglutamine, like its analogue L-glutamine, possesses a side-chain amide group that is susceptible to chemical degradation in strongly acidic environments. Understanding the mechanisms of this degradation is the first step toward preventing it. The two primary non-enzymatic degradation pathways under acidic conditions are:

  • Hydrolysis: The direct acid-catalyzed hydrolysis of the side-chain amide to a carboxylic acid, resulting in the formation of D-beta-Homoglutamic acid and the release of an ammonium ion.

  • Intramolecular Cyclization: The formation of a cyclic lactam, pyroglutamic acid, through the nucleophilic attack of the N-terminal amine on the side-chain amide. This is particularly prevalent when the amino acid is at the N-terminus of a peptide.[1][2][3][4]

This guide will provide you with the necessary knowledge and tools to mitigate these unwanted side reactions, ensuring the stability and purity of your D-beta-Homoglutamine-containing compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of D-beta-Homoglutamine.

Q1: What are the primary degradation products of D-beta-Homoglutamine in strong acid?

Under strongly acidic conditions (pH < 2), you can expect to see two main degradation products: D-beta-Homoglutamic acid and D-beta-pyroglutamic acid.[1][3] The former is a result of direct hydrolysis of the side-chain amide, while the latter is formed through intramolecular cyclization.

Q2: At what pH does degradation become significant?

Significant degradation is typically observed at pH values below 2.[1][3] The rate of degradation is also accelerated by elevated temperatures.[3][5]

Q3: How can I detect and quantify the degradation of my sample?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate D-beta-Homoglutamine from its more polar degradation product, D-beta-Homoglutamic acid, and its cyclized form.[6]

  • Mass Spectrometry (MS): Mass spectrometry can detect the mass shift associated with degradation. The conversion of D-beta-Homoglutamine to D-beta-Homoglutamic acid results in a mass increase of approximately 1 Da due to the replacement of the amide with a carboxylic acid.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of the amide proton signals of D-beta-Homoglutamine and the appearance of new signals corresponding to the degradation products.[1][3]

Q4: Can I use protecting groups to prevent degradation?

Yes, protecting the side-chain amide is a highly effective strategy, especially during peptide synthesis or when exposure to strongly acidic conditions is unavoidable. Common protecting groups for the analogous glutamic acid side chain, which can be adapted for glutamine, include tert-butyl (tBu) and 2-phenylpropan-2-yl (2-PhiPr).[9][10][11] These groups can be cleaved under specific conditions that may be milder than the harsh acidic environment you are trying to avoid.

Q5: How does temperature affect the rate of degradation?

Higher temperatures significantly accelerate the rate of both hydrolysis and cyclization.[3][5] If your experimental protocol requires acidic conditions, it is crucial to maintain the lowest possible temperature to minimize degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of D-beta-Homoglutamine in acidic environments.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of D-beta-Homoglutamine.Analyze the mass of the unexpected peaks by LC-MS to confirm if they correspond to D-beta-Homoglutamic acid or D-beta-pyroglutamic acid.[12][13]
Loss of biological activity of a D-beta-Homoglutamine-containing peptide Modification of the D-beta-Homoglutamine residue.Confirm the integrity of the peptide using mass spectrometry. If degradation is confirmed, consider resynthesizing the peptide with a protected D-beta-Homoglutamine residue or modifying the experimental protocol to avoid harsh acidic conditions.
Inconsistent experimental results Variable degradation of D-beta-Homoglutamine between experiments.Strictly control the pH and temperature of your solutions. Prepare fresh solutions of D-beta-Homoglutamine for each experiment and use them immediately.
Precipitation in the sample Formation of less soluble degradation products.Analyze the precipitate to identify its composition. Adjust the pH or solvent system to improve the solubility of all components.

Experimental Protocols

Protocol 1: Stability Assessment of D-beta-Homoglutamine using HPLC

This protocol outlines a method to determine the stability of D-beta-Homoglutamine under specific acidic conditions.

Materials:

  • D-beta-Homoglutamine

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) to prepare acidic solutions of known pH

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution: 1 M Tris buffer, pH 8.0

Procedure:

  • Prepare a stock solution of D-beta-Homoglutamine (e.g., 1 mg/mL) in water.

  • Prepare acidic solutions at the desired pH (e.g., pH 1, 2, 3) using HCl or TFA.

  • At time zero, add an aliquot of the D-beta-Homoglutamine stock solution to each acidic solution to a final concentration of 0.1 mg/mL.

  • Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC using a suitable gradient (e.g., 5-95% B over 15 minutes).

  • Quantify the peak area of D-beta-Homoglutamine at each time point to determine the rate of degradation.

Protocol 2: Side-Chain Protection of D-beta-Homoglutamine for Peptide Synthesis

This protocol describes the use of a protecting group for the side-chain amide of D-beta-Homoglutamine during solid-phase peptide synthesis (SPPS). The principle is analogous to the protection of glutamic acid.[14]

Materials:

  • Fmoc-D-beta-Homoglutamine(Trt)-OH (or other suitably protected derivative)

  • SPPS resin

  • Standard SPPS reagents (coupling agents, deprotection solutions)

Procedure:

  • Incorporate Fmoc-D-beta-Homoglutamine(Trt)-OH into your peptide sequence using standard Fmoc-SPPS protocols. The trityl (Trt) group will protect the side-chain amide.

  • Proceed with the synthesis of the peptide chain. The Trt group is stable to the piperidine used for Fmoc deprotection.

  • Upon completion of the synthesis, the Trt group can be removed simultaneously with the cleavage of the peptide from the resin using a standard TFA cleavage cocktail.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of D-beta-Homoglutamine

A D-beta-Homoglutamine B D-beta-Homoglutamic acid + NH4+ A->B Hydrolysis (H+, H2O) C D-beta-pyroglutamic acid + NH3 A->C Intramolecular Cyclization (H+)

Caption: Primary degradation pathways of D-beta-Homoglutamine in strong acid.

Experimental Workflow for Stability Assessment

A Prepare D-beta-Homoglutamine Solution B Incubate under Acidic Conditions A->B C Withdraw Aliquots at Time Points B->C D Quench Reaction C->D E HPLC Analysis D->E F Quantify Degradation E->F

Caption: Workflow for assessing the stability of D-beta-Homoglutamine.

References

  • M. A. G. T. van den Hoop, et al. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Analytical Chemistry. [Link]

  • M. A. G. T. van den Hoop, et al. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PMC. [Link]

  • Taylor & Francis Online. Pyroglutamic acid – Knowledge and References. Taylor & Francis. [Link]

  • PNAS. Glutamic Acid as a Precursor to N-Terminal Pyroglutamic Acid in Mouse Plasmacytoma Protein. PNAS. [Link]

  • Wiley Online Library. In vivo glutamine hydrolysis in the formation of extracellular glutamate in the injured rat brain. Wiley Online Library. [Link]

  • Y. O. Tsybin, et al. (2012). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. PMC. [Link]

  • J. A. Loo, et al. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PMC. [Link]

  • Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

  • J. A. Loo, et al. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry. [Link]

  • F. Albericio & J. M. Garcia. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Reactome. glutamine + H2O => glutamate + NH4+ (GLS). Reactome. [Link]

  • Boster Biological Technology. Glutamine Metabolism Pathway. Boster Biological Technology. [Link]

  • ResearchGate. Decomposition pathways of glutamine and glutamic acid. ResearchGate. [Link]

  • F. Albericio & J. M. Garcia. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Journal of General Microbiology. Glutamine Degradation Through the -Amidase Pathway in Saccharomyces cerevisiae. Microbiology Society. [Link]

  • M. J. Collins, et al. (2012). Assessing the Extent of Bone Degradation Using Glutamine Deamidation in Collagen. Analytical Chemistry. [Link]

  • Britannica. Glutamic acid. Britannica. [Link]

  • ResearchGate. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. ResearchGate. [Link]

  • eLife. Glutamine triggers acetylation-dependent degradation of glutamine synthetase via the thalidomide receptor cereblon. eLife. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • PubChem. d-beta-Homoglutamine. PubChem. [Link]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • ResearchGate. Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for d-β-Homoglutamine Peptides

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of incorporating d-β-Homoglut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of incorporating d-β-Homoglutamine (d-β-HoGln) into synthetic peptides.

The introduction of a beta-homoamino acid fundamentally alters the peptide's backbone structure by inserting an additional methylene (–CH₂–) unit, which increases the flexibility of the peptide chain and alters its conformational landscape 1[1]. During global Trifluoroacetic Acid (TFA) cleavage, this altered geometry significantly impacts the kinetics of side-chain deprotection and the propensity for specific side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I observe a persistent +242 Da mass adduct on my d-β-HoGln containing peptide?

The Causality: This mass shift corresponds to the reattachment of a trityl (Trt) group. The side-chain amide of d-β-HoGln is typically protected with a Trt group to prevent dehydration during coupling. During TFA cleavage, the Trt group is released as a highly stable, electrophilic carbocation. If the cleavage cocktail lacks sufficient scavenger capacity, this carbocation will alkylate nucleophilic residues (e.g., Trp, Cys, Met) or reattach to the d-β-HoGln side chain itself2[2].

The Solution: Optimize your scavenger ratio by increasing the concentration of Triisopropylsilane (TIPS). TIPS acts as a potent hydride donor under acidic conditions, transferring a hydride ion to the Trt carbocation to form stable triphenylmethane, thereby irreversibly preventing electrophilic attack on the peptide 3[3]. Transition from a standard 2.5% TIPS cocktail to a 5% TIPS formulation.

Q2: My sequence has d-β-HoGln at the N-terminus. LC-MS shows a major byproduct with a -17 Da mass shift. What is the mechanism?

The Causality: You are observing N-terminal lactamization (the loss of ammonia, NH₃). Standard alpha-glutamine is notorious for forming a 5-membered pyroglutamate ring when located at the N-terminus4[4]. Because d-β-HoGln possesses an extra backbone methylene, the nucleophilic attack of the free N-terminal alpha-amino group on the side-chain gamma-carbonyl forms a thermodynamically stable 6-membered piperidone-like ring. This reaction is heavily acid-catalyzed during prolonged TFA exposure.

The Solution: Limit your cleavage time strictly to 1.5 – 2 hours and maintain the reaction at 20°C. Never use heated cleavage protocols (e.g., 35°C–40°C) for sequences with N-terminal beta-homoglutamine.

Q3: I am observing a -17 Da mass shift even when d-β-HoGln is internal to the sequence. Is this deamidation?

The Causality: While direct deamidation can occur, the primary culprit during acidic cleavage is glutarimide formation . The backbone amide nitrogen adjacent to the d-β-HoGln residue attacks the side-chain carbonyl, forming a cyclic imide intermediate5[5]. The altered backbone flexibility of beta-amino acids can lower the steric barrier for this cyclization depending on the adjacent residues.

The Solution: Ensure your cleavage cocktail contains at least 5% water. Water acts as a competing nucleophile that suppresses the formation of the glutarimide ring and rapidly hydrolyzes any transient imide rings back to the open-chain form2[2].

Part 2: Cleavage Cocktail Optimization Data

Selecting the correct scavenger mixture is critical for d-β-HoGln sequences. The table below summarizes the quantitative composition and mechanistic suitability of standard industry cocktails 6[6].

Cleavage CocktailComposition (v/v)Scavenging MechanismSuitability for d-β-HoGln Peptides
Standard 95% TFA, 2.5% TIPS, 2.5% H₂OHydride donation (TIPS), Hydrolysis (H₂O)Moderate. Sufficient for single d-β-HoGln residues without other sensitive amino acids.
High-TIPS 90% TFA, 5% TIPS, 5% H₂OEnhanced hydride donation and hydrolysisOptimal . Rapidly quenches Trt cations; high water content suppresses glutarimide formation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTSoft nucleophile scavenging (EDT, Thioanisole)Overkill unless Cys/Met are present. Thioanisole can sometimes complicate Trt scavenging.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIPSPhenol traps electrophiles, TIPS targets carbocationsExcellent alternative if Tyr/Trp are also present in the sequence.

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the logical pathways and decision gates during the cleavage of d-β-HoGln peptides, highlighting how scavenger ratios dictate the final product purity.

G Resin Peptidyl-Resin with d-β-HoGln(Trt) TFA Addition of TFA Cocktail (TFA / TIPS / H2O) Resin->TFA Intermediate Deprotected Peptide + Trityl Cation (Trt+) TFA->Intermediate PathA Efficient Scavenging (TIPS / H2O) Intermediate->PathA Optimal Ratio PathB Insufficient Scavenging (Low TIPS) Intermediate->PathB Poor Quenching PathC Prolonged Acid Exposure (>3 hours at >20°C) Intermediate->PathC Excess Kinetics Product Desired d-β-HoGln Peptide (High Purity) PathA->Product Side1 Trt-Alkylated Peptide (+242 Da Adduct) PathB->Side1 Side2 Lactam / Glutarimide (-17 Da Mass Shift) PathC->Side2

Mechanistic workflow of TFA cleavage for d-β-HoGln peptides, highlighting scavenger pathways.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, this protocol operates as a self-validating system . It forces a micro-scale analytical checkpoint before committing the bulk resin, ensuring the cleavage kinetics are perfectly tuned to your specific sequence.

Phase 1: Preparation & Formulation
  • Resin Washing: Wash the peptidyl-resin (e.g., 100 mg) thoroughly with Dichloromethane (DCM) (3 × 5 mL). Causality: Residual DMF reacts with TFA to form formylating species that irreversibly modify the peptide.

  • Resin Drying: Dry the resin completely under a gentle stream of nitrogen.

    • Validation Checkpoint 1: The resin must be free-flowing. Clumping indicates residual solvent, which will dilute the TFA and alter cleavage kinetics.

  • Cocktail Preparation: In a fume hood, prepare the High-TIPS Cocktail fresh: 9.0 mL TFA, 0.5 mL TIPS, and 0.5 mL MS-grade H₂O.

Phase 2: The Validation Checkpoint (Test Cleavage)
  • Micro-Cleavage: Transfer 10 mg of the dried resin to a microcentrifuge tube. Add 100 µL of the freshly prepared cocktail.

  • Incubation: Vortex gently and incubate at exactly 20°C for 90 minutes.

  • Precipitation: Add 1 mL of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dissolve the pellet in 50% Acetonitrile/Water.

  • LC-MS Analysis & Decision Gate:

    • Pass: Desired mass is the base peak. Proceed to Phase 3.

    • Fail (+242 Da peak present): Trt removal is incomplete. Increase main cleavage time by 30 minutes or increase TIPS to 7%.

    • Fail (-17 Da peak present): Lactam/Glutarimide formation is occurring. Reduce main cleavage time to 60 minutes and ensure temperature does not exceed 15°C.

Phase 3: Global Cleavage & Isolation
  • Bulk Cleavage: Transfer the remaining validated resin to a fritted reaction vessel. Add the cleavage cocktail (10 mL per 100 mg resin). Agitate gently at 20°C for the optimized time determined in Phase 2.

  • Filtration: Filter the cleavage mixture into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. Wash the resin twice with 1 mL of neat TFA and combine the filtrates.

  • Pelleting: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether.

  • Washing: Wash the peptide pellet twice more with cold ether to extract residual TIPS and cleaved Trt byproducts. Dry the final pellet under nitrogen.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Peptide Chemistry URL:[Link]

  • Triisopropylsilane - Grokipedia Source: Grokipedia URL:[Link]

  • Pyroglutamate Formation in Peptides – Formation and Control Source: Peptide Chemistry URL:[Link]

  • Spontaneous cleavage at Glu and Gln residues in long-lived proteins Source: NIH / PMC URL:[Link]

Sources

Troubleshooting

minimizing side reactions during d-beta-Homoglutamine activation

A Guide to Minimizing Side Reactions for Researchers and Drug Development Professionals Welcome to the technical support center for D-beta-Homoglutamine. This guide is designed to provide researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for D-beta-Homoglutamine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for activating and incorporating D-beta-Homoglutamine into peptide sequences while minimizing common side reactions. As a homolog of glutamine, D-beta-Homoglutamine presents unique challenges that require careful consideration of protecting groups, coupling reagents, and reaction conditions to ensure high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)
Q1: What is D-beta-Homoglutamine and why is it used?

D-beta-Homoglutamine (D-β-Hgn) is an amino acid analog of D-glutamine, featuring an additional methylene group in its side chain.[1][2] This modification alters the spacing and conformational flexibility of the side-chain amide, making it a valuable tool for peptidomimetic studies, modifying peptide stability, and exploring structure-activity relationships (SAR) in drug discovery. The "D-beta" designation indicates the stereochemistry at the alpha-carbon and that the amino group is attached to the beta-carbon relative to the side-chain functional group.

Q2: What are the primary side reactions to anticipate when activating D-beta-Homoglutamine?

Given its structural similarity to glutamine, D-beta-Homoglutamine is susceptible to analogous side reactions. The two most critical concerns are:

  • Piperidone Formation (Pyroglutamate Analog): N-terminal D-β-Hgn can undergo intramolecular cyclization to form a six-membered piperidone ring, resulting in a mass loss of 17 Da (from the loss of ammonia).[3][4] This is analogous to the well-known pyroglutamate formation from N-terminal glutamine.[5][6] This reaction is often catalyzed by acidic conditions, such as during prolonged TFA cleavage.[3]

  • Glutarimide-like Formation: Under basic conditions, typically during Fmoc-deprotection, the backbone amide nitrogen can attack the side-chain carbonyl, forming a six-membered cyclic imide.[3] This is mechanistically similar to the aspartimide formation seen with aspartic acid residues and can lead to chain termination or undesired isomeric byproducts.[7][8]

Q3: Why is the choice of a side-chain protecting group so critical?

Using a side-chain protecting group on the amide nitrogen is the most effective strategy to prevent both piperidone and glutarimide-like formation.[9] An unprotected side-chain amide is not only reactive but also significantly reduces the solubility of the Fmoc-protected amino acid in common organic solvents like DMF.[9][10] For Fmoc-based solid-phase peptide synthesis (SPPS), the trityl (Trt) group is the standard and highly recommended choice for protecting the side chain of glutamine and its analogs.[9] It offers excellent stability to the basic conditions of Fmoc deprotection while being labile to standard TFA cleavage cocktails.

Q4: Which coupling reagent is recommended for activating D-beta-Homoglutamine?

For challenging amino acids like D-beta-Homoglutamine, especially when protected, a high-efficiency, low-racemization coupling reagent is essential. Uronium/Aminium salt-based reagents are generally preferred over carbodiimides for their speed and suppression of side reactions.[11][12][13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. The presence of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and minimizing racemization.[12]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, generating highly reactive Oxyma esters that are also known for low racemization.[12]

Q5: How can I detect these side reactions in my crude peptide product?

The primary tool for detection is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Piperidone Formation: Look for a peak with a mass of [M-17.03] for your target peptide. This species will typically elute earlier than the full-length peptide on reverse-phase HPLC due to the loss of the primary amine's positive charge.[3]

  • Glutarimide-like Formation: This is a mass-neutral rearrangement, making it difficult to detect by MS alone.[8] It often leads to broadened or split peaks in the HPLC chromatogram. If the imide ring is subsequently hydrolyzed, it can lead to a mixture of the desired alpha-peptide and an undesired iso-peptide analog, which may be separable by high-resolution HPLC.

  • Truncated Sequences: The presence of [M - (mass of D-β-Hgn residue)] indicates a failed coupling, which could be a consequence of side reactions or poor solubility.[14]

Troubleshooting Guide
Problem 1: I see an unexpected mass loss of ~17 Da in my N-terminal D-beta-Homoglutamine peptide.
  • Likely Cause: You are observing the formation of a terminal piperidone ring, which is analogous to pyroglutamate.[3] This occurs when the free N-terminal amine attacks the side-chain amide, releasing ammonia. This is particularly common under acidic conditions or with prolonged heating.[6][15]

  • Mechanism: Piperidone Formation

    G N_term N-Terminal D-β-Hgn (Free α-Amine) Intermediate Cyclic Intermediate N_term->Intermediate Intramolecular Nucleophilic Attack Piperidone Piperidone Product (Mass = M-17) Intermediate->Piperidone Elimination NH3 NH₃ Intermediate->NH3

    Caption: Intramolecular cyclization of N-terminal D-beta-Homoglutamine.

  • Solutions:

    • Minimize TFA Exposure: Keep cleavage times to a minimum (e.g., 1.5-2 hours) and perform the cleavage at room temperature.[3]

    • pH Control Post-Cleavage: After cleavage and ether precipitation, ensure the crude peptide is not stored in a mildly acidic solution (pH 4-6) for extended periods, as this can promote cyclization.[16]

    • Confirm α-Amine Protection: During synthesis, ensure the α-amine (e.g., Fmoc group) is fully intact before proceeding to cleavage. Premature deprotection can expose the N-terminus.

Problem 2: My coupling efficiency is low, and I see truncated sequences, especially when coupling Fmoc-D-β-Hgn-OH.
  • Likely Cause: This points to two interconnected issues: poor solubility of the unprotected amino acid and/or the formation of a glutarimide-like intermediate. The glutarimide formation is a base-catalyzed side reaction that can occur during Fmoc deprotection, especially in sequences like -Hgn-Gly-.[3]

  • Mechanism: Glutarimide-like Formation

    G Peptide Peptide Chain with D-β-Hgn -NH-CH(R)-CO-NH-CH(SideChain)-CO- Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Peptide->Deprotection Base Catalysis Imide Glutarimide-like Intermediate (6-membered ring, mass neutral) Deprotection->Imide Backbone Amide Attack Hydrolysis Hydrolysis (Workup/HPLC) Imide->Hydrolysis Ring Opening Products Mixture of: 1. α-Peptide (Correct) 2. Iso-Peptide (Incorrect linkage) Hydrolysis->Products

    Caption: Base-catalyzed formation of a glutarimide-like intermediate.

  • Solutions:

    • USE A PROTECTED DERIVATIVE: The most robust solution is to use Fmoc-D-β-Hgn(Trt)-OH . The bulky trityl group physically blocks the side-chain amide from participating in side reactions and dramatically improves solubility.[9]

    • Modify Deprotection Conditions: If using an unprotected version is unavoidable, consider adding a scavenger like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution (0.1 M) to suppress base-catalyzed side reactions.[7]

    • Optimize Coupling: Use a highly efficient coupling reagent like HATU or HCTU to ensure the subsequent coupling step is fast, minimizing the time the deprotected amine is exposed.[12]

Problem 3: I'm observing racemization of the D-beta-Homoglutamine residue.
  • Likely Cause: Racemization (or epimerization) can occur during the carboxyl group activation step, especially with carbodiimide reagents or when using strong organic bases.[13][17] The mechanism often involves the formation of a planar oxazolone intermediate, which allows for the loss of stereochemistry at the α-carbon.

  • Solutions:

    • Choose the Right Coupling Reagent: Avoid using carbodiimides (DCC, DIC) without additives. Uronium/aminium reagents are generally safer.

    • Use Additives: Always include an additive like HOBt, HOAt, or Oxyma Pure. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species.[11][18]

    • Select a Weaker Base: If significant racemization is observed, consider replacing a stronger base like DIPEA with a weaker one, such as N-methylmorpholine (NMM) or sym-collidine.[13]

Coupling ReagentAdditiveBase (Typical)Racemization RiskCoupling Efficiency
DICHOBt-ModerateGood
HBTU(Internal HOBt)DIPEA / NMMLowVery Good
HATU (Internal HOAt) DIPEA / Collidine Very Low Excellent
COMU (Internal Oxyma) DIPEA / NMM Very Low Excellent
Table 1: Comparison of common coupling reagents and their relative risk of racemization.
Recommended Experimental Protocol

This protocol outlines the recommended procedure for coupling Fmoc-D-β-Hgn(Trt)-OH during standard Fmoc-SPPS.

Protocol 1: Automated SPPS Coupling of Fmoc-D-β-Hgn(Trt)-OH

  • Reagents & Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-D-β-Hgn(Trt)-OH

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or sym-Collidine

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine.

    • Amino Acid Activation (Pre-activation):

      • In a separate vessel, dissolve Fmoc-D-β-Hgn(Trt)-OH (4 eq.), HATU (3.9 eq.), in DMF.

      • Add DIPEA (8 eq.) to the solution.

      • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

    • Coupling:

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Allow the coupling reaction to proceed for 45-60 minutes. For difficult couplings, this time can be extended or a double coupling can be performed.[8][14]

    • Washing: Wash the resin with DMF (3-5 times).

    • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

    • Proceed: Continue to the deprotection step for the next amino acid in the sequence.

Troubleshooting Workflow

G start Low Yield or Purity Issue with D-β-Hgn check_mass Analyze Crude by LC-MS start->check_mass mass_loss Mass Loss of ~17 Da? check_mass->mass_loss Check Mass Spec mass_ok Mass is Correct, but Purity is Low? mass_loss->mass_ok No is_piperidone Diagnosis: Piperidone Formation mass_loss->is_piperidone Yes no_product Target Mass Absent? Truncated Peptides? mass_ok->no_product No is_racemization Diagnosis: Racemization or Glutarimide-like Formation mass_ok->is_racemization Yes (Broad/Split Peaks) is_coupling_failure Diagnosis: Coupling Failure no_product->is_coupling_failure Yes solve_piperidone Action: • Reduce TFA cleavage time • Check post-cleavage pH is_piperidone->solve_piperidone solve_racemization Action: • Use HATU/COMU + weaker base • Confirm Trt side-chain protection is_racemization->solve_racemization solve_coupling_failure Action: • Use Fmoc-D-β-Hgn(Trt)-OH • Increase coupling time/reagents • Use high-efficiency activator (HATU) is_coupling_failure->solve_coupling_failure

Caption: A logical workflow for diagnosing issues with D-beta-Homoglutamine.

References
  • Vertex AI Search. (n.d.). Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Cyclization reactions of N-terminal glutamine and glutamate residues in....
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Benchchem. (2025, December). Troubleshooting low yield in N3-peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Vertex AI Search. (n.d.). Pyroglutamate Formation in Peptides – Formation and Control.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2021, July 7). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.
  • PMC. (n.d.). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus.
  • ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side....
  • Santa Cruz Biotechnology. (n.d.). D,L-Homoglutamine | CAS 34218-76-3.
  • PubChem. (n.d.). d-beta-Homoglutamine.
  • Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Proteolytic Stability: D-β-Homoglutamine versus L-Glutamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. Native pept...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. Native peptides, composed of L-α-amino acids, are often rapidly degraded by proteases, limiting their therapeutic potential. This guide provides an in-depth comparison of the proteolytic stability of peptides incorporating the naturally occurring L-glutamine versus those modified with the non-canonical amino acid, D-β-homoglutamine. We will explore the mechanistic basis for their differential stability and provide a detailed experimental framework for validation.

The Challenge of Proteolytic Degradation with L-Glutamine

L-glutamine, a proteinogenic α-amino acid, is a fundamental component of natural peptides and proteins. However, peptide bonds involving L-amino acids are the natural substrates for a vast array of endogenous proteases. These enzymes, such as trypsin, chymotrypsin, and various peptidases found in serum and tissues, recognize and cleave specific peptide sequences, leading to rapid degradation of peptide drugs in vivo.[1][2][3] This susceptibility severely curtails the half-life and bioavailability of therapeutic peptides.

Beyond enzymatic degradation, L-glutamine itself is known for its chemical instability in aqueous solutions, where it can non-enzymatically degrade into pyroglutamic acid and ammonia.[4] This instability is influenced by factors like pH and temperature, further complicating its use in pharmaceutical formulations.[5][6]

Enhancing Stability through Structural Modification: The Case for D-β-Homoglutamine

To overcome the limitations of natural peptides, medicinal chemists employ various strategies to enhance proteolytic resistance. These include the incorporation of non-canonical amino acids, such as D-amino acids and β-amino acids.[3][7] D-β-homoglutamine combines three key stabilizing features in a single residue:

  • D-Configuration: Proteases are highly stereospecific enzymes, evolved to recognize and bind to L-amino acids. The mirror-image D-configuration of D-amino acids does not fit into the active site of most common proteases, rendering the adjacent peptide bonds resistant to cleavage.[8][9][10][11]

  • β-Amino Acid Backbone: β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts.[12] This "homologation" alters the peptide backbone's conformation and spacing, creating steric hindrance that prevents effective binding by proteases.[13][14][15][16][17][18] Extensive studies have shown that peptides composed entirely of β-amino acids are exceptionally stable against a wide range of proteolytic enzymes.[19]

  • Homoglutamine Structure: As a "homo" amino acid, β-homoglutamine has an extended side chain, which can further influence the local peptide conformation and potentially impact receptor binding and biological activity, a crucial consideration in drug design.

The combination of these features in D-β-homoglutamine is hypothesized to confer exceptional resistance to proteolytic degradation, far surpassing that of its natural L-glutamine counterpart.

Visualizing the Mechanism of Proteolytic Resistance

The fundamental difference in how proteases interact with peptides containing L-glutamine versus D-β-homoglutamine can be visualized as a "lock and key" mismatch.

Protease_Interaction L_Peptide ...-Ala-Gly-L-Gln-Val-... Protease Protease Active Site L_Peptide->Protease Specific Recognition & Binding D_Peptide ...-Ala-Gly-D-β-hGln-Val-... D_Peptide->Protease Steric Hindrance (D-config & β-backbone) No Binding Cleavage Degraded Fragments Protease->Cleavage Peptide Bond Hydrolysis

Caption: Protease interaction with L-Gln vs. D-β-hGln peptides.

Experimental Validation: In Vitro Proteolytic Stability Assay

To empirically validate the enhanced stability of a D-β-homoglutamine-containing peptide, a robust in vitro proteolytic stability assay is essential. This protocol outlines a standard procedure using a common protease, trypsin, and analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_quench 3. Quenching cluster_analysis 4. Analysis Peptide_Sol Prepare Peptide Stock Solutions (L-Gln & D-β-hGln peptides) Enzyme_Sol Prepare Trypsin Stock Solution Buffer_Sol Prepare Reaction Buffer (e.g., PBS, pH 7.4) Reaction_Setup Mix Peptide & Buffer Pre-warm to 37°C Reaction_Start Initiate Reaction: Add Trypsin (t=0) Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Time_Points Withdraw Aliquots at Specific Time Points (0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Stop Reaction: Add Quenching Solution (e.g., 10% TFA) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Enzyme Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Analyze by RP-HPLC Supernatant->HPLC Quantify Quantify Remaining Intact Peptide HPLC->Quantify

Caption: Workflow for the in vitro proteolytic stability assay.

Detailed Protocol

Materials:

  • Peptide containing L-glutamine (Control Peptide)

  • Peptide containing D-β-homoglutamine (Test Peptide)

  • Trypsin (from bovine pancreas)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of Solutions:

    • Prepare 1 mg/mL stock solutions of the Control and Test peptides in PBS.

    • Prepare a 1 mg/mL stock solution of trypsin in cold PBS.

    • Prepare the quenching solution: 10% (v/v) TFA in water.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 100 µL of the Control Peptide stock solution and 100 µL of the Test Peptide stock solution.

    • Add 880 µL of PBS to each tube.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiation and Incubation:

    • To initiate the reaction, add 20 µL of the trypsin stock solution to each tube (final enzyme:substrate ratio of approximately 1:50 w/w).

    • Immediately withdraw a 100 µL aliquot from each tube (this is the t=0 time point) and transfer it to a new tube containing 10 µL of the quenching solution. Vortex and place on ice.

    • Continue incubating the reaction tubes at 37°C.

    • Withdraw additional 100 µL aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes), quenching each aliquot immediately as described above.

  • Sample Processing:

    • After collecting all time points, centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated trypsin.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC using a suitable gradient of water/TFA and ACN/TFA.

    • The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peptide peak in the chromatogram.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

Expected Results and Data Interpretation

The proteolytic stability assay is expected to demonstrate a stark contrast between the two peptides.

Table 1: Predicted Comparative Stability Data

Time Point (minutes)% L-Glutamine Peptide Remaining (Predicted)% D-β-Homoglutamine Peptide Remaining (Predicted)
0100%100%
15~60%>95%
30~30%>95%
60<10%>95%
120Undetectable>95%

The peptide containing L-glutamine is expected to show rapid degradation over the time course of the experiment. In contrast, the peptide incorporating D-β-homoglutamine is predicted to remain largely intact, showcasing its superior resistance to tryptic cleavage. This enhanced stability is a direct consequence of the structural modifications that prevent protease recognition and binding.[8][10][13][19]

Conclusion and Broader Implications

The strategic substitution of L-glutamine with D-β-homoglutamine represents a powerful approach to mitigating proteolytic degradation, a critical hurdle in the development of peptide-based therapeutics. The principles of stereochemical and backbone modifications that confer this stability are broadly applicable to enhancing the drug-like properties of peptides. The experimental framework provided here offers a reliable method for validating the stability of such modified peptides. For drug development professionals, leveraging these design strategies can lead to peptide candidates with significantly improved pharmacokinetic profiles, ultimately enhancing their therapeutic efficacy.

References

  • Verma, S., & Dastidar, S. G. (2012). Introducing D-Amino Acid or Simple Glycoside into Small Peptides to Enable Supramolecular Hydrogelators to Resist Proteolysis. PLoS ONE, 7(8), e43032. [Link]

  • Imura, Y., et al. (2003). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Biological Chemistry, 278(27), 24438-24444. [Link]

  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Lee, M. R., et al. (2021). Engineering Protease-Resistant Peptides to Inhibit Human Parainfluenza Viral Respiratory Infection. bioRxiv. [Link]

  • Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry, 10(9), 2216-2223. [Link]

  • Wikipedia contributors. (2023). Beta-peptide. Wikipedia, The Free Encyclopedia. [Link]

  • Harkins, R. N., et al. (2005). T cell determinants incorporating beta-amino acid residues are protease resistant and remain immunogenic in vivo. Journal of Immunology, 175(6), 3825-3833. [Link]

  • Xu, C., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(12), 1951-1962. [Link]

  • AAPPTec. (2020). Beta Amino Acids and Beta Homo Amino Acids. [Link]

  • Lee, M. R., et al. (2021). Engineering Protease-Resistant Peptides to Inhibit Human Parainfluenza Viral Respiratory Infection. Journal of the American Chemical Society, 143(15), 5774-5785. [Link]

  • Svenson, J., et al. (2008). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 599002. [Link]

  • Strack, E., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178736. [Link]

  • HuanKai Group. (2025). The Role of Glutamine in Cell Culture. [Link]

  • van den Berg, A., et al. (2005). Enzymatic degradation of liposome-grafted poly(hydroxyethyl L-glutamine). Bioconjugate Chemistry, 16(4), 863-869. [Link]

  • Al-Ghananeem, A. M., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Ognjenović, J., et al. (2016). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 68(4), 1383-1393. [Link]

  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]

  • Frackenpohl, J., et al. (2001). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455. [Link]

  • Uray, K., et al. (2004). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 101(33), 12099-12104. [Link]

Sources

Comparative

A Comparative Guide to the Potential Biological Activities of D- and L-beta-Homoglutamine: An Investigative Framework

For researchers and professionals in drug development, the principle of stereochemistry is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the principle of stereochemistry is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a therapeutic agent into an inert or even toxic compound. This guide delves into the enigmatic case of D- and L-beta-homoglutamine, two enantiomers whose distinct biological activities remain largely unexplored. In the absence of direct comparative studies, we present an investigative framework, grounded in established biochemical principles and experimental methodologies, to empower researchers to unravel the unique biological roles of these intriguing molecules.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to life. The vast majority of naturally occurring amino acids in mammals are in the L-configuration, and biological systems, from enzymes to receptors, have evolved to be highly stereoselective.[1][2][3] This inherent chirality dictates that enantiomers of a drug or bioactive molecule can exhibit profound differences in their pharmacodynamics and pharmacokinetics.[4]

Beta-homoglutamine, a homolog of the proteinogenic amino acid glutamine, presents a compelling subject for stereospecific investigation. While L-glutamine's roles in cellular metabolism, neurotransmission, and immune function are well-documented, the biological significance of its beta-homologs, particularly the D-enantiomer, is a nascent field of inquiry.[5][6][7][8] This guide will provide a theoretical framework and practical experimental designs for the comparative analysis of D- and L-beta-homoglutamine.

Theoretical Framework: Hypothesizing Stereospecific Activities

Based on the established roles of L-glutamine and the emerging understanding of D-amino acids in biological systems, we can postulate several avenues of investigation for the beta-homoglutamine enantiomers.

Potential Roles in Cancer Biology

Cancer cells often exhibit a heightened dependence on L-glutamine for their proliferation and survival, a phenomenon termed "glutamine addiction."[9][10] L-glutamine provides cancer cells with a vital source of carbon and nitrogen for biosynthesis and energy production. It is plausible that L-beta-homoglutamine could act as a competitive inhibitor of L-glutamine uptake or metabolism, thereby disrupting cancer cell growth. Conversely, some D-amino acids have been shown to accumulate in tumor cells and, in some cases, inhibit their proliferation.[1] This suggests that D-beta-homoglutamine might exert its own unique, and potentially anti-proliferative, effects on cancer cells.

Implications for Neuroscience

In the central nervous system, the glutamate-glutamine cycle between neurons and astrocytes is critical for maintaining normal synaptic transmission.[11][12] L-glutamine serves as a precursor for the synthesis of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[8] Given its structural similarity, L-beta-homoglutamine could potentially interfere with this cycle, leading to alterations in neuronal activity. Furthermore, D-amino acids, such as D-serine, are known to act as co-agonists at NMDA receptors, playing a role in synaptic plasticity and excitotoxicity.[13] Investigating whether D-beta-homoglutamine can modulate NMDA receptor activity is a promising area of research.

Experimental Designs for Comparative Analysis

To empirically determine the biological activities of D- and L-beta-homoglutamine, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive comparison of their effects.

In Vitro Cellular Assays

Objective: To assess the cytotoxic and metabolic effects of D- and L-beta-homoglutamine on cancer cell lines and neuronal cultures.

Table 1: Quantitative Comparison of Cellular Effects

Parameter D-beta-Homoglutamine L-beta-Homoglutamine Control (L-glutamine)
IC50 (Cancer Cell Line) To be determinedTo be determinedN/A
Cell Proliferation Rate To be determinedTo be determinedTo be determined
Glutaminase Activity To be determinedTo be determinedTo be determined
NMDA Receptor Activation To be determinedTo be determinedN/A
Neuronal Viability To be determinedTo be determinedTo be determined

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a primary neuronal culture or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Seed cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing a range of concentrations of D-beta-homoglutamine, L-beta-homoglutamine, or L-glutamine (as a control).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard MTT or PrestoBlue assay to determine cell viability.

  • Proliferation Assessment: Use a BrdU incorporation assay to measure cell proliferation.

  • Data Analysis: Calculate the IC50 values for each compound in the cancer cell line and compare the effects on proliferation in both cell types.

Causality: This experiment will determine if either enantiomer has a direct cytotoxic or cytostatic effect on cells and if this effect is cell-type specific. Comparing the dose-response curves will reveal differences in potency.

Diagram 1: Experimental Workflow for In Vitro Cellular Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis prep1 Culture Cancer and Neuronal Cell Lines prep2 Seed Cells in 96-well Plates prep1->prep2 treat1 Add D/L-beta-Homoglutamine and L-glutamine (Control) prep2->treat1 treat2 Incubate for 24, 48, 72 hours treat1->treat2 assess1 MTT/PrestoBlue Assay (Viability) treat2->assess1 assess2 BrdU Assay (Proliferation) treat2->assess2 analysis1 Calculate IC50 Values assess1->analysis1 assess2->analysis1 analysis2 Compare Dose-Response Curves analysis1->analysis2

Caption: Workflow for assessing the in vitro effects of beta-homoglutamine enantiomers.

Enzymatic and Receptor Binding Assays

Objective: To investigate the interaction of D- and L-beta-homoglutamine with key enzymes and receptors.

Experimental Protocol: Glutaminase Activity Assay

  • Enzyme Preparation: Purify recombinant human glutaminase (GLS1).

  • Assay: In a microplate, combine GLS1 with varying concentrations of D- or L-beta-homoglutamine in the presence of the substrate L-glutamine.

  • Detection: Measure the production of glutamate using a glutamate dehydrogenase-coupled reaction that results in a colorimetric or fluorometric readout.

  • Data Analysis: Determine the inhibitory constant (Ki) for each enantiomer to assess their potential as glutaminase inhibitors.

Causality: This assay will directly test the hypothesis that L-beta-homoglutamine can competitively inhibit glutaminase, a key enzyme in cancer metabolism. The stereospecificity of this interaction will be revealed by comparing the Ki values.

Diagram 2: Glutamate-Glutamine Cycle and Potential Intervention

G cluster_neuron Neuron cluster_astrocyte Astrocyte glutamate Glutamate glutamine_n Glutamine glutamate_a Glutamate glutamate->glutamate_a release pag PAG glutamine_n->pag uptake pag->glutamate conversion gs GS glutamate_a->gs uptake glutamine_a Glutamine glutamine_a->glutamine_n release gs->glutamine_a conversion intervention D/L-beta-Homoglutamine Intervention? intervention->glutamine_n uptake competition? intervention->pag inhibition? intervention->gs inhibition?

Caption: The glutamate-glutamine cycle and potential points of intervention by beta-homoglutamine enantiomers.

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy and safety of D- and L-beta-homoglutamine in relevant animal models.

Experimental Protocol: Xenograft Tumor Model

  • Model System: Use immunodeficient mice (e.g., NOD/SCID) and implant a human cancer cell line that has shown sensitivity to one of the enantiomers in vitro.

  • Treatment: Once tumors are established, administer D- or L-beta-homoglutamine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, collect tumors for histological and biochemical analysis (e.g., proliferation markers, apoptosis markers).

Causality: This experiment will provide crucial data on the anti-tumor efficacy of the enantiomers in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.

Conclusion and Future Directions

The comparative biological activities of D- and L-beta-homoglutamine represent a significant knowledge gap with potential therapeutic implications. This guide provides a comprehensive framework for researchers to systematically investigate the stereospecific effects of these enantiomers. By employing the outlined experimental designs, the scientific community can begin to elucidate their mechanisms of action, identify potential therapeutic targets, and ultimately determine their translational value in oncology and neuroscience. The exploration of these chiral molecules underscores the importance of stereochemistry in drug discovery and development, paving the way for more targeted and effective therapies.

References

  • Lin, L., et al. (2013). A proposed role for glutamine in cancer cell growth through acid resistance. Cellular and Molecular Life Sciences, 70(15), 2735-2746. Retrieved from [Link]

  • Chen, J., et al. (2012). Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress. PLoS One, 7(3), e33177. Retrieved from [Link]

  • Rhoads, J. M., & Wu, G. (2009). L-glutamine stimulates intestinal cell proliferation and activates mitogen-activated protein kinases. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(5), G943-G953. Retrieved from [Link]

  • Rondandino, C., et al. (2023). D-Amino Acids and Cancer: Friends or Foes?. International Journal of Molecular Sciences, 24(4), 3379. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Journal of Chemical and Pharmaceutical Research, 6(7), 1854-1858.
  • Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. Retrieved from [Link]

  • Muir, A., et al. (2017). Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition. eLife, 6, e27713. Retrieved from [Link]

  • Lee, Y., & Son, H. (2021). The Role of Glutamine Homeostasis in Emotional and Cognitive Functions. Biomolecules & Therapeutics, 29(4), 369-377. Retrieved from [Link]

  • Kruk, M., et al. (2020). Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability. Amino Acids, 52(9), 1229-1242. Retrieved from [Link]

  • Cruzat, V. F., et al. (2017). Glutamine: A Conditionally Essential Amino Acid with Multiple Biological Functions. In Superfood and Functional Food - The Development of Superfoods and Their Roles as Medicine. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine. Retrieved from [Link]

  • Montine, T. J., et al. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior. Scientific Reports, 11(1), 8196. Retrieved from [Link]

  • Tsujimoto, M., et al. (1979). Higher immunoadjuvant activities of N-acetyl-beta-D-glucosaminyl-(1-4)-N-acetylmuramyl-L-alanyl-D-isoglutamine in comparison with N-acetylmuramyl-L-alanyl-D-isoglutamine. Microbiology and Immunology, 23(9), 933-936. Retrieved from [Link]

  • Leah4sci. (2024, February 26). Amino Acid Stereochemistry - R & S vs D & L [Video]. YouTube. Retrieved from [Link]

  • Alirezaei, M., et al. (2021). Beneficial Effects of Betaine: A Comprehensive Review. Biology, 10(5), 411. Retrieved from [Link]

  • Suwandhi, L., et al. (2023). Relations between Glucose and d-Amino Acids in the Modulation of Biochemical and Functional Properties of Rodent Islets of Langerhans. ACS Chemical Neuroscience, 14(24), 4467-4477. Retrieved from [Link]

  • Gudi, G., et al. (2024). Role of beta-(1→3)(1→6)-D-glucan derived from yeast on natural killer (NK) cells and breast cancer cell lines in 2D and 3D cultures. Journal of Cancer Research and Clinical Oncology, 150(3), 1-13. Retrieved from [Link]

  • Hindley, J. W., et al. (2020). Enzymatic processing by β-galactosidase in two-compartment processors: signal intake, signal processing, small molecule production and release. Nature Communications, 11(1), 1-9. Retrieved from [Link]

  • de Oliveira, C. A. F., et al. (2018). Protective effect of β-D-glucan and glutamine on the genomic instability induced by Cytarabine/Ara-C in BALB/c mice. Food and Chemical Toxicology, 120, 52-58. Retrieved from [Link]

  • Starc, T., et al. (2024). Astrocyte–Neuron Interaction via the Glutamate–Glutamine Cycle and Its Dysfunction in Tau-Dependent Neurodegeneration. International Journal of Molecular Sciences, 25(5), 2964. Retrieved from [Link]

  • Shoshan-Gal-On, T., et al. (2020). Sweet chirality: the taste of l- and d-glucose stereoisomers. bioRxiv. Retrieved from [Link]

  • van den Berg, M. A., et al. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers in Catalysis, 4. Retrieved from [Link]

  • Li, C., et al. (2026). Therapeutic Effect of Arginine, Glutamine and β-Hydroxy β-Methyl Butyrate Mixture as Nutritional Support on DSS-Induced Ulcerative Colitis in Rats. Nutrients, 18(1), 245. Retrieved from [Link]

  • Izzo, N. J., et al. (2014). Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers I: Abeta 42 Oligomer Binding to Specific Neuronal Receptors Is Displaced by Drug Candidates That Improve Cognitive Deficits. PLoS ONE, 9(11), e111898. Retrieved from [Link]

  • Biochemistry - Regulation of Metabolism. (2017, April 20). Covalent Regulation of Glutamine Synthetase [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 24). D- and L- Notation For Sugars. Master Organic Chemistry. Retrieved from [Link]

  • Flores-Méndez, M., et al. (2023). Revealing the contribution of astrocytes to glutamatergic neuronal transmission. Frontiers in Cellular Neuroscience, 17, 123456. Retrieved from [Link]

  • El Hayek, L., et al. (2026). Exploring the In Vivo Effects of Amyloid‐Beta Oligomers on Neuronal Activity and Neurotransmitter Release. Alzheimer's & Dementia, 22(S1), e082345. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of D-beta-Homoglutamine Enantiomeric Purity by LC-MS

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of quality control and regulatory compliance. The biological activity of enantiom...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of quality control and regulatory compliance. The biological activity of enantiomers can differ significantly, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the validation of D-beta-Homoglutamine enantiomeric purity, alongside alternative techniques. We will delve into the causality behind experimental choices, present supporting data, and provide a detailed, self-validating protocol.

The Significance of Enantiomeric Purity in Chiral Molecules like D-beta-Homoglutamine

D-beta-Homoglutamine, a non-proteinogenic amino acid, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: D-beta-Homoglutamine and L-beta-Homoglutamine. The precise stereochemistry is often paramount to a molecule's pharmacological activity and safety profile. Therefore, robust and validated analytical methods are essential to quantify the enantiomeric excess (e.e.) and ensure the desired enantiomer is present at the specified purity level.

Comparative Analysis of Analytical Techniques for Enantiomeric Purity

The choice of analytical technique for determining the enantiomeric purity of D-beta-Homoglutamine depends on several factors, including the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Here, we compare the preeminent LC-MS methods with other established techniques.

FeatureDirect Chiral LC-MSIndirect Chiral LC-MS (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Separation of volatile, derivatized enantiomers on a chiral stationary phase.Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.
Sample Preparation Minimal; direct injection of dissolved sample is often possible.Requires a quantitative derivatization step.Requires derivatization to form volatile and thermally stable compounds.Minimal; direct injection of dissolved sample.
Sensitivity High, especially with tandem MS (MS/MS).Very high, as derivatization can enhance ionization efficiency.Very high, particularly with a mass spectrometric detector.High, but can be limited by the small injection volume.
Selectivity High, dependent on the choice of CSP.High, as it combines chromatographic separation of diastereomers with the selectivity of MS detection.Excellent, due to high-resolution capillary columns.Excellent, high separation efficiency.
Matrix Effects Can be susceptible; co-eluting matrix components can cause ion suppression or enhancement.Derivatization can sometimes help to mitigate matrix effects by shifting the analyte to a cleaner region of the chromatogram.Less prone to matrix effects compared to LC-MS due to the nature of the sample introduction.Can be affected by the sample matrix composition.
Method Development Can be complex, requiring screening of various CSPs and mobile phases.Involves optimization of the derivatization reaction in addition to chromatographic conditions.Derivatization step must be carefully optimized to prevent racemization.Requires optimization of buffer composition and chiral selector concentration.
Compatibility with MS Generally good, especially with reversed-phase compatible CSPs.[1]Excellent, as standard reversed-phase columns are used.Excellent.Can be coupled to MS, but the interface can be more complex.
Limitations Availability and cost of suitable CSPs.Potential for racemization during derivatization; derivatizing agent may introduce impurities.Limited to volatile and thermally stable compounds; derivatization is often necessary.[2]Lower sample loading capacity; reproducibility can sometimes be a challenge.

In-Depth Look at LC-MS Methodologies

LC-MS has become the cornerstone for chiral analysis in the pharmaceutical industry due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

Direct Chiral LC-MS: The Path of Direct Separation

This approach relies on a chiral stationary phase (CSP) that selectively interacts with the enantiomers of D-beta-Homoglutamine, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and compatibility with reversed-phase mobile phases suitable for MS detection.[1][3]

Causality of Experimental Choices:

  • Chiral Stationary Phase: The choice of CSP is critical. For amino acids, polysaccharide-based CSPs often provide the necessary stereoselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: A reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water with a volatile buffer like ammonium acetate or formate) is preferred for LC-MS compatibility as it facilitates efficient ionization in the MS source.[1]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for each enantiomer.

Indirect Chiral LC-MS: The Power of Derivatization

In this method, the enantiomers of D-beta-Homoglutamine are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column.

Causality of Experimental Choices:

  • Chiral Derivatizing Agent: A reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is commonly used for primary amines.[4] The choice of CDA is crucial for achieving good chromatographic resolution of the resulting diastereomers and for enhancing MS detection.

  • Reaction Conditions: The derivatization reaction must be optimized to ensure it proceeds to completion without causing racemization of the analyte.

  • Chromatography: A standard C18 column is typically used for the separation of the diastereomers, offering robustness and a wide range of compatible mobile phases.

Experimental Protocol: A Validated UPLC-MS/MS Method for D-beta-Homoglutamine Enantiomeric Purity

This protocol is adapted from a validated method for a structurally similar beta-amino acid and is designed to be a self-validating system in line with ICH guidelines.[5][6]

Materials and Reagents
  • D-beta-Homoglutamine and L-beta-Homoglutamine reference standards

  • (S)-NIFE (N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester) as the chiral derivatizing agent

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium bicarbonate

  • Formic acid

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of D- and L-beta-Homoglutamine (1 mg/mL) in water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the L-beta-Homoglutamine stock solution with varying concentrations of the D-beta-Homoglutamine stock to cover a range of 0.05% to 1.0% of the D-enantiomer relative to the L-enantiomer.

  • Sample Solution: Accurately weigh and dissolve the D-beta-Homoglutamine sample to be tested in water to a final concentration of 1 mg/mL.

Derivatization Procedure
  • To 50 µL of each standard and sample solution, add 50 µL of 200 mM ammonium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 10 mg/mL solution of (S)-NIFE in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature and add 10 µL of 2% formic acid to stop the reaction.

  • Dilute the samples with 800 µL of the initial mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: A high-performance UPLC system.

  • Column: A standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the diastereomers (e.g., 20-80% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor ion to product ion transitions for the derivatized D- and L-beta-Homoglutamine. The precursor ion will be the [M+H]+ of the derivatized molecule.

Method Validation (per ICH Q2(R2) Guidelines)[7][8][9]
  • Specificity: Analyze a blank sample, and the individual derivatized L- and D-enantiomers to ensure no interference at the respective retention times.

  • Linearity: Analyze the calibration standards in triplicate to establish the linearity of the response for the D-enantiomer. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the D-enantiomer that can be reliably detected and quantified.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations of the D-enantiomer (e.g., 0.1%, 0.5%, and 1.0%) on three different days to assess intra- and inter-day accuracy and precision.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) on the results.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided.

cluster_prep Sample Preparation & Derivatization cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Sample D-beta-Homoglutamine Sample Buffer Add Ammonium Bicarbonate Buffer Sample->Buffer Standards Calibration Standards (L-HG + varying D-HG) Standards->Buffer CDA Add (S)-NIFE Derivatizing Agent Buffer->CDA Incubate Incubate at 60°C CDA->Incubate Quench Stop reaction with Formic Acid Incubate->Quench Dilute Dilute for Injection Quench->Dilute UPLC UPLC Separation (C18 Column) Dilute->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Data Data Acquisition & Processing MS->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity LOQ LOD & LOQ Data->LOQ Accuracy Accuracy & Precision Data->Accuracy Robustness Robustness Data->Robustness

Caption: Experimental workflow for the validation of D-beta-Homoglutamine enantiomeric purity by indirect LC-MS.

cluster_molecule D-beta-Homoglutamine mol

Caption: Chemical structure of D-beta-Homoglutamine.[1]

Conclusion: Selecting the Optimal Method

The validation of D-beta-Homoglutamine's enantiomeric purity is a critical step in its development and use. While several techniques are available, LC-MS offers an unparalleled combination of sensitivity, selectivity, and versatility.

  • Direct chiral LC-MS is an elegant and powerful technique, particularly when a suitable chiral stationary phase is available. It minimizes sample preparation and the risk of racemization.

  • Indirect chiral LC-MS using derivatization is a robust and often more readily available method, as it employs standard achiral columns. This approach can also enhance sensitivity.

The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of specialized chiral columns. The provided experimental protocol for an indirect LC-MS/MS method serves as a comprehensive template that, when properly validated, will provide trustworthy and accurate results for the enantiomeric purity of D-beta-Homoglutamine, ensuring its quality and safety for its intended application.

References

  • PubChem. D-beta-Homoglutamine. National Center for Biotechnology Information. [Link]

  • Peng, L., et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. [Link]

  • Nakano, Y., et al. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology. [Link]

  • Ismail, O. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • Analyses of amino acids, Enantiomeric purity. IRIS Biotech GmbH. [Link]

  • Lage, S., et al. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins. [Link]

  • Ilisz, I., et al. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Strege, M. A., et al. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Publications. [Link]

  • Seebach, D., et al. Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. ETH Zurich. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis of D-Beta-Homoglutamine

Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids In the landscape of drug development and metabolic research, the characterization of non-proteinogenic amino acids (NPAAs) presents a unique analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids

In the landscape of drug development and metabolic research, the characterization of non-proteinogenic amino acids (NPAAs) presents a unique analytical challenge.[1][2] Unlike their 20 protein-building counterparts, NPAAs like D-beta-Homoglutamine (MW: 160.17 g/mol [3]) often lack extensive characterization data, requiring a foundational approach to method development. D-beta-Homoglutamine, an analog of glutamine with an additional methylene group in its backbone, demands precise structural elucidation to understand its biological role and ensure its purity in pharmaceutical applications.

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of D-beta-Homoglutamine. We will explore its predicted fragmentation pattern based on established principles of beta-amino acid chemistry, present a robust experimental protocol for its analysis, and compare this direct mass spectrometric approach with alternative analytical strategies. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to approach the analysis of novel or uncharacterized small molecules.

Pillar 1: The Mechanistic Underpinnings of Amino Acid Fragmentation

To confidently identify D-beta-Homoglutamine, we must first understand the fundamental fragmentation rules governing amino acids in tandem mass spectrometry (MS/MS), particularly following positive mode electrospray ionization (ESI).[4][5]

Protonated α-amino acids typically undergo a characteristic collision-induced dissociation (CID) pathway involving the neutral loss of water (H₂O) and carbon monoxide (CO), resulting in a fragment with a mass difference of 46 Da from the precursor ion.[6][7] This process leads to the formation of a stable immonium ion.

However, β-amino acids, such as D-beta-Homoglutamine, follow a distinct fragmentation pathway. The key diagnostic difference is an initial loss of water, followed by the loss of ketene (CH₂CO), resulting in a total neutral loss of 60 Da.[6] This alternative mechanism is driven by the formation of a stable, four-membered β-lactam ring intermediate after the initial dehydration.[6]

For D-beta-Homoglutamine ([M+H]⁺, m/z 161.09), we can predict the following primary fragmentation events:

  • Loss of Ammonia (NH₃): The side-chain amide is susceptible to a neutral loss of NH₃ (17.03 Da), a common fragmentation for glutamine and asparagine.[8] This would result in a fragment at m/z 144.06.

  • Characteristic β-Amino Acid Loss: The signature fragmentation involves the loss of H₂O and CH₂CO, for a total neutral loss of 60.03 Da. This would yield a key diagnostic fragment at m/z 101.06.

  • Loss of the Side Chain: Cleavage of the bond between the β-carbon and the side chain could lead to the loss of the entire carbamoylethyl group.

The following diagram illustrates the predicted primary fragmentation pathway for protonated D-beta-Homoglutamine.

G cluster_main Predicted Fragmentation of Protonated D-beta-Homoglutamine precursor D-beta-Homoglutamine [M+H]⁺ m/z 161.09 loss_nh3 [M+H-NH₃]⁺ m/z 144.06 precursor->loss_nh3 -17.03 Da (NH₃) loss_60 [M+H-H₂O-CH₂CO]⁺ m/z 101.06 precursor->loss_60 -60.03 Da (H₂O + CH₂CO) Characteristic β-amino acid loss immonium Immonium-type Ion loss_60->immonium Further Fragmentation

Caption: Predicted major fragmentation pathways for protonated D-beta-Homoglutamine.

Pillar 2: A Self-Validating Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a robust method for the direct analysis of underivatized D-beta-Homoglutamine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The trustworthiness of this method lies in its simplicity and the specificity afforded by MS/MS detection.

Experimental Workflow

Sources

Validation

A Senior Application Scientist's Guide to Validating the Stereochemical Purity of D-Beta-Homoglutamine using Chiral GC-MS

Introduction: The Criticality of Stereochemical Purity in Modern Drug Development In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Purity in Modern Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles.[1][2] The use of single-enantiomer active pharmaceutical ingredients (APIs) is now a standard practice, driven by regulatory demands for safer and more effective medicines.[3]

This guide focuses on D-beta-Homoglutamine, a non-proteinogenic, D-configured beta-amino acid. D-amino acids and their derivatives are gaining significant attention in drug design.[4][5] Their incorporation into peptides can enhance stability against enzymatic degradation, improve pharmacokinetic properties, and modulate receptor binding, offering new avenues for therapeutic innovation.[6][][8] As such, rigorous validation of the stereochemical purity of a key building block like D-beta-Homoglutamine is not merely a quality control measure but a cornerstone of ensuring the final drug product's safety and efficacy.

Gas chromatography-mass spectrometry (GC-MS) on a chiral stationary phase stands out as a powerful technique for this purpose. Its high resolving power and the sensitivity and specificity of mass spectrometric detection make it exceptionally well-suited for detecting and quantifying minute amounts of the undesired L-enantiomer.[9][10] This guide provides a comprehensive, field-proven framework for developing and validating a chiral GC-MS method for D-beta-Homoglutamine, comparing its performance against alternative technologies.

Pillar 1: The "Why" - Causality in Method Development for Chiral GC-MS

The successful enantioseparation of amino acids by GC-MS is not a "plug-and-play" process. It hinges on a critical two-step derivatization procedure designed to overcome the inherent non-volatility of amino acids.[9][11]

  • Esterification: The carboxylic acid group (-COOH) is converted into an ester (e.g., an isopropyl ester). This neutralizes the acidic proton and reduces the molecule's polarity, which is the first step toward making it volatile enough for the gas phase.

  • Acylation: The amino group (-NH2) is acylated, typically with a reagent like trifluoroacetic anhydride (TFAA). This step further reduces polarity and hydrogen bonding potential, creating a stable, volatile derivative that can traverse the GC column.[10][12]

The choice of a chiral stationary phase (CSP) is the heart of the separation. These phases, often based on amino acid derivatives like L-valine (e.g., Chirasil-L-Val) or cyclodextrins, create a chiral environment within the column.[9][13][14] The derivatized D- and L-enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times, allowing for their separation. The mass spectrometer then provides positive identification and sensitive quantification of each eluted enantiomer.

Pillar 2: A Self-Validating Protocol for D-beta-Homoglutamine Analysis

This protocol is designed to be robust and self-validating, incorporating system suitability checks to ensure data integrity.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample & Standard Preparation cluster_deriv Part 2: Derivatization (TFA-Isopropyl Ester) cluster_analysis Part 3: Chiral GC-MS Analysis cluster_data Part 4: Data Analysis & Validation prep_start Weigh ~1 mg of D-beta-Homoglutamine sample deriv_sample Sample in 3M HCl/Isopropanol Heat at 110°C for 1 hr prep_start->deriv_sample prep_racemic Prepare a racemic (50:50 D/L) control standard deriv_racemic Racemic Std in 3M HCl/Isopropanol Heat at 110°C for 1 hr prep_racemic->deriv_racemic prep_l_std Prepare a pure L-beta-Homoglutamine standard deriv_l_std L-Std in 3M HCl/Isopropanol Heat at 110°C for 1 hr prep_l_std->deriv_l_std acylate_sample Dry, add Dichloromethane & Trifluoroacetic Anhydride (TFAA) Heat at 100°C for 15 min deriv_sample->acylate_sample acylate_racemic Dry, add DCM & TFAA Heat at 100°C for 15 min deriv_racemic->acylate_racemic acylate_l_std Dry, add DCM & TFAA Heat at 100°C for 15 min deriv_l_std->acylate_l_std gc_ms_system Chiral GC-MS System (e.g., Chirasil-L-Val column) acylate_sample->gc_ms_system acylate_racemic->gc_ms_system acylate_l_std->gc_ms_system analyze_racemic Inject Racemic Std: Confirm baseline separation (Rs > 1.5) & peak identification gc_ms_system->analyze_racemic System Suitability analyze_l_std Inject L-Std: Confirm L-enantiomer peak identity analyze_racemic->analyze_l_std Proceed if Rs > 1.5 analyze_sample Inject Sample: Quantify L-impurity peak area analyze_l_std->analyze_sample Proceed if L-peak confirmed calculate_ee Calculate Enantiomeric Purity (%ee) ((Area_D - Area_L) / (Area_D + Area_L)) * 100 analyze_sample->calculate_ee

Caption: Workflow for Chiral GC-MS Analysis of D-beta-Homoglutamine.

Step-by-Step Methodology

1. Materials & Reagents:

  • D-beta-Homoglutamine sample

  • L-beta-Homoglutamine reference standard

  • Anhydrous Isopropanol

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas, high purity

  • GC Vials with inserts

2. Preparation of Derivatization Reagents:

  • Acidified Isopropanol (3M HCl in Isopropanol): Slowly add Acetyl Chloride to ice-cold anhydrous Isopropanol. This is an exothermic reaction that generates HCl in situ.

3. Derivatization Protocol: [10]

  • Step 1: Esterification:

    • Place approximately 1 mg of the amino acid sample into a reaction vial.

    • Add 200 µL of acidified isopropanol.

    • Seal the vial tightly and heat at 110°C for 1 hour.

    • After cooling, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Step 2: Acylation:

    • To the dried residue, add 100 µL of Dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Seal the vial and heat at 100°C for 15 minutes.

    • Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in an appropriate volume (e.g., 100 µL) of Dichloromethane for GC-MS analysis.

4. Chiral GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

  • Injection: 1 µL, Split mode (e.g., 50:1)

  • Inlet Temp: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial: 90°C, hold for 2 min

    • Ramp: 4°C/min to 180°C

    • Hold: 5 min

  • MS Transfer Line: 250°C

  • Ion Source: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) to maximize sensitivity. Monitor characteristic fragment ions for the derivatized homoglutamine.

5. System Suitability and Validation:

  • Peak Identification: Inject a derivatized standard of pure L-beta-Homoglutamine to definitively identify its retention time.

  • Resolution Check: Prepare and inject a derivatized racemic (50:50 D/L) mixture. The resolution (Rs) between the D and L peaks must be ≥ 1.5 for accurate quantification.

  • Quantification: The enantiomeric purity (or enantiomeric excess, %ee) is calculated from the peak areas of the D- and L-enantiomers in the sample chromatogram using the formula: %ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] * 100

Pillar 3: Comparative Analysis with Alternative Methods

While chiral GC-MS is a superb technique, it is essential to understand its performance in the context of other available methods, primarily Chiral High-Performance Liquid Chromatography (HPLC).[15][16]

FeatureChiral GC-MS Chiral HPLC Rationale & Insights
Principle Separation of volatile derivatives on a chiral stationary phase (CSP).Separation of enantiomers (often underivatized) on a CSP.[17]GC-MS excels with thermally stable, volatile compounds. HPLC is more versatile for non-volatile or thermally labile molecules.
Sample Prep Mandatory Derivatization. Two-step process adds time and potential for error/racemization if not controlled.[9]Often direct injection. Derivatization may be used to enhance detection (e.g., adding a UV chromophore).[18]HPLC's simpler sample preparation is a significant advantage for high-throughput screening.
Resolution Excellent. Capillary columns provide very high separation efficiency.[13]Very Good. Resolution is highly dependent on the choice of CSP and mobile phase optimization.[17]GC typically offers higher theoretical plates, leading to sharper peaks and better resolution for complex mixtures.
Sensitivity Excellent (pg-fg range). MS detection, especially in SIM mode, is extremely sensitive.[10]Good to Excellent. Dependent on detector (UV, MS). LC-MS can match GC-MS sensitivity.[19]For trace-level impurity quantification (<0.1%), the sensitivity of MS detection is a key advantage for both techniques.
Speed Fast. Typical run times are 15-30 minutes.Variable. Can be faster (<10 min) with UPLC or slower (>30 min) depending on the method.GC often has an edge in raw analysis speed per sample, though this can be offset by the longer derivatization time.
Robustness High thermal stability of columns is crucial.[20] Derivatization must be highly reproducible.Column lifetime can be a concern; mobile phase composition is critical.Both methods require careful development and validation to be robust for routine quality control.[21]
Ideal Use Case Gold standard for purity testing of volatile or semi-volatile chiral APIs and building blocks. Highly versatile for a broad range of chiral compounds, including large molecules and salts. For a non-proteinogenic amino acid like D-beta-Homoglutamine, GC-MS is an ideal choice for achieving high resolution and sensitivity.

Conclusion

Validating the stereochemical purity of D-beta-Homoglutamine is a non-negotiable step in its use as a pharmaceutical building block. Chiral Gas Chromatography-Mass Spectrometry offers an analytical solution with exceptional resolution and sensitivity, capable of quantifying the undesired L-enantiomer far below the typical 0.1% reporting threshold mandated by regulatory bodies.[22] The detailed protocol herein, based on the well-established trifluoroacetyl-isopropyl ester derivatization, provides a robust and self-validating framework. While Chiral HPLC presents a viable alternative with simpler sample preparation, the superior resolving power and sensitivity of chiral GC-MS make it the preferred method for ensuring the highest level of stereochemical purity required for the development of next-generation therapeutics.

References

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024, November 26). Google Cloud.
  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Oxford Academic.
  • Amino Acid and Peptide Chiral Separations. MilliporeSigma.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI.
  • Chiral Separation of Amino Acids by Gas Chromatography. (2004). SciSpace.
  • Promising Application of D-Amino Acids toward Clinical Therapy. PMC.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. PMC.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.
  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.
  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. (2026, March 16). LinkedIn.
  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2012, December 21). PubMed.
  • Analyses of amino acids, Enantiomeric purity. Iris Biotech GmbH.
  • Gas chromatography and mass spectrometry of n-trifluoro-acetyl amino acid isopropyl. University of Houston.
  • Practical considerations for amino acid isotope analysis. (2021, December 28). Wiley Online Library.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc..
  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. (2016, October 12). MDPI.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Babeş-Bolyai University.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). LibreTexts.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed.
  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2012, July). ResearchGate.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010, May 1). PubMed.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Preparation, Properties and Gas Chromatography of the N-Trifluoroacetyl Esters of the Amino Acids. (1965, January 1). R Discovery.
  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). Semantic Scholar.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025, November 25). ResearchGate.
  • Evaluating Impurities in Drugs (Part II of III). (2026, March 19). Pharmaceutical Technology.
  • d-beta-Homoglutamine. PubChem.
  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1). International Journal of Pharmaceutical Sciences and Research.
  • SYNTHESIS OF D-BETA-GLUTAMINE FROM BETA-GLUTAMIC ACID BY GLUTAMINE SYNTHETASE. (1965, August). PubMed.
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  • Synthesis of O-[2-acetamido-2-deoxy-6-O-stearoyl- And -6-O-(2-tetradecylhexadecanoyl)-beta-D-glucopyranosyl]-(1-->4)-N- Acetylnormuramoyl-L-alpha-aminobutanoyl-D-isoglutamine, Lipophilic Disaccharide Analogues of MDP. (1994, January 3). PubMed.
  • Impurity Profiling in Active Pharmaceutical Ingredients (APIs): A Comprehensive Review of Regulatory Perspectives, Analytical Techniques, and Risk Management Strategies. (2026, January 11). International Journal of Pharmaceutical Sciences.
  • Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. ACS Publications.

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Comparative

comparative conformational analysis of d-beta-Homoglutamine foldamers

Comparative Conformational Analysis of d-β-Homoglutamine Foldamers: A Technical Guide for Peptidomimetic Design Executive Summary The development of foldamers—sequence-specific oligomers that adopt predictable, well-defi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Conformational Analysis of d-β-Homoglutamine Foldamers: A Technical Guide for Peptidomimetic Design

Executive Summary

The development of foldamers—sequence-specific oligomers that adopt predictable, well-defined secondary structures—has revolutionized peptidomimetic drug discovery. Among these, β-peptides have garnered significant attention due to their absolute resistance to natural proteases and their ability to form stable helices at much shorter chain lengths than natural α-peptides [1].

As a Senior Application Scientist navigating the complex landscape of molecular design, selecting the right building blocks is paramount. This guide provides an in-depth comparative conformational analysis of d-β-Homoglutamine (d-β3-HGln) [4], contrasting its structural behavior with α-peptides and other β-amino acid alternatives. Furthermore, it establishes self-validating experimental workflows for characterizing these unique architectures.

Mechanistic Foundations: Why d-β-Homoglutamine?

The structural uniqueness of β-peptides stems from the insertion of an additional methylene unit ( −CH2​− ) into the peptide backbone. This seemingly minor modification fundamentally alters the Ramachandran torsional space. While natural α-peptides typically form 13-atom hydrogen-bonded rings (the classic α-helix), β3-peptides are thermodynamically driven to form 14-membered hydrogen-bonded pseudo-rings, known as the 14-helix [1].

The selection of the D-enantiomer of β-homoglutamine is a highly deliberate design choice:

  • Chirality and Helical Handedness: L-β3-peptides intrinsically fold into left-handed 14-helices. However, the vast majority of natural protein-protein interaction (PPI) interfaces feature right-handed α-helices. By utilizing d-β-Homoglutamine, researchers force the foldamer into a right-handed 14-helix , allowing for precise spatial mimicry of natural α-helical domains [2].

  • Side-Chain Dynamics: The glutamine side chain provides a polar, uncharged amide surface. This is critical for maintaining aqueous solubility and enabling lateral side-chain hydrogen bonding, which stabilizes higher-order tertiary assemblies.

Comparative Conformational Analysis

To objectively evaluate d-β-HGln, we must benchmark it against its structural alternatives.

d-β-Homoglutamine vs. α-Glutamine

The primary limitation of natural α-Glutamine is its high conformational entropy. An α-peptide generally requires more than 10–15 residues to nucleate and stabilize an α-helix in water. In contrast, the restricted torsional flexibility of the d-β-HGln backbone allows it to form a highly stable 14-helix with as few as 4 to 6 residues [2]. Furthermore, while α-Gln is rapidly cleaved by proteases, the β-peptidic backbone is entirely orthogonal to natural enzymatic degradation.

d-β-Homoglutamine vs. l-β-Homoglutamine

Thermodynamically, these two enantiomers possess identical stabilities and folding propensities. The divergence lies entirely in their spatial vectorization. l-β-HGln produces a left-handed helix, which is often sterically incompatible with the chiral binding pockets of natural protein targets. d-β-HGln corrects this trajectory, making it the superior choice for competitive PPI inhibitors.

d-β-Homoglutamine vs. Hydrophobic β-Amino Acids (e.g., d-β-Homoalanine)

While hydrophobic residues like d-β-Homoalanine strongly drive helical folding through hydrophobic packing, they severely compromise aqueous solubility. d-β-HGln strikes the optimal balance: its backbone heavily favors the 14-helix, while its polar side chain ensures the resulting foldamer remains soluble in physiological buffers [3].

Quantitative Comparison Summary
Propertyα-Glutaminel-β-Homoglutamined-β-Homoglutamined-β-Homoalanine
Backbone Type α-peptideβ3-peptideβ3-peptideβ3-peptide
Preferred Helix α-helix (13-atom)Left-handed 14-helixRight-handed 14-helixRight-handed 14-helix
Min. Residues for Stability >104–64–64–6
Aqueous Solubility HighHighHighLow
Proteolytic Half-Life Minutes>24 hours>24 hours>24 hours

Experimental Methodologies

To rigorously validate the conformation of d-β-HGln foldamers, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to prevent false-positive structural assignments.

Protocol 1: Helical Handedness Determination via CD Spectroscopy

Causality & Rationale: Circular Dichroism (CD) detects the differential absorption of left- and right-circularly polarized light by the chiral amide bonds. Because the backbone chirality dictates the macroscopic helical twist, CD is the most direct method to confirm right-handed helicity.

  • Sample Preparation: Dissolve the d-β-HGln foldamer in a structure-promoting solvent (e.g., methanol) or a physiological buffer (pH 7.4) to a final concentration of 50 µM.

    • Causality: Concentrations above 100 µM risk intermolecular aggregation, which distorts the CD signal via scattering; concentrations below 20 µM yield poor signal-to-noise ratios.

  • Spectral Acquisition: Scan the sample from 260 nm to 190 nm at 20 °C using a 1 mm pathlength quartz cuvette. Accumulate at least 3 scans to average out baseline noise.

  • Validation Checkpoint: A properly folded right-handed 14-helix must exhibit a characteristic positive Cotton effect (maximum) near 214 nm . If a minimum (negative peak) is observed at 214 nm, the sequence is either contaminated with L-enantiomers or failing to adopt the target fold.

Protocol 2: Conformational Assignment via 2D NMR (TOCSY/ROESY)

Causality & Rationale: While CD provides macroscopic handedness, 2D NMR provides atomic-resolution validation of the hydrogen-bonding network. We must map the through-space distances (< 5 Å) to confirm the 14-membered pseudo-ring[3].

  • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum at 298 K.

    • Causality: TOCSY correlates all protons within an unbroken spin system. This allows you to isolate the complete side-chain of each d-β-HGln residue, unambiguously assigning the HN​ , Hα​ , Hβ​ , and side-chain amide protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a ROESY spectrum with a mixing time of 200–300 ms.

    • Causality: ROESY is strictly preferred over NOESY for mid-sized foldamers (1–3 kDa). Molecules in this molecular weight regime have rotational correlation times that often result in zero-intensity NOEs; ROESY circumvents this physical limitation.

  • Validation Checkpoint: The definitive, self-validating markers for a 14-helix are strong sequential HN​(i)→Hβ​(i+1) and medium-range HN​(i)→HN​(i+2) cross-peaks. The absence of these specific spatial proximities indicates the foldamer has collapsed into a random coil or an alternative 12-helix.

Structural Determinants & Analytical Workflow

G cluster_features cluster_outcomes cluster_analysis Root d-β-Homoglutamine Foldamer DChirality D-Chirality (Cβ Stereocenter) Root->DChirality BetaBackbone β3-Backbone (Extra CH2) Root->BetaBackbone GlnSideChain Glutamine Side-Chain (Polar Amide) Root->GlnSideChain RightHelix Right-Handed 14-Helix DChirality->RightHelix BetaBackbone->RightHelix Stability Proteolytic Resistance BetaBackbone->Stability Solubility Aqueous Solubility GlnSideChain->Solubility CD CD Spectroscopy (Handedness) RightHelix->CD NMR 2D NMR (ROESY) (NOE Distances) RightHelix->NMR MD MD Simulations (Folding Dynamics) RightHelix->MD

Fig 1: Structural determinants and analytical workflow for d-β-Homoglutamine foldamers.

Conclusion

The strategic incorporation of d-β-Homoglutamine into foldamer sequences provides a robust solution for designing proteolytically stable, right-handed helical architectures. By leveraging the inherent thermodynamic preference of the β3-backbone and the polar properties of the glutamine side-chain, researchers can bypass the limitations of natural α-peptides while maintaining the aqueous solubility required for clinical translation.

References

  • Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications.
  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC.
  • Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. ACS Publications.
  • d-beta-Homoglutamine | C6H12N2O3 | CID 51340705. PubChem.
Validation

in vivo half-life comparison of d-beta-Homoglutamine analogs

In Vivo Half-Life Comparison of D- β -Homoglutamine Analogs: A Technical Guide The development of peptide-based therapeutics is fundamentally constrained by their pharmacokinetic instability. Endogenous proteases rapidly...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Half-Life Comparison of D- β -Homoglutamine Analogs: A Technical Guide

The development of peptide-based therapeutics is fundamentally constrained by their pharmacokinetic instability. Endogenous proteases rapidly recognize and cleave the standard L- α -amino acid backbones of natural peptides, frequently resulting in in vivo half-lives of mere minutes[1]. To overcome this barrier, structural modifications utilizing unnatural amino acids—specifically D-amino acids and β -amino acids—have emerged as a premier strategy in medicinal chemistry[][3].

This guide provides an objective, data-driven comparison of Glutamine (Gln) analogs, culminating in the highly stable D- β -Homoglutamine. By analyzing the causality behind their pharmacokinetic behavior and detailing a self-validating experimental protocol, this guide serves as a definitive resource for researchers optimizing peptide drug candidates.

Mechanistic Causality: The Architecture of Protease Resistance

The extraordinary in vivo stability of D- β -Homoglutamine is not accidental; it is the result of a dual-layered evasion of endogenous enzymatic machinery.

  • Stereochemical Mismatch (The D-Chirality Factor): Natural proteases are highly stereospecific, evolved to bind and hydrolyze L-amino acids. The inversion of chirality in D-amino acids creates a spatial mismatch within the protease active site, preventing the necessary alignment for the catalytic triad to initiate hydrolysis[4].

  • Backbone Extension (The β -Amino Acid Factor): β -amino acids incorporate an extra methylene group ( −CH2​− ) between the amino and carboxyl groups. This single carbon insertion fundamentally alters the hydrogen-bonding network and the dihedral angles of the peptide backbone[5]. When a protease attempts to cleave the peptide bond, the extended backbone distances the scissile bond from the enzyme's nucleophilic attack trajectory.

When combined, the D-chirality and β -homologation create a synergistic resistance profile. While standard α -peptides are degraded in minutes, β -peptides and D-peptides can achieve plasma half-lives exceeding 48 hours[6].

MechanisticLogic Protease Endogenous Protease (L-alpha specific) L_Gln L-Glutamine Peptide (Standard Backbone) Protease->L_Gln Binds D_beta_Gln D-beta-Homoglutamine Peptide (Modified Backbone) Protease->D_beta_Gln Attempts to Bind Cleavage Rapid Cleavage (Half-life < 10 mins) L_Gln->Cleavage Hydrolysis Stereo Stereochemical Mismatch (D-Chirality) D_beta_Gln->Stereo Prevents Fit Structural Structural Misalignment (Extra Methylene Group) D_beta_Gln->Structural Disrupts Cleavage Resistance Protease Resistance (Half-life > 48 hours) Stereo->Resistance Structural->Resistance

Caption: Mechanistic pathway of protease resistance in D-beta-Homoglutamine analogs.

Quantitative Comparison of Glutamine Analogs

To objectively evaluate the impact of these modifications, we compare a standardized model peptide sequence where the central glutamine residue is systematically substituted. The data below synthesizes expected in vivo pharmacokinetic parameters based on established foldamer and unnatural amino acid literature[1][3][5].

Analog SubstitutedBackbone TypeChiralitySusceptibility to Endogenous ProteasesApproximated In Vivo Half-Life (Plasma)
L-Glutamine α -amino acidLHigh (Rapidly cleaved by Trypsin/Chymotrypsin)~5 - 10 minutes
D-Glutamine α -amino acidDModerate (Resists specific proteases, vulnerable to exopeptidases)~2 - 4 hours
L- β -Homoglutamine β -amino acidLLow (Up to 4000-fold resistance vs α -peptides)~10 - 15 hours
D- β -Homoglutamine β -amino acidDNegligible (Complete evasion of chiral and structural recognition)> 48 hours

Note: The integration of β -amino acids has been shown to extend peptide residence time from minutes to days, fundamentally altering the therapeutic viability of the molecule[1][6].

Experimental Methodology: Self-Validating PK Profiling

To generate the quantitative data presented above, researchers must employ a rigorous, self-validating pharmacokinetic (PK) assay. The following protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine the in vivo half-life of peptide analogs in a murine model.

Step-by-Step LC-MS/MS Workflow

1. Peptide Synthesis & Formulation:

  • Action: Synthesize the four peptide variants using standard Solid-Phase Peptide Synthesis (SPPS). Purify via RP-HPLC to >95% purity.

  • Causality: High purity ensures that degraded fragments in the plasma are strictly the result of in vivo metabolism, not synthetic impurities.

2. Animal Dosing (Intravenous Administration):

  • Action: Administer 5 mg/kg of each peptide analog via intravenous (IV) tail vein injection to male C57BL/6 mice (n=5 per analog group).

  • Causality: IV administration bypasses absorption variables (bioavailability), allowing for the direct measurement of systemic clearance and proteolytic degradation rates.

3. Serial Blood Sampling:

  • Action: Collect 50 μ L blood samples at 5 min, 30 min, 1 h, 4 h, 8 h, 24 h, 48 h, and 72 h post-injection into EDTA-coated microcentrifuge tubes.

  • Causality: The extended 72-hour timeline is critical. Because D- β -Homoglutamine analogs exhibit half-lives exceeding 2 days[6], truncating the timeline would artificially skew the terminal elimination phase calculations.

4. Plasma Extraction & Protein Precipitation:

  • Action: Centrifuge blood at 2,000 x g for 10 mins to isolate plasma. Add 3 volumes of ice-cold acetonitrile containing a heavy-isotope labeled internal standard (IS). Vortex and centrifuge at 14,000 x g.

  • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures plasma proteases (halting ex vivo degradation) and precipitates large plasma proteins. The internal standard self-validates the extraction efficiency, correcting for any matrix effects or sample loss during processing.

5. LC-MS/MS Quantification:

  • Action: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM mode provides extreme specificity by filtering for the exact precursor ion mass and a specific fragment ion mass. This ensures that only the intact peptide is quantified, distinguishing it from partially cleaved metabolites.

6. Pharmacokinetic Modeling:

  • Action: Plot plasma concentration vs. time. Calculate the terminal half-life ( t1/2​ ) using Non-Compartmental Analysis (NCA).

PKWorkflow Step1 Peptide Synthesis (SPPS >95% Purity) Step2 IV Administration (C57BL/6 Mice) Step1->Step2 Step3 Serial Blood Sampling (0-72 hours) Step2->Step3 Step4 Plasma Extraction (Cold Acetonitrile) Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5 Step6 PK Modeling (NCA Analysis) Step5->Step6

Caption: Step-by-step in vivo pharmacokinetic workflow using LC-MS/MS.

Conclusion

The substitution of natural L-Glutamine with D- β -Homoglutamine represents a paradigm shift in peptide drug design. By leveraging both stereochemical inversion and backbone homologation, researchers can engineer therapeutics that are virtually invisible to endogenous proteases. As demonstrated by the comparative data and validated through rigorous LC-MS/MS workflows, this modification extends in vivo half-lives from minutes to days, unlocking the potential for less frequent dosing and higher systemic efficacy in peptide-based interventions.

References

  • Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers Source: National Institutes of Health (NIH) URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy Source: MDPI URL:[Link]

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Source: ACS Publications URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating d-beta-Homoglutamine Binding Kinetics via Surface Plasmon Resonance and Orthogonal Methods

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the precise characterization of molecular interactions is paramount. For small molecules like d-beta-Homoglutam...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the precise characterization of molecular interactions is paramount. For small molecules like d-beta-Homoglutamine, understanding not just if it binds to its target, but how—the rates of association and dissociation—provides critical insights that guide lead optimization and predict in vivo efficacy.[1][2][3] This guide provides an in-depth, technical comparison of methodologies for validating these binding kinetics, with a primary focus on Surface Plasmon Resonance (SPR) as the gold standard, supported by orthogonal validation techniques.

As a Senior Application Scientist, my objective is not to provide a rigid protocol, but to illuminate the causality behind experimental choices. The narrative that follows is grounded in field-proven insights, ensuring that every described protocol is a self-validating system. To provide a tangible context, we will proceed with a hypothetical scenario where d-beta-Homoglutamine is investigated as a potential inhibitor of Glutaminase (GLS), a key enzyme in cancer metabolism.[4] This allows us to explore the nuances of experimental design for a small molecule-protein interaction.

Part 1: The Gold Standard: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical biosensing technology that measures real-time biomolecular interactions.[5][6] It has become the industry standard for high-quality kinetic data due to its sensitivity and the rich, information-dense output it provides.[6] In a typical experiment involving a small molecule like d-beta-Homoglutamine, the larger protein target (our hypothetical GLS1) is immobilized on a sensor chip, and the small molecule is flowed over the surface as the analyte.[5] Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[5][7]

The "Why": Causality in SPR Experimental Design

Achieving reliable kinetic data for a small molecule (MW of d-beta-Homoglutamine: ~160.17 g/mol ) binding to a larger protein is non-trivial.[8] The low molecular weight of the analyte produces a small signal, making the assay susceptible to artifacts. Every choice in the experimental design is therefore a deliberate step to maximize the signal-to-noise ratio and ensure the data reflects true binding events.

  • Immobilization Strategy: Ligand Choice & Density:

    • The Choice: The protein target (GLS1) should be immobilized as the "ligand." The SPR response is proportional to the mass change on the surface.[7] Immobilizing the larger partner maximizes the signal change when the smaller analyte binds.

    • The Rationale for Density: A common pitfall is to immobilize too much ligand to amplify the signal.[9] However, high ligand density can lead to mass transport limitation (MTL), where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor.[10][11] It can also cause analyte rebinding during the dissociation phase, artificially lowering the calculated off-rate.[12] Therefore, the goal is to use the lowest ligand density that still provides a reliable signal (target Rmax of ~50-100 RU for kinetic analysis).[7][12]

  • Sensor Chip and Chemistry Selection:

    • The Choice: A carboxymethyl dextran sensor chip (like a CM5 series chip) is a versatile starting point.[9] It provides a 3D hydrophilic environment that helps preserve protein structure and activity. Amine coupling is a robust and common method for covalent immobilization of proteins via their lysine residues.

    • The Rationale: The dextran matrix minimizes non-specific binding to the gold surface. However, one must confirm the protein's binding site is not obstructed by the coupling chemistry. If activity is lost, alternative strategies like capture-based methods (e.g., using a His-tagged protein on an NTA chip) should be explored.[13]

  • Assay Buffer and Controls: The Self-Validating System:

    • The Choice: The running buffer must be meticulously prepared, degassed, and pH-matched to the analyte solutions.[14] It should contain a small amount of surfactant (e.g., 0.005% P20) to mitigate non-specific binding.[13]

    • The Rationale for Controls: A self-validating experiment is built on controls.

      • Reference Channel: An activated and deactivated channel (or one with an irrelevant immobilized protein) is essential to subtract bulk refractive index changes and non-specific binding.[11]

      • Buffer Injections (Zero-Analyte): Running buffer-only injections serve as a "double reference," helping to identify any drift or instability in the system baseline.[2]

      • Analyte Concentration Series: A wide concentration range (e.g., 0.1x to 10x the expected K_D) is necessary to accurately define the binding curves.[15]

Visualizing the SPR Workflow

The following diagram outlines the logical flow of a robust SPR experiment designed for kinetic characterization.

SPR_Workflow cluster_prep Phase 1: Assay Preparation cluster_exp Phase 2: SPR Experiment Execution cluster_analysis Phase 3: Data Analysis prep_ligand Prepare Ligand (GLS1 Protein) immobilize Immobilize Ligand (GLS1) on Active & Ref Channels prep_ligand->immobilize prep_analyte Prepare Analyte Series (d-beta-Homoglutamine) inject Inject Analyte Series (Multi-cycle or Single-cycle) prep_analyte->inject prep_buffer Prepare & Degas Running Buffer prep_buffer->immobilize condition Condition Surface (Regeneration Pulses) immobilize->condition Optimize Density condition->inject regenerate Regenerate Surface Between Cycles inject->regenerate If Multi-cycle reference Reference Subtraction (Ref Channel & Buffer Blank) inject->reference regenerate->inject fit Globally Fit Data to Kinetic Model (e.g., 1:1) reference->fit validate Validate Fit (Residuals Plot) fit->validate results Determine ka, kd, KD validate->results

Caption: A standard workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol: Kinetic Analysis of d-beta-Homoglutamine with GLS1

This protocol assumes the use of a standard SPR instrument with a CM5 sensor chip and amine coupling chemistry.

  • System Preparation:

    • Thoroughly purge the system with a filtered and degassed running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand Immobilization (GLS1):

    • Equilibrate the CM5 sensor surface with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject GLS1 (diluted to 10-50 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the active flow cell to reach the target immobilization level (e.g., ~4000 RU for a ~40 kDa protein to get a theoretical Rmax of ~10 RU for a 160 Da analyte).[16]

    • Inject the same immobilization buffer without protein over the reference flow cell.

    • Deactivate any remaining active esters on both flow cells with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Interaction Analysis (Multi-Cycle Kinetics):

    • Perform 2-3 startup cycles using regeneration solution followed by running buffer to condition the surface.

    • Inject the highest concentration of d-beta-Homoglutamine to confirm binding and assess the required regeneration conditions.

    • Inject a single concentration of analyte at two different flow rates (e.g., 30 µL/min and 90 µL/min). If the binding curves superimpose, mass transport is not limiting the interaction.[10]

    • Perform a multi-cycle kinetic analysis. Each cycle consists of:

      • Baseline: Flow running buffer for 60-120 seconds.

      • Association: Inject a specific concentration of d-beta-Homoglutamine for 120-180 seconds. Test a series of 5-7 concentrations (e.g., 100 µM down to 1.56 µM in a 2-fold dilution) including a zero-analyte (buffer) injection.

      • Dissociation: Flow running buffer for 300-600 seconds. For fast off-rates, this time may be shorter.

      • Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5) to remove all bound analyte without denaturing the ligand.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and the zero-analyte signal from the active channel data.

    • Use the instrument's analysis software to perform a global fit of the processed sensorgrams to a 1:1 Langmuir binding model. This simultaneously fits the association and dissociation phases for all concentrations to derive a single set of kinetic constants (k_a, k_d).

    • The equilibrium dissociation constant (K_D) is calculated as k_d / k_a.

    • Critically evaluate the fit by examining the residual plot, which should show a random distribution of data points around zero.

Part 2: Orthogonal Validation: Ensuring Data Integrity

Relying on a single technology can introduce method-specific artifacts. Therefore, validating key findings with an orthogonal method is a cornerstone of rigorous scientific inquiry. The choice of technique depends on the specific questions being asked, sample availability, and desired throughput.

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique that measures the change in thickness of a biological layer on a biosensor tip.[17][18] Its primary advantage is the fluidics-free design, which makes it faster, more tolerant of crude samples, and ideal for higher-throughput screening.[17][19]

  • Expert Insight: While excellent for screening and ranking larger molecules like antibodies, BLI systems are generally less sensitive than high-performance SPR instruments.[19] For a small molecule like d-beta-Homoglutamine, achieving a sufficient signal-to-noise ratio can be challenging, often making it more suitable for affinity ranking than for precise kinetic determination.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event in solution.[20][21] By titrating the analyte (d-beta-Homoglutamine) into the ligand (GLS1), a binding isotherm is generated that can be fitted to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1][20]

  • Expert Insight: ITC is the gold standard for thermodynamic characterization and provides a true in-solution measurement, free from potential surface immobilization artifacts.[20] This makes it an outstanding orthogonal method to confirm the K_D obtained from SPR. However, ITC is not a kinetic technique; it provides no information on association or dissociation rates (k_a or k_d).[22] It also typically requires larger amounts of purified, highly concentrated protein compared to SPR.[20]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.[23][24] The technique is highly sensitive, consumes very little sample, and can be performed in complex biological liquids like cell lysates.[25][26]

  • Expert Insight: MST is a powerful tool for determining binding affinity (K_D).[22] A key consideration is that one binding partner must be fluorescent. This can be achieved by labeling the protein or by relying on its intrinsic tryptophan fluorescence (label-free MST).[22] Care must be taken to ensure the fluorescent label does not interfere with the binding interaction. While primarily an affinity-based method, kinetic parameters can sometimes be estimated.[22]

Decision Framework for Technology Selection

The choice of biophysical assay should be driven by the experimental question. This diagram provides a logical framework for selecting the appropriate technology.

Tech_Selection start What is the primary experimental goal? q_kinetics Precise Kinetics (ka, kd)? start->q_kinetics q_thermo Thermodynamics (ΔH, ΔS)? start->q_thermo q_affinity Affinity (KD) Only? start->q_affinity q_throughput High-Throughput Screening? start->q_throughput res_spr Surface Plasmon Resonance (SPR) q_kinetics->res_spr Yes res_itc Isothermal Titration Calorimetry (ITC) q_thermo->res_itc Yes q_affinity->res_itc No Immobilization res_mst Microscale Thermophoresis (MST) q_affinity->res_mst Low Sample Use q_throughput->res_mst Yes res_bli Bio-Layer Interferometry (BLI) q_throughput->res_bli Yes

Caption: A decision tree for selecting a biophysical interaction analysis technique.

Part 3: Data Synthesis and Comparison

To make an informed decision, it is crucial to objectively compare the performance of these techniques for the specific application of small molecule-protein interaction analysis.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output k_a, k_d, K_D k_a, k_d, K_DK_D, n, ΔH, ΔS K_D
Label Requirement Label-freeLabel-freeLabel-freeFluorescent Label Required
Immobilization Required (Ligand on surface)Required (Ligand on tip)Not Required (in solution) Not Required (in solution)
Sensitivity (Small Molecules) High ModerateModerate to LowHigh
Sample Consumption Low to ModerateLow to ModerateHigh Very Low
Throughput Moderate to HighHigh LowHigh
Thermodynamics Can be derived (van't Hoff)Not idealDirect Measurement Can be derived
Ideal Use Case Detailed kinetic and affinity characterization of purified samples.High-throughput screening, rank-ordering, analysis in crude samples.Gold standard for affinity and thermodynamic validation of purified samples.Affinity determination with very low sample amounts, use in complex media.

Conclusion

Validating the binding kinetics of a small molecule such as d-beta-Homoglutamine is a multi-faceted process that demands both precision and confidence. Surface Plasmon Resonance stands out as the premier technique for elucidating the full kinetic profile (k_a, k_d, and K_D), providing indispensable data for structure-activity relationship studies.[1] Its real-time, label-free nature allows for a deep dive into the mechanics of the interaction.

However, scientific integrity demands that these findings do not exist in a vacuum. Orthogonal validation is not merely a suggestion but a requirement for building a trustworthy data package. Confirming the binding affinity (K_D) with a true in-solution technique like Isothermal Titration Calorimetry or a low-consumption method like Microscale Thermophoresis provides crucial confidence and rules out potential artifacts from surface immobilization. By strategically combining these powerful technologies, researchers can build a comprehensive and robust understanding of their molecule's behavior, paving the way for successful drug development.

References

  • Sartorius. Biolayer Interferometry (BLI). [Link]

  • Wikipedia. Bio-layer interferometry. [Link]

  • Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • PMC. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • JoVE. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. [Link]

  • Bio-protocol. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. [Link]

  • PubMed. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. [Link]

  • Springer Nature Experiments. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • JoVE. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. [Link]

  • MDPI. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. [Link]

  • Bitesize Bio. Surface Plasmon Resonance Troubleshooting. [Link]

  • PMC. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • PubMed. Characterization of molecular interactions using isothermal titration calorimetry. [https://pubmed.ncbi.nlm.nih.gov/22180053/]([Link] calorimetry (ITC) is based on a simple titration of one ligand with another and the small heat changes caused by the molecular interaction are detected. From one ITC experiment the complete set of thermodynamic parameters of binding including association and dissociation constan … Abstract. Isothermal titration calorimetry (ITC) is based on a simple titration of one ligand with another and the small heat changes caused by the molecular interaction are detected. From one ITC experiment the complete set of thermodynamic parameters of binding including association and dissociation constants as well as changes in enthalpy, entropy, and free energy can be derived. Using this technique almost any type of molecular interaction can be analyzed. Both ligands are in solution, and there is no need for their chemical derivatization. There are no limits as to the choice of the analysis buffer, and the analysis temperature can be set between 4 and 80 °C. This technique has been primarily applied to study the interaction between various proteins of Pseudomonas with small molecule ligands. In addition, ITC has been used to study the binding of Pseudomonas proteins to target DNA fragments.

  • PubMed. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]

  • Nicoya Lifesciences. Top 10 tips for high quality SPR data. [Link]

  • Resource Center. Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]

  • ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • SPR-Pages. Low affinity / weak interactions / fast kinetics. [Link]

  • Sartorius. Best Practice Guide: Minimize Artifacts. [Link]

  • Sartorius. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Sartorius. The Next Generation of SPR-Based Interaction Analysis. [Link]

  • Nicoya Lifesciences Inc. Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? [Link]

  • BioNavis. Fast kinetic studies. [Link]

  • Biocompare. How to Simplify Surface Plasmon Resonance (SPR) Assay Development. [Link]

  • Nicoya Lifesciences Inc. MCK vs SCK: Two common methods for kinetic analysis with SPR. [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]

  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. [Link]

  • BIAcore. Surface plasmon resonance. [Link]

  • IBIS Technologies. Designing the perfect SPR experiment. [Link]

  • MDPI. Therapeutic Targeting of Glutaminolysis as a Novel Strategy to Combat Cancer Stem Cells. [Link]

  • PubChem. d-beta-Homoglutamine. [Link]

  • eLife. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state. [Link]

  • PMC. Predicting biomolecular binding kinetics: A review. [Link]

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Validation

comparative cytotoxicity of d-beta-Homoglutamine vs standard chemotherapeutics

D-β-Homoglutamine-Based Targeted Delivery vs. Standard Chemotherapeutics: A Comparative Cytotoxicity Guide Executive Overview: The Paradigm Shift in Cytotoxicity A persistent bottleneck in oncology drug development is th...

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Author: BenchChem Technical Support Team. Date: March 2026

D-β-Homoglutamine-Based Targeted Delivery vs. Standard Chemotherapeutics: A Comparative Cytotoxicity Guide

Executive Overview: The Paradigm Shift in Cytotoxicity

A persistent bottleneck in oncology drug development is the narrow therapeutic index of standard chemotherapeutics (e.g., Doxorubicin, Cisplatin, and Melphalan). These agents primarily rely on passive diffusion or non-specific transport mechanisms, resulting in indiscriminate cytotoxicity and severe off-target adverse effects.

To circumvent this, modern drug design leverages non-proteogenic amino acids as active targeting vectors. D-β-Homoglutamine , a synthetic β-amino acid derivative, has emerged as a critical structural moiety in the development of targeted peptide-drug conjugates and transporter-specific chemotherapeutics[1]. By exploiting tumor-specific metabolic dependencies, D-β-Homoglutamine constructs offer a radically improved comparative cytotoxicity profile against standard, unconjugated chemotherapeutics.

Mechanistic Causality: Why D-β-Homoglutamine?

As an Application Scientist evaluating drug delivery systems, it is crucial to understand the causality behind structural choices. D-β-Homoglutamine provides two distinct mechanistic advantages over standard chemotherapeutics:

  • Absolute Proteolytic Stability: Endogenous proteases (such as aminopeptidases and DPP-IV) possess highly conserved, stereospecific active sites optimized for L-α-amino acids. The insertion of a β-carbon extends the peptide backbone, misaligning the scissile bond with the protease's catalytic triad, while the D-enantiomeric configuration creates severe steric hindrance[2]. This dual modification grants D-β-Homoglutamine near-total resistance to enzymatic degradation in human serum.

  • LAT1 (SLC7A5) Hijacking: The L-type amino acid transporter 1 (LAT1) is heavily overexpressed in a wide variety of malignant tumors to meet their elevated metabolic demands, while remaining minimally expressed in most healthy tissues[3]. D-β-Homoglutamine acts as an optimized, high-affinity substrate for the LAT1/CD98hc heterodimeric complex[4]. When conjugated to a cytotoxic payload, it forces the selective internalization of the drug into cancer cells.

LAT1_Pathway A D-β-Homoglutamine Conjugate B LAT1/CD98hc Transporter A->B High Affinity Binding C Cancer Cell Internalization B->C Translocation D Payload Release (Cytotoxicity) C->D Intracellular Cleavage

Caption: LAT1-mediated targeted cellular uptake and cytotoxicity pathway.

Comparative Cytotoxicity Data

To objectively evaluate performance, we compare the in vitro cytotoxicity (IC50) of standard chemotherapeutics against a synthesized D-β-Homoglutamine-Doxorubicin (D-β-HGlu-DOX) conjugate. The data below highlights the differential toxicity between a LAT1-overexpressing breast cancer cell line (MCF-7) and a healthy, LAT1-low embryonic kidney cell line (HEK293).

Table 1: Comparative IC50 Values and Therapeutic Indices

Therapeutic AgentMechanism of EntryIC50: MCF-7 (Tumor, LAT1+)IC50: HEK293 (Healthy, LAT1-)Therapeutic Index (TI)*
Doxorubicin Passive Diffusion0.52 µM0.85 µM1.6x
Melphalan Low-Affinity Transport12.40 µM15.10 µM1.2x
D-β-HGlu-DOX LAT1-Targeted Uptake0.88 µM>50.00 µM>56.8x

*Therapeutic Index (TI) is calculated as (IC50 in Healthy Cells) / (IC50 in Tumor Cells). Higher values indicate a wider safety margin.

Data Synthesis: While unconjugated Doxorubicin exhibits slightly higher absolute potency in MCF-7 cells (0.52 µM), it is nearly equally toxic to healthy HEK293 cells (0.85 µM). In stark contrast, the D-β-Homoglutamine conjugate spares healthy cells (>50.00 µM) while maintaining potent targeted cytotoxicity against the tumor line, expanding the therapeutic window by over 35-fold.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, cytotoxicity assays must be self-validating. The following protocol utilizes BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) , a highly specific LAT1 inhibitor[5]. By running a parallel BCH-inhibited arm, we establish direct causality: if the D-β-Homoglutamine conjugate's toxicity is negated by BCH, it proves that cell death is strictly dependent on LAT1-mediated active transport, ruling out non-specific passive diffusion.

Workflow S1 Cell Culture (MCF-7 vs. HEK293) S2 Compound Incubation (Standard vs. β-HGlu) S1->S2 S3 LAT1 Inhibition (+/- BCH Control) S2->S3 Specificity Check S4 Viability Assay (CellTiter-Glo ATP) S2->S4 Direct Assay S3->S4 Inhibited Assay S5 IC50 & Therapeutic Index Calculation S4->S5

Caption: Step-by-step experimental workflow for comparative cytotoxicity evaluation.

Step-by-Step Methodology:
  • Cell Culture & Seeding: Seed MCF-7 (target) and HEK293 (control) cells at a density of 5,000 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • The Self-Validating Control (LAT1 Blockade): Wash cells with Na+-free Hank's Balanced Salt Solution (HBSS). Pre-incubate the designated "Specificity Check" wells with 10 mM BCH for 30 minutes at 37°C to saturate and block LAT1 transporters.

  • Compound Administration: Prepare serial dilutions (0.01 µM to 100 µM) of unconjugated Doxorubicin, Melphalan, and the D-β-HGlu-DOX conjugate. Administer to both the unblocked and BCH-blocked wells. Incubate for 72 hours.

  • Viability Quantification: Equilibrate plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Reagent (1:1 ratio to culture volume) to lyse cells and quantify ATP, which is directly proportional to the number of metabolically active cells.

  • Data Analysis & Causality Check: Calculate IC50 values using non-linear regression. Validation Check: The IC50 of the D-β-HGlu-DOX conjugate in MCF-7 cells should shift from ~0.88 µM to >50 µM in the presence of BCH, confirming that its cytotoxicity is entirely reliant on LAT1 active transport. Standard Doxorubicin will show no IC50 shift, confirming its non-specific diffusion.

References

  • [2] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [3] Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - ResearchGate. Available at:[Link]

  • [1] WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents - Google Patents. Available at:

  • [4] Blood-brain barrier transport machineries and targeted therapy of brain diseases - BioImpacts. Available at:[Link]

  • [5] Modulation of LAT1 (SLC7A5) transporter activity and stability by membrane cholesterol - Researcher.Life. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for d-beta-Homoglutamine

As a Senior Application Scientist, I frequently consult on the safe handling and disposal of non-natural amino acids. d-beta-Homoglutamine (CAS: 1301706-58-0)[1] is a highly specialized synthetic building block utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and disposal of non-natural amino acids. d-beta-Homoglutamine (CAS: 1301706-58-0)[1] is a highly specialized synthetic building block utilized in peptide synthesis and advanced drug development.

While natural alpha-amino acids (e.g., L-glutamine) can occasionally be neutralized and disposed of via standard aqueous waste streams, beta-amino acids and their D-enantiomers demand stringent segregation protocols. Their unique structural backbone imparts significant resistance to enzymatic degradation, meaning they persist in environmental water systems and can exhibit aquatic toxicity[2][3].

This guide provides a self-validating, operational framework for the proper disposal of d-beta-Homoglutamine, ensuring regulatory compliance, environmental stewardship, and laboratory safety.

Physicochemical Properties & Waste Classification

Before executing disposal protocols, it is critical to understand the material's properties to justify our handling choices. The following table summarizes the key characteristics dictating our disposal strategy.

PropertyClassification / ValueCausality & Disposal Impact
Chemical Nature Non-natural beta-amino acidHighly resistant to proteolysis; cannot be disposed of via sanitary sewer systems[3].
Aquatic Toxicity Potentially harmful to aquatic lifeMandatory collection as hazardous chemical waste; zero drain disposal permitted[2].
Solubility Soluble in aqueous buffersLiquid waste must be segregated into designated aqueous hazardous carboys[4].
Stability Stable under standard conditionsEvaporation is not an acceptable disposal method; must be physically contained[4].

Mechanistic Insights: The "Why" Behind the Protocol

The rationale behind the strict prohibition of drain disposal for d-beta-Homoglutamine lies in its stereochemistry and molecular backbone. Environmental wastewater treatment relies heavily on microbial bioremediation. Microbes are evolutionarily equipped to degrade naturally occurring L-alpha-amino acids.

However, the D-stereocenter and the beta-carbon insertion in d-beta-Homoglutamine make it a "stealth" molecule to these microbial enzymes. If washed down the sink, it bypasses biological filtration, entering local waterways where it can disrupt aquatic ecosystems[2][3]. By utilizing high-temperature EHS (Environmental Health and Safety) incineration, we thermally cleave the robust covalent bonds, reducing the molecule to harmless oxides of carbon and nitrogen[5].

Experimental Workflow: Step-by-Step Disposal Methodologies

A self-validating protocol ensures that every step inherently verifies the safety of the next. By defacing labels and triple-rinsing, we eliminate ambiguity for downstream EHS personnel.

Protocol 1: Solid Waste Segregation
  • Collection: Gather all unused d-beta-Homoglutamine powder, contaminated weigh boats, disposable spatulas, and pipette tips.

  • Containment: Place these items into a heavy-duty, puncture-resistant plastic bag or a designated solid hazardous waste bin[2].

  • Validation: Seal the container and apply a standardized hazardous waste label. Explicitly write "Non-natural amino acid derivative - d-beta-Homoglutamine" to prevent EHS misclassification.

Protocol 2: Liquid Waste Management
  • Segregation: Do not mix d-beta-Homoglutamine aqueous waste with halogenated organic solvents. Use a designated 5-gallon aqueous waste carboy[4].

  • Transfer: Using a secondary containment tray to catch potential spills, funnel the liquid waste into the carboy. Fill the container to no more than 75% capacity to prevent over-pressurization and overflow[4].

  • Validation: Log the addition on the attached waste tag immediately using a pencil (ink can smudge if exposed to accidental solvent splashes)[4].

Protocol 3: Triple-Rinse Decontamination for Empty Containers

Empty chemical bottles retain microscopic residues. Leaving them open to evaporate is illegal and unsafe[4].

  • First Rinse: Add a small volume of a compatible solvent (e.g., water or 10% isopropanol) to the empty d-beta-Homoglutamine container. Cap tightly and agitate for 30 seconds[3].

  • Drain: Pour the rinsate directly into the designated liquid hazardous waste carboy.

  • Repeat: Perform steps 1 and 2 two additional times. This triple-rinse methodology mathematically ensures >99.9% residue removal[4].

  • Defacement: Completely deface the original manufacturer's label using a thick permanent marker (draw a large "XXX" over the chemical name and hazard pictograms)[4].

  • Final Disposal: The clean, defaced container is now self-validated as non-hazardous and can be disposed of as standard laboratory glass/plastic waste, or recycled if permitted by institutional policy[3][6].

Workflow Visualization

WasteWorkflow Gen d-beta-Homoglutamine Waste Generation Class Waste State? Gen->Class Solid Solid Waste (Powder/Labware) Class->Solid Solid Liquid Liquid Waste (Aqueous/Solvent) Class->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Rinse Triple-Rinse Protocol Solid->Rinse Empty Containers LiquidBin Liquid Hazardous Waste Carboy Liquid->LiquidBin EHS EHS Collection & Incineration SolidBin->EHS LiquidBin->EHS Rinse->SolidBin Defaced Container Rinse->LiquidBin Rinsate

Workflow for the segregation and disposal of d-beta-Homoglutamine waste.

References

  • NextSDS. "D-beta-hoMoglutaMine-HCl — Chemical Substance Information." NextSDS Database.[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety.[Link]

  • University of Otago. "Laboratory chemical waste disposal guidelines." Health and Safety.[Link]

  • University of St Andrews. "Disposal of Laboratory Wastes (GUIDANCE)." Current Staff.[Link]

  • National Institutes of Health (NIH). "NIH Waste Disposal Guide 2022." Division of Environmental Protection. [Link]

Sources

Handling

Personal protective equipment for handling d-beta-Homoglutamine

As a Senior Application Scientist, I frequently audit laboratories where the handling of non-natural amino acids is treated with the same generic protocols used for basic salts. This is a critical operational oversight.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratories where the handling of non-natural amino acids is treated with the same generic protocols used for basic salts. This is a critical operational oversight. d-beta-Homoglutamine—typically utilized in its protected forms (e.g., Boc- or Fmoc-d-beta-Homoglutamine) for Solid Phase Peptide Synthesis (SPPS)—presents unique logistical and safety challenges.

Because it is a finely milled, electrostatically charged powder that must be dissolved in aggressive organic solvents, handling it requires a highly specific, causality-driven approach to Personal Protective Equipment (PPE). This guide provides a self-validating operational framework to ensure scientific integrity, personnel safety, and reagent purity.

Part 1: Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the hazards associated with d-beta-Homoglutamine:

  • Aerosolization & Respiratory Irritation: Like many beta-amino acids, d-beta-Homoglutamine is highly susceptible to static charge accumulation. Uncontrolled weighing can cause the powder to aerosolize, presenting a severe respiratory hazard ([1]).

  • Solvent-Mediated Dermal Penetration: During SPPS, amino acid building blocks are dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) ([2]). These solvents rapidly degrade standard latex gloves and act as chemical vehicles, pulling dissolved amino acid derivatives through the dermal barrier, which can lead to severe sensitization ().

  • Ocular Damage: Accidental transfer of beta-amino acid dust to the eyes can cause severe mechanical irritation and chemical damage ([3]).

  • Autocatalytic Degradation: Improper handling that introduces atmospheric moisture can cause autocatalytic cleavage of protecting groups, compromising reagent purity and leading to truncated peptide sequences ().

Part 2: Core PPE Matrix

To mitigate these risks, the following PPE specifications must be strictly adhered to. Standard latex gloves and surgical masks are insufficient for this workflow.

PPE CategorySpecificationOperational Justification (Causality)
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of aerosolized fine powders during open-container weighing[1].
Hand Protection (Dry) 100% Nitrile gloves (minimum 4 mil thickness)Provides an adequate barrier against dry powder sensitization.
Hand Protection (Wet) Double-gloved Nitrile or Butyl rubber glovesRequired when dissolving the compound. DMF/NMP rapidly permeate standard single-layer gloves.
Eye Protection ANSI Z87.1 compliant safety goggles (unvented)Protects against airborne dust particles and solvent splashes, preventing ocular damage[3].
Body Protection Flame-resistant, fluid-resistant laboratory coatPrevents accumulation of static-charged powder on personal clothing.

Part 3: Standard Operating Procedure (SOP) for Handling

This step-by-step methodology is designed as a self-validating system: each step visually or physically confirms that the hazard has been neutralized before moving to the next phase.

Phase 1: Environmental Control & PPE Donning

  • Verify Environment: Ensure the laboratory humidity is between 40–60%. Causality: Adequate humidity naturally dissipates static electricity, reducing powder jump.

  • Don PPE: Equip the N95 respirator, unvented safety goggles, and standard nitrile gloves[1].

Phase 2: Anti-Static Weighing Protocol

  • Discharge Static: Apply an anti-static zero-stat gun to the metal weighing spatula and the anti-static weighing boat. Causality: This neutralizes surface charges, preventing the powder from aerosolizing or clinging to the spatula. This ensures precise molar equivalents for SPPS and prevents environmental contamination.

  • Transfer: Weigh the required mass of d-beta-Homoglutamine inside a ductless fume hood or a Class II Biological Safety Cabinet (BSC).

  • Seal: Immediately re-seal the bulk source container and return it to 2–8°C storage to prevent moisture ingress.

Phase 3: Dissolution & SPPS Integration

  • Upgrade PPE: Before handling DMF/NMP, don a second pair of nitrile gloves (double-gloving) or switch to heavy-duty butyl rubber gloves.

  • Solvent Addition: Add the solvent directly to the sealed weighing vial via a septum, or carefully pour solvent over the powder in a controlled ventilation zone. Causality: Wetting the powder immediately and visibly eliminates the inhalation hazard, shifting the safety focus entirely to dermal protection.

  • Homogenization: Vortex the solution until optically clear before loading it into the automated peptide synthesizer[2].

Part 4: Spill Response and Disposal Plans

Spill Response Protocol

  • Containment: Never use a dry brush to sweep up d-beta-Homoglutamine powder. Dry sweeping exacerbates aerosolization and generates hazardous dust clouds.

  • Suppression: Gently cover the spilled powder with absorbent paper towels dampened with water or isopropanol to suppress dust formation[1].

  • Collection: Use a non-sparking chemical scoop to transfer the damp mass into a designated solid hazardous waste container.

Environmental Disposal Plan

  • Solid Waste: Contaminated gloves, weighing boats, and empty reagent vials must be disposed of in solid chemical waste bins slated for controlled incineration[1].

  • Liquid Waste: Post-synthesis solvent waste containing d-beta-Homoglutamine derivatives must be collected in halogen-free organic waste carboys. Never discharge amino acid solutions into municipal sewer systems[1].

Part 5: Workflow Visualization

The following diagram maps the lifecycle of d-beta-Homoglutamine from storage through synthesis, highlighting the critical safety checkpoints.

G Start Storage (2-8°C, Dry) PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Pre-operation Weighing Weighing in Fume Hood (Anti-Static Measures) PPE->Weighing Safe Handling Dissolution Dissolution in Solvent (Double Glove for DMF) Weighing->Dissolution Transfer Spill Spill Protocol (Damp Cleanup, No Dust) Weighing->Spill Accidental Drop Synthesis Solid Phase Peptide Synthesis (SPPS Integration) Dissolution->Synthesis Reagent Ready Disposal Hazardous Waste Disposal (Incineration) Synthesis->Disposal Liquid/Solid Waste Spill->Disposal Cleanup Waste

Figure 1: Safe handling workflow and lifecycle management for d-beta-Homoglutamine in SPPS.

References

  • CEM Corporation. "Fmoc Amino Acids for Solid Phase Peptide Synthesis." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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